Methyl nona-2,4-dienoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl nona-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXXHDJZXFSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710863 | |
| Record name | Methyl nona-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75066-92-1 | |
| Record name | Methyl nona-2,4-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate (C10H16O2) is an unsaturated ester that exists as various stereoisomers, primarily the (2E,4E) and (2E,4Z) forms.[1] Its conjugated diene system and ester functionality make it a molecule of interest in organic synthesis and potentially in the study of biological systems. This technical guide provides a comprehensive overview of its chemical properties, including physical characteristics, spectral data, and a plausible experimental protocol for its synthesis, tailored for a scientific audience.
Chemical and Physical Properties
While specific experimental data for all isomers of this compound is not extensively documented, a compilation of available data and estimations from homologous compounds provides a solid foundation for its characterization.
| Property | Value | Source/Notes |
| Molecular Formula | C10H16O2 | PubChem CID 12625774[1] |
| Molecular Weight | 168.23 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated: ~210-230 °C at 760 mmHg | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a boiling point of 246-247 °C at 760 mmHg, and methyl (E,E)-hexa-2,4-dienoate boils at 180 °C.[2] The boiling point of the related compound 2,4-nonadienal is 221-222 °C at 760 mmHg.[3] |
| Melting Point | Not available | Data for the specific compound is not readily available. |
| Density | Estimated: ~0.9 g/cm³ | Estimated based on data for related compounds. For comparison, methyl (E,E)-hexa-2,4-dienoate has a density of 0.968 g/cm³ at 25 °C, and 2,4-nonadienal has a specific gravity of 0.850-0.870 at 25 °C.[3] |
| Refractive Index | Estimated: ~1.48 - 1.50 | Estimated based on data for related compounds. For comparison, methyl (E,Z)-2,4-decadienoate has a refractive index of 1.4880-1.4940 at 20 °C, and 2,4-nonadienal has a refractive index of 1.5220-1.5250 at 20 °C.[2][3] |
| Water Solubility | 81.27 mg/L at 25 °C (estimated for (E,E)-isomer) | The Good Scents Company[4] |
| CAS Number | (2E,4Z)-isomer: 5910-88-3 (from PubChem) | PubChem CID 12625774[1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the conjugated diene system between 5.5 and 7.5 ppm, a singlet for the methyl ester protons around 3.7 ppm, and signals for the aliphatic chain protons at higher field strengths. The coupling constants between the vinyl protons would be indicative of the stereochemistry of the double bonds.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the carbonyl carbon of the ester at the downfield end of the spectrum (around 165-175 ppm), four signals for the sp² hybridized carbons of the diene system (typically in the 115-150 ppm range), a signal for the methoxy carbon around 51 ppm, and signals for the aliphatic carbons at higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. Strong to medium bands corresponding to the C=C stretching of the conjugated diene system are expected in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the sp² and sp³ carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ester is also expected around 1150-1250 cm⁻¹.[5]
-
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 137, and cleavage of the aliphatic chain.
Experimental Protocols
While a specific, published protocol for the synthesis of this compound is not available, a standard and highly effective method for its preparation would be the Wittig reaction . This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene.[6][7][8][9]
Proposed Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Wittig Reaction
Materials:
-
Heptanal
-
Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a solution of methyl (triphenylphosphoranylidene)acetate in the anhydrous solvent.
-
Addition of Aldehyde: Heptanal is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of the Wittig reagent at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The use of a stabilized ylide generally favors the formation of the (E)-isomer.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine oxide as a byproduct.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the triphenylphosphine oxide and any unreacted starting materials.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Biological Activity
Currently, there is no significant information available in the scientific literature regarding the specific biological activities or involvement of this compound in any signaling pathways. Further research is required to explore its potential pharmacological or biological roles.
Conclusion
This technical guide provides a consolidated overview of the known and estimated chemical properties of this compound. While comprehensive experimental data remains to be fully elucidated, the information presented, including a plausible synthetic route, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The proposed experimental workflow provides a practical starting point for the synthesis and characterization of this compound, paving the way for future investigations into its potential applications.
References
- 1. methyl (2E,4Z)-nona-2,4-dienoate | C10H16O2 | CID 12625774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (E,Z)-2,4-decadienoate, 4493-42-9 [thegoodscentscompany.com]
- 3. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]
- 4. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]
- 5. docbrown.info [docbrown.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is an unsaturated methyl ester with the molecular formula C₁₀H₁₆O₂. The presence of two double bonds in its structure gives rise to several stereoisomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its isomers, their identifying CAS numbers, physicochemical properties, and synthetic methodologies.
Isomers and CAS Numbers
The geometric isomerism around the C2-C3 and C4-C5 double bonds results in four possible stereoisomers of this compound: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Accurate identification and sourcing of these specific isomers are critical for research and development purposes. However, the available information regarding their CAS Registry Numbers is not always consistent across databases.
Based on available data, the following identifiers have been found:
| Isomer | CAS Number | PubChem CID |
| Methyl (2E,4Z)-nona-2,4-dienoate | N/A | 12625774 |
| Methyl (2E,4E)-nona-2,4-dienoate | NF0288¹ | 12625773 |
| Methyl (2Z,4E)-nona-2,4-dienoate | N/A | N/A |
| Methyl (2Z,4Z)-nona-2,4-dienoate | N/A | N/A |
| Methyl (E,Z)-2-methyl-2,4-nonadienoate | 75066-90-9 | N/A |
¹"NF0288" is listed by The Good Scents Company and may be an internal identifier rather than a formal CAS number. Another source explicitly states the CAS number for a related compound, methyl (2E,4E)-2-methyl-2,4-nonadienoate, is not available.[1] It is important to note that information for the (2Z,4E) and (2Z,4Z) isomers is particularly scarce in public databases.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of all this compound isomers are limited. The table below summarizes the available information, supplemented with data from related compounds for comparative purposes. Researchers should verify these properties experimentally for their specific isomer of interest.
| Property | Methyl (2E,4E)-nona-2,4-dienoate (Estimated) | Methyl (2E,4Z)-deca-2,4-dienoate (Related Compound) |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₁H₁₈O₂ |
| Molecular Weight | 168.23 g/mol | 182.26 g/mol |
| Boiling Point | Data not available | 105.0 °C @ 2.00 mm Hg |
| Density | Data not available | 0.91700 to 0.92300 g/cm³ @ 25.00 °C |
| Refractive Index | Data not available | 1.48800 to 1.49400 @ 20.00 °C |
| Water Solubility | 81.27 mg/L @ 25 °C (Estimated)[2] | Data not available |
| logP (o/w) | Data not available | 3.986 (Estimated) |
Experimental Protocols: Synthesis
A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization would be necessary.
Caption: A potential synthetic workflow for this compound isomers.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the biological activities or the involvement of this compound or its isomers in specific signaling pathways relevant to drug development. While related long-chain unsaturated esters have been investigated in various contexts, including as flavor agents and in pheromonal communication, direct evidence linking this compound to therapeutic applications is not available at this time.
Given the absence of defined biological pathways, a representative diagram illustrating a generic drug discovery and development process is provided for contextual understanding.
References
An In-depth Technical Guide to Methyl nona-2,4-dienoate
Introduction
Methyl nona-2,4-dienoate is an unsaturated ester with the molecular formula C₁₀H₁₆O₂. As a conjugated diene ester, it possesses a chemical structure that suggests potential for use in organic synthesis, polymer chemistry, and as a fragrance component, similar to other volatile esters. Its reactivity is primarily centered around the conjugated diene system and the ester functionality.
Chemical Structure and Stereoisomerism
The structure of this compound is characterized by a nine-carbon chain with two double bonds at the 2 and 4 positions and a methyl ester group at the 1-position. The presence of two double bonds gives rise to four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The geometry of these double bonds significantly influences the physical and chemical properties of each isomer.
PubChem Identifier for (2E,4Z)-methyl nona-2,4-dienoate: CID 12625774[1]
Physicochemical Properties
Quantitative physicochemical data for this compound is scarce. The following table presents estimated properties and data from a close analog, methyl (2E,4Z)-deca-2,4-dienoate, for reference.
| Property | Estimated/Analog Value | Source/Analog |
| Molecular Formula | C₁₀H₁₆O₂ | - |
| Molecular Weight | 168.23 g/mol | - |
| Specific Gravity | 0.917 - 0.923 @ 25°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |
| Refractive Index | 1.488 - 1.494 @ 20°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |
| Flash Point | ~110°C | Methyl (2E,4Z)-deca-2,4-dienoate[2] |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents | General property of similar esters |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 1H | H-3 |
| ~6.0-6.3 | m | 1H | H-4 |
| ~5.7-5.9 | d | 1H | H-2 |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.1-2.3 | m | 2H | H-6 |
| ~1.3-1.5 | m | 2H | H-7 |
| ~1.2-1.4 | m | 2H | H-8 |
| ~0.9 | t | 3H | H-9 |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C-1 (C=O) |
| ~145 | C-4 |
| ~140 | C-3 |
| ~125 | C-5 |
| ~120 | C-2 |
| ~51 | -OCH₃ |
| ~32 | C-6 |
| ~30 | C-7 |
| ~22 | C-8 |
| ~14 | C-9 |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretch (alkane) |
| ~1720 | C=O stretch (ester) |
| ~1640, 1610 | C=C stretch (conjugated diene) |
| ~1250-1160 | C-O stretch (ester) |
Experimental Protocols: General Synthesis
General Protocol for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:
-
Preparation of the Phosphonate Ylide:
-
To a solution of an appropriate phosphonate (e.g., trimethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0°C or -78°C), a strong base (e.g., sodium hydride, n-butyllithium) is added dropwise.
-
The reaction mixture is stirred for a period to allow for the formation of the phosphonate ylide.
-
-
Reaction with the Aldehyde:
-
A solution of the corresponding α,β-unsaturated aldehyde (in this case, hept-2-enal) in the same anhydrous solvent is added dropwise to the ylide solution at the same reduced temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography, TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or water.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Biological Activity
There is no readily available scientific literature describing the biological activities or the involvement of this compound in any signaling pathways.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl nona-2,4-dienoate is a conjugated dienoate ester with potential applications in organic synthesis and as a building block for complex molecules. This technical guide provides a detailed overview of two primary synthetic pathways for its preparation: a Palladium-catalyzed cross-coupling reaction and a Horner-Wadsworth-Emmons olefination. This document includes detailed experimental protocols, comparative data tables, and visualizations of the reaction pathways to facilitate understanding and replication by researchers in the field.
Introduction
The synthesis of conjugated dienes, such as this compound, is of significant interest in organic chemistry due to their utility as versatile intermediates. These motifs are found in a variety of natural products and are valuable precursors for Diels-Alder reactions, polymerizations, and other carbon-carbon bond-forming transformations. This guide focuses on two robust and distinct methodologies for the synthesis of this compound, providing the necessary technical details for their implementation in a laboratory setting.
Synthesis Pathways
Pathway 1: Palladium-Catalyzed Cross-Coupling
A direct and efficient method for the synthesis of this compound involves a palladium(II)-catalyzed cross-coupling reaction. This approach couples a simple alkene with an acrylate, forming the conjugated diene system in a single step.[1]
-
Materials:
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1-Heptene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Acetyl-L-isoleucine (Ac-Ile-OH)
-
Silver carbonate (Ag₂CO₃)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a 5 mL round-bottomed flask equipped with a magnetic stirring bar, add 1-heptene (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (10 mol%, 0.05 mmol), Ac-Ile-OH (50 mol%, 0.25 mmol), Ag₂CO₃ (0.75 mmol, 1.5 equiv), NaOAc (1.0 mmol, 2.0 equiv), and methyl acrylate (0.5 mmol, 1.0 equiv) in 1.0 mL of DMA.[1]
-
Stir the flask at 60 °C for 48 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Pathway 2: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers.[2][3] This pathway involves the reaction of a stabilized phosphonate carbanion with an aldehyde. For the synthesis of this compound, a retrosynthetic analysis suggests the reaction between methyl 2-(diethoxyphosphoryl)acetate and (E)-hept-2-enal.
-
Materials:
-
Methyl 2-(diethoxyphosphoryl)acetate
-
(E)-Hept-2-enal
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Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottomed flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of methyl 2-(diethoxyphosphoryl)acetate (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of (E)-hept-2-enal (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the described synthesis pathways.
| Parameter | Palladium-Catalyzed Cross-Coupling | Horner-Wadsworth-Emmons Olefination |
| Starting Materials | 1-Heptene, Methyl acrylate | Methyl 2-(diethoxyphosphoryl)acetate, (E)-Hept-2-enal |
| Key Reagents | Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃, NaOAc | NaH or NaOMe |
| Solvent | DMA | THF |
| Temperature | 60 °C | 0 °C to room temperature |
| Reaction Time | 48 hours | Varies (typically a few hours) |
| Yield | 69%[1] | Typically high |
| Stereoselectivity | E/Z = 80:20[1] | Predominantly (E,E)-isomer[2] |
| Byproducts | Silver salts, Acetate salts | Diethyl phosphate salt |
| Purification | Column Chromatography | Column Chromatography |
Conclusion
Both the Palladium-catalyzed cross-coupling and the Horner-Wadsworth-Emmons olefination represent viable and effective methods for the synthesis of this compound. The choice of pathway may depend on factors such as the availability of starting materials, desired stereoselectivity, and tolerance of functional groups in more complex substrates. The palladium-catalyzed route offers a direct coupling of simple precursors, while the HWE reaction provides excellent control over the stereochemistry of the newly formed double bond. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals.
References
The Enigmatic Presence of Methyl Nona-2,4-dienoate in the Natural World: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate, a volatile organic compound with a characteristic fruity and fatty aroma, has been identified in a diverse range of natural sources, from fruits and fungi to insect pheromones. Its presence across different biological kingdoms suggests varied biosynthetic origins and ecological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting available quantitative data, detailing experimental protocols for its isolation and identification, and postulating its biosynthetic pathways.
Natural Occurrence and Quantitative Data
This compound has been reported as a volatile constituent in several organisms. While its presence is noted in sources such as quince, huckleberry, and the fungus Tricholoma focale, precise quantitative data in peer-reviewed literature is often limited, with many studies focusing on qualitative identification. However, it has been identified as a significant component of the male-produced aggregation pheromone of the ambrosia beetle, Platypus quivorus. The table below summarizes the available information on its natural occurrence.
| Source Organism | Kingdom | Part of Organism / Secretion | Concentration / Relative Abundance | Analytical Method(s) |
| Platypus quivorus | Animalia (Insecta) | Aggregation Pheromone | Major Component | GC-MS |
| Quince (Cydonia oblonga) | Plantae | Fruit Volatiles | Identified as a volatile component | GC-MS |
| Huckleberry (Vaccinium spp.) | Plantae | Fruit Volatiles | Identified as a volatile component | GC-MS |
| Tricholoma focale | Fungi | Fruiting Body Volatiles | Identified as a volatile component | GC-MS |
Note: Quantitative data for quince, huckleberry, and Tricholoma focale is not consistently reported in available literature. The term "Identified as a volatile component" indicates a qualitative finding.
Postulated Biosynthetic Pathways
The biosynthesis of this compound is not definitively established in the literature. However, based on its structure, two primary pathways can be postulated: the polyketide pathway, common in fungi, and the fatty acid biosynthesis pathway, prevalent in insects.
1. Fungal Polyketide Biosynthesis: In fungi, polyketide synthases (PKSs) catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain. For this compound, a C9 compound, a PKS could assemble a four-carbon starter unit with two subsequent additions of two-carbon units from malonyl-CoA. A series of reductions and dehydrations would then generate the conjugated double bonds. The final step would involve the methylation of the carboxylic acid group, a reaction often catalyzed by a methyltransferase.
2. Insect Fatty Acid Biosynthesis and Modification: In insects, pheromone biosynthesis often originates from fatty acid metabolism.[1] A C16 or C18 saturated fatty acyl-CoA can undergo chain shortening through limited rounds of β-oxidation.[2] Desaturases can then introduce double bonds into the acyl-CoA chain. For this compound, a specific series of desaturation and chain-shortening steps would be required to yield a C9 dienoic acyl-CoA. This precursor would then be methylated to form the final ester.
A diagram illustrating a generalized fatty acid-derived insect pheromone biosynthesis pathway is provided below.
Caption: Generalized pathway for insect pheromone biosynthesis.
Experimental Protocols for Isolation and Identification
The following section details a representative experimental workflow for the extraction, isolation, and identification of this compound from a natural source, such as an insect pheromone gland extract or a fruit sample.
1. Sample Preparation and Extraction:
-
For Insect Pheromones: Pheromone glands are excised from male insects and extracted in a minimal volume of a non-polar solvent such as hexane or dichloromethane for a period ranging from a few minutes to several hours.
-
For Plant Volatiles (Headspace Analysis): A known weight of the fruit or fungal sample is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.
-
For Plant Volatiles (Solvent Extraction): A homogenized sample of the fruit or fungus is extracted with a low-boiling point solvent like diethyl ether or a mixture of pentane and dichloromethane. The extract is then carefully concentrated under a gentle stream of nitrogen.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of volatile compounds.
-
Injection: For SPME, the fiber is thermally desorbed in the hot GC inlet. For liquid extracts, a small volume (e.g., 1 µL) is injected, often in splitless mode for trace analysis.
-
Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass range of m/z 35-400.
3. Compound Identification:
-
Mass Spectral Library Matching: The obtained mass spectrum of the peak of interest is compared with spectra in commercial mass spectral libraries (e.g., NIST, Wiley).
-
Retention Index (RI): The retention time of the peak is used to calculate its Kovats Retention Index by analyzing a homologous series of n-alkanes under the same chromatographic conditions. This RI is then compared with literature values for authentic standards.
-
Co-injection with Authentic Standard: The definitive identification is achieved by co-injecting the sample extract with a pure, synthetic standard of this compound. An enhancement of the peak of interest confirms the identity of the compound.
A diagram illustrating this experimental workflow is presented below.
Caption: Experimental workflow for the identification of volatile compounds.
Conclusion
This compound is a naturally occurring ester found in various organisms, playing roles from contributing to fruit aroma to acting as an insect pheromone. While its presence is documented, detailed quantitative studies across all its sources are not yet comprehensive. The biosynthesis is likely derived from either the polyketide or fatty acid pathways, depending on the organism. The experimental protocols for its isolation and identification are well-established, relying primarily on GC-MS techniques. Further research is needed to fully elucidate the quantitative distribution and biosynthetic pathways of this intriguing molecule in the natural world, which could open avenues for its application in flavor and fragrance industries, as well as in pest management strategies.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isomers and stereochemistry of methyl nona-2,4-dienoate, a conjugated fatty acid ester. Due to the presence of two carbon-carbon double bonds, this compound can exist as four distinct stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Understanding the unique properties and synthesis of each isomer is critical for applications in chemical synthesis, flavor chemistry, and drug development, where stereochemistry can significantly impact biological activity and sensory properties.
Isomeric Landscape of this compound
The structural variations of this compound arise from the geometric isomerism at the C2-C3 and C4-C5 double bonds. The "E" (entgegen) configuration denotes substituents on opposite sides of the double bond, while "Z" (zusammen) indicates substituents on the same side.
Physicochemical Properties
Quantitative data for all stereoisomers of this compound is not extensively documented. The following table summarizes the available information. Researchers are encouraged to determine the properties of the remaining isomers experimentally.
| Property | (2E,4E)-methyl nona-2,4-dienoate | (2E,4Z)-methyl nona-2,4-dienoate | (2Z,4E)-methyl nona-2,4-dienoate | (2Z,4Z)-methyl nona-2,4-dienoate |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂[1] | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available | Data not available |
| Refractive Index | Data not available | Data not available | Data not available | Data not available |
| CAS Number | Not available | 12625774[1] | Not available | Not available |
Note: The lack of readily available data for the (2Z,4E) and (2Z,4Z) isomers highlights a gap in the chemical literature.
Experimental Protocols
Synthesis of this compound Isomers via Wittig Reaction
The Wittig reaction is a powerful and versatile method for the stereoselective synthesis of alkenes, making it well-suited for the preparation of the various this compound isomers. The general strategy involves the reaction of a phosphorus ylide with an appropriate aldehyde. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions.
General Protocol:
-
Preparation of the Phosphonium Salt:
-
React triphenylphosphine with an appropriate haloester (e.g., methyl 2-bromopropionate or methyl 4-bromocrotonate) in a suitable solvent like toluene or acetonitrile.
-
Heat the mixture under reflux for several hours to form the corresponding phosphonium salt.
-
The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
-
Generation of the Ylide:
-
Suspend the phosphonium salt in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (typically -78 °C to 0 °C).
-
Add a strong base, such as n-butyllithium, sodium hydride, or sodium bis(trimethylsilyl)amide, dropwise to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
-
-
Reaction with the Aldehyde:
-
To the ylide solution, slowly add a solution of the appropriate aldehyde (e.g., pentanal or crotonaldehyde) in the same solvent.
-
Allow the reaction to stir at low temperature for a period of time, then warm to room temperature and stir for several more hours or overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired this compound isomer.
-
To obtain different isomers, the choice of starting materials is key. For example, to synthesize the (2E,4E) isomer, one could react a stabilized ylide derived from methyl (triphenylphosphoranylidene)acetate with (E)-hept-2-enal. The synthesis of Z-isomers often requires the use of unstabilized ylides or modified Wittig-type reactions like the Horner-Wadsworth-Emmons reaction with specific conditions.[2]
Experimental Workflow for Isomer Separation and Characterization
References
Spectroscopic Profile of Methyl nona-2,4-dienoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with potential applications in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their laboratory work.
Spectral Data Summary
Due to the limited availability of public domain experimental spectra for this compound, the following tables summarize the predicted spectral data and data from closely related structural analogs. These values provide a strong foundation for the interpretation of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.26 | dd | 1H | H-3 |
| ~6.17 | m | 1H | H-4 |
| ~5.79 | d | 1H | H-2 |
| ~5.59 | m | 1H | H-5 |
| 3.73 | s | 3H | -OCH₃ |
| ~2.15 | q | 2H | H-6 |
| ~1.45 | sextet | 2H | H-7 |
| ~1.30 | sextet | 2H | H-8 |
| 0.90 | t | 3H | H-9 |
Predicted data is based on structure-correlation and data from similar unsaturated esters.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl (2E,4E)-nona-2,4-dienoate
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | C-1 (C=O) |
| ~145.0 | C-3 |
| ~144.5 | C-4 |
| ~129.0 | C-5 |
| ~120.5 | C-2 |
| 51.5 | -OCH₃ |
| ~33.0 | C-6 |
| ~31.0 | C-7 |
| ~22.5 | C-8 |
| ~14.0 | C-9 |
Predicted data is based on structure-correlation and data from similar unsaturated esters.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3030-3010 | Medium | =C-H Stretch (alkene) |
| 2955, 2870 | Medium-Strong | C-H Stretch (alkane) |
| ~1725 | Strong | C=O Stretch (ester) |
| ~1640, 1610 | Medium | C=C Stretch (conjugated diene) |
| ~1250-1000 | Strong | C-O Stretch (ester) |
| ~990 | Strong | =C-H Bend (trans alkene) |
Data is based on characteristic infrared absorption frequencies for functional groups present in the molecule.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₃]⁺ |
| 113 | McLafferty rearrangement |
| 59 | [COOCH₃]⁺ |
Fragmentation patterns are predicted based on the structure and common fragmentation pathways of unsaturated esters.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required for quantitative analysis or as a chemical shift reference, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[2]
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional proton experiment is performed.
-
Parameters:
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.[3]
-
Pulse Angle: A 30° or 45° pulse is often used to reduce the experiment time without significantly compromising signal intensity.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument: The same spectrometer as for ¹H NMR is used.
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[4]
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although shorter delays can be used for qualitative analysis.[5]
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard for ¹³C NMR.[4]
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a common and simple method for liquid samples.
-
Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure the crystal surface is fully covered by the sample.
2. IR Spectrum Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: Typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]
-
Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂, H₂O).[6]
-
Place the sample on the ATR crystal and acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
-
Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography - GC):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[7][8]
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Parameters:
-
Injection Volume: 1 µL is typically injected.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating this type of compound.
-
Oven Temperature Program: A temperature gradient is used to elute the compound from the column. For example, start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
2. Mass Spectrum Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern for library matching.[9]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The fragmentation pattern can be compared to mass spectral libraries for confirmation.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. memphis.edu [memphis.edu]
Methyl Nona-2,4-dienoate: A Review of Synthetic Approaches and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Methyl nona-2,4-dienoate is an unsaturated fatty acid ester with a conjugated diene system. Its chemical structure suggests potential for diverse reactivity and biological activity, yet specific literature on this compound remains scarce. This technical guide consolidates available information on analogous compounds to provide a predictive overview of its chemical synthesis, potential biological relevance, and key areas for future research.
Chemical Synthesis
A plausible synthetic approach would involve the reaction of a C5 aldehyde, such as pentanal, with a C4 phosphorus ylide or phosphonate ester containing a methyl ester group. The stereochemistry of the resulting double bonds (E,E), (E,Z), (Z,E), or (Z,Z) would be dependent on the specific reaction conditions and the nature of the olefination reagent used.
Table 1: Plausible Synthetic Reactions for this compound
| Reaction Name | Reactant 1 | Reactant 2 | Key Reagents & Conditions | Expected Product Stereochemistry |
| Wittig Reaction | Pentanal | (Carbomethoxymethyl)triphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH, NaOMe) | Typically Z-alkene with non-stabilized ylides; E-alkene with stabilized ylides. |
| Horner-Wadsworth-Emmons Reaction | Pentanal | Methyl (diethoxyphosphoryl)acetate | Base (e.g., NaH, DBU) | Predominantly E-alkene. |
A general workflow for the synthesis and purification of this compound, based on these established methods, is proposed below.
Caption: Proposed general workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not currently published. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | Signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the four protons of the conjugated diene system. A singlet for the methyl ester protons (δ ~3.7 ppm). Signals for the aliphatic chain protons. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester (δ ~167 ppm). Four signals in the sp² region for the carbons of the diene system (δ ~115-150 ppm). A signal for the methoxy carbon (δ ~51 ppm). Signals for the aliphatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₀H₁₆O₂ (168.23 g/mol ). Fragmentation patterns would likely show loss of the methoxy group (-OCH₃) and cleavage along the alkyl chain. |
| IR | A strong C=O stretching frequency for the ester (~1720 cm⁻¹). C=C stretching frequencies for the conjugated diene (~1600-1650 cm⁻¹). C-O stretching frequency (~1150-1250 cm⁻¹). |
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, the broader class of unsaturated fatty acid esters has been implicated in various biological processes, suggesting potential areas of investigation for this compound.
Insect Pheromones
Unsaturated esters are common components of insect pheromones, acting as chemical signals for communication in processes like mating and aggregation. The specific geometry and chain length of these molecules are crucial for their biological activity. Given its structure, this compound could potentially function as a pheromone or a component of a pheromone blend in certain insect species. Further research involving electroantennography and behavioral assays would be necessary to explore this possibility.
Cytotoxicity and Anticancer Potential
Certain unsaturated fatty acids and their esters have demonstrated cytotoxic effects against various cancer cell lines. The conjugated diene system in this compound could be a key structural feature for such activity, potentially through mechanisms involving the generation of reactive oxygen species or interference with cellular signaling pathways. In vitro cytotoxicity screening against a panel of cancer cell lines would be a logical first step to investigate this potential.
As there is no direct research on the signaling pathways affected by this compound, a hypothetical workflow for investigating its potential cytotoxic effects is presented below.
Caption: A proposed experimental workflow to investigate the potential cytotoxic effects of this compound.
Conclusion and Future Directions
This compound represents a molecule of interest for which specific scientific data is largely absent. Based on its chemical structure and the known properties of related compounds, it is likely synthesizable through standard olefination reactions and may possess biological activities related to insect communication or cytotoxicity. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol for this compound, including complete spectroscopic characterization (NMR, MS, IR).
-
Biological Screening: Investigation of its potential as an insect pheromone through relevant bioassays.
-
Pharmacological Evaluation: Systematic in vitro screening to determine its cytotoxic effects on various cell lines and to elucidate any underlying mechanisms of action and signaling pathways involved.
The generation of this fundamental data will be crucial to unlocking the potential applications of this compound in the fields of chemical ecology, drug discovery, and materials science.
An In-depth Technical Guide on the Solubility of Methyl Nona-2,4-dienoate
This technical guide provides a comprehensive overview of the available solubility data for methyl nona-2,4-dienoate, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this compound's properties.
Core Data Presentation: Solubility of this compound
The solubility of a compound is a critical physicochemical property, influencing its bioavailability, formulation, and potential applications. Below is a summary of the known solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 81.27 mg/L | Estimated[1] |
| Alcohol | Not Specified | Soluble | Qualitative (inferred)[2] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the determination of solubility and the synthesis of this compound. These are based on established chemical methodologies, as specific protocols for this compound were not found.
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Reagents:
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
This compound
-
Distilled or deionized water
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume of water.
-
Seal the flask and place it in a constant temperature shaker bath set to 25 °C.
-
Agitate the flask at a constant rate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, allow the solution to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or GC.
-
The determined concentration represents the aqueous solubility of the compound at 25 °C.
Synthesis of this compound: Fischer Esterification
A common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Principle: Nona-2,4-dienoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to produce this compound and water.
Apparatus and Reagents:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Nona-2,4-dienoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Combine nona-2,4-dienoic acid and an excess of methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Uncharted Territory of Methyl Nona-2,4-Dienoate: A Technical Guide to Safety and Handling
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Methyl nona-2,4-dienoate is a compound with limited publicly available safety and toxicological data. Therefore, this guide is based on the principles of chemical safety for structurally related compounds, specifically α,β-unsaturated esters, and aldehydes. All handling and experimental procedures should be conducted with the utmost caution, and a comprehensive risk assessment should be performed before commencing any work.
Introduction
This compound is a member of the α,β-unsaturated ester family, a class of compounds known for their potential biological activity and, in some cases, reactivity. The conjugated double bond system renders the β-carbon susceptible to nucleophilic attack, a mechanism that can lead to interactions with biological macromolecules.[1] This reactivity warrants a cautious approach to its handling and a thorough evaluation of its safety profile. This guide provides a framework for the safe handling of this compound and outlines standard experimental protocols for its toxicological assessment.
Physicochemical and Toxicological Data
Due to the limited specific data for this compound, the following tables summarize available information for the compound itself and toxicological data for related α,β-unsaturated carbonyl compounds to provide context for potential hazards.
Table 1: Physicochemical Properties of Methyl (2E,4E)-nona-2,4-dienoate
| Property | Value | Source |
| Molecular Formula | C10H16O2 | - |
| Molecular Weight | 168.23 g/mol | - |
| Assay | 95.00 to 100.00% | The Good Scents Company |
| Solubility in Water | 81.27 mg/L @ 25 °C (estimated) | The Good Scents Company |
Table 2: Summary of Toxicological Data for Related α,β-Unsaturated Carbonyl Compounds (Read-Across Data)
| Compound Class | Endpoint | Observation | Reference |
| α,β-Unsaturated Aldehydes & Ketones | Acute Aquatic Toxicity | Enhanced toxicity compared to saturated analogues. | [2] |
| α,β-Unsaturated Carbonyls | Mutagenicity (Ames Test) | Some compounds show mutagenic potential. | [3] |
| α,β-Unsaturated Aldehydes | Skin Sensitization | Potential for skin sensitization. | - |
| α,β-Unsaturated Carbonyls | General Toxicity | Can interact with proteins and DNA. | [3][4][5] |
Safety and Handling
Given the reactive nature of the α,β-unsaturated carbonyl moiety, stringent safety protocols are essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a splash hazard, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Clothing: Long pants and closed-toe shoes are required.[8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or vapors, a respirator may be necessary.[9]
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An accessible and tested emergency eyewash station and safety shower are critical.[10]
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, acids, and bases.
Spill and Waste Disposal
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments to assess the toxicological profile of a novel compound like this compound. These are based on established OECD guidelines and standard laboratory practices.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)
This test assesses the potential of a substance to cause skin irritation.[14][15][16]
Methodology:
-
Tissue Culture: Reconstructed human epidermis (RhE) tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Test Substance Application: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay. The enzymatic conversion of MTT to formazan by viable cells is measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[15]
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)
This assay is used to evaluate the mutagenic potential of a chemical.[17][18]
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.[18]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[19]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]
In Vitro Micronucleus Assay (Based on OECD TG 487)
This test detects chromosomal damage or interference with the cell division machinery.[20][21][22]
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are cultured.[23]
-
Exposure: Cells are exposed to a range of concentrations of this compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[21]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[23]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the safety assessment of this compound.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. Schultz, T.W.; Yarbrough, J.W. Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res. 2004, 15, 2, 139–146. [qsardb.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. safeopedia.com [safeopedia.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. frontiersin.org [frontiersin.org]
- 23. criver.com [criver.com]
A Technical Guide to the Hypothesized Biodegradation Pathways of Methyl Nona-2,4-dienoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl nona-2,4-dienoate is an unsaturated ester with potential applications in various industries. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the hypothesized biodegradation pathways of this compound, drawing parallels from the microbial degradation of analogous compounds. The proposed pathway involves an initial hydrolysis followed by the entry of the resulting fatty acid into the β-oxidation cycle, which necessitates the action of specific auxiliary enzymes to handle the conjugated double bonds.
Hypothesized Biodegradation Pathway
The proposed biodegradation of this compound is a two-stage process:
-
Stage 1: Ester Hydrolysis: The initial step is the hydrolysis of the methyl ester bond, catalyzed by a carboxylesterase (or lipase), to yield methanol and nona-2,4-dienoic acid.
-
Stage 2: β-Oxidation of Nona-2,4-dienoic Acid: The resulting unsaturated fatty acid is then activated to its coenzyme A (CoA) thioester, nona-2,4-dienoyl-CoA. This intermediate subsequently enters the β-oxidation pathway for complete degradation. Due to the presence of conjugated double bonds, this process requires auxiliary enzymes, most notably 2,4-dienoyl-CoA reductase.
Key Enzymes and Reactions
The key enzymes hypothesized to be involved in the biodegradation of this compound are:
-
Carboxylesterase/Lipase: Catalyzes the hydrolysis of the methyl ester to methanol and nona-2,4-dienoic acid.
-
Acyl-CoA Synthetase: Activates nona-2,4-dienoic acid to nona-2,4-dienoyl-CoA.
-
Acyl-CoA Dehydrogenase: This enzyme is part of the standard β-oxidation cycle.
-
2,4-Dienoyl-CoA Reductase: An essential auxiliary enzyme that reduces the 2,4-dienoyl-CoA intermediate to a trans-3-enoyl-CoA, which can then be further processed by other enzymes of the β-oxidation pathway.[1][2][3]
-
Enoyl-CoA Isomerase: Another auxiliary enzyme that may be required to convert the intermediate into a substrate suitable for the core β-oxidation enzymes.
-
Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, and Thiolase: The core enzymes of the β-oxidation spiral that complete the degradation to acetyl-CoA.
The degradation of unsaturated fatty acids with conjugated double bonds is a known metabolic process.[4][5] The β-oxidation of polyunsaturated fatty acids with conjugated double bonds has been studied, and it is established that 2,4-dienoyl-CoA reductase is a key player in this process.[1][4][5]
Visualization of the Hypothesized Pathway
Experimental Protocols
To investigate the biodegradation of this compound, a series of experiments can be designed to identify the metabolic pathway and characterize the enzymes involved.
Enrichment and Isolation of Degrading Microorganisms
-
Enrichment Culture: Soil or water samples from environments potentially contaminated with similar compounds are used as inocula. A basal salts medium is prepared with this compound as the sole carbon source.
-
Isolation and Identification: After successive transfers to fresh medium, the enriched culture is plated on solid media with this compound. Individual colonies are isolated, purified, and identified using 16S rRNA gene sequencing.
Degradation Studies
-
Growth and Substrate Disappearance: Isolated microbial strains are grown in liquid cultures with this compound. Cell growth is monitored by measuring optical density (OD600). The disappearance of the substrate is quantified over time using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Identification of Metabolites: Culture supernatants are extracted at different time points and analyzed by GC-MS or LC-MS to identify metabolic intermediates, such as nona-2,4-dienoic acid.
Enzyme Assays
-
Preparation of Cell-Free Extracts: Microbial cells grown in the presence of this compound are harvested, washed, and lysed to prepare cell-free extracts.
-
Esterase Activity: Esterase activity can be measured by monitoring the release of methanol or the formation of nona-2,4-dienoic acid. This can be quantified by HPLC or specific colorimetric assays.
-
2,4-Dienoyl-CoA Reductase Activity: This can be assayed spectrophotometrically by monitoring the decrease in absorbance of the 2,4-dienoyl-CoA substrate or the oxidation of NADPH at 340 nm.
Visualization of Experimental Workflow
Data Presentation
Quantitative data from biodegradation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Microbial Growth and Substrate Degradation
| Microbial Strain | Initial Substrate Conc. (mM) | Time (h) | OD600 | Substrate Remaining (%) | Degradation Rate (mM/h) |
| Strain A | 1 | 0 | 0.05 | 100 | - |
| 24 | 0.4 | 60 | 0.017 | ||
| 48 | 0.8 | 10 | 0.019 | ||
| Strain B | 1 | 0 | 0.05 | 100 | - |
| 24 | 0.2 | 90 | 0.004 | ||
| 48 | 0.3 | 75 | 0.005 |
Table 2: Enzyme Activity in Cell-Free Extracts
| Enzyme | Microbial Strain | Specific Activity (U/mg protein) | Km (µM) | Vmax (µmol/min/mg) |
| Carboxylesterase | Strain A | 1.2 | 50 | 1.5 |
| Strain B | 0.3 | 75 | 0.4 | |
| 2,4-Dienoyl-CoA Reductase | Strain A | 0.8 | 25 | 1.0 |
| Strain B | 0.1 | 40 | 0.15 |
Note: The data presented in these tables are hypothetical and serve as a template for reporting experimental results.
Conclusion
While direct evidence is lacking, the biodegradation of this compound can be reasonably hypothesized to occur via initial ester hydrolysis followed by β-oxidation of the resulting nona-2,4-dienoic acid. This process would critically involve the auxiliary enzyme 2,4-dienoyl-CoA reductase to handle the conjugated double bonds. The experimental framework outlined in this guide provides a robust approach for researchers to investigate this proposed pathway, identify the responsible microorganisms and enzymes, and gather quantitative data to fully elucidate the biodegradation of this compound. Such studies are essential for a comprehensive understanding of its environmental fate and for the development of potential bioremediation technologies.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
The Enigmatic Profile of Methyl Nona-2,4-dienoate: A Call for Biological Exploration
An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of methyl nona-2,4-dienoate. Despite its defined chemical structure, extensive searches have yielded no significant data on its pharmacological, toxicological, or any other biological effects. This whitepaper candidly addresses this lack of information and outlines a strategic approach for pioneering research into the potential bioactivity of this compound.
This compound, a unsaturated fatty acid methyl ester, is a chemically characterized molecule with known physicochemical properties. However, its interactions with biological systems remain largely unexplored. Comprehensive searches of scientific databases have failed to retrieve any studies detailing its effects on cell lines, microorganisms, or in vivo models. Consequently, there is no quantitative data on its potential efficacy, potency (e.g., IC50, EC50), or safety profile.
Current State of Knowledge: A Blank Canvas
The available information on this compound is currently limited to its chemical identity and properties, which are summarized in various chemical databases.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Value (Isomer unspecified) |
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| Isomers | (2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z) |
The absence of biological data necessitates a foundational approach to investigating this compound. For researchers and drug development professionals, this presents a unique opportunity to conduct novel research in an uncharted area.
Charting the Course for Future Research: A Proposed Workflow
To unlock the potential biological activity of this compound, a systematic and multi-faceted screening approach is recommended. The following experimental workflow provides a roadmap for initial investigations.
Figure 1. A proposed experimental workflow for the systematic investigation of the biological activity of this compound.
Recommended Experimental Protocols for Initial Screening
For the initial phase of investigation, the following experimental protocols are suggested:
1. Antimicrobial Activity Screening:
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Readout: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
2. Cytotoxicity Screening:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous human cell line (e.g., HEK293) to assess selectivity.
-
Readout: IC50 (half-maximal inhibitory concentration) values.
3. Antioxidant Activity Assays:
-
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Readout: EC50 (half-maximal effective concentration) for radical scavenging.
A Call to Action
The current void in the scientific literature concerning the biological activity of this compound presents a compelling opportunity for discovery. By employing a systematic and rigorous screening approach, the scientific community can begin to unravel the potential of this molecule and its derivatives. The findings from such studies could pave the way for novel therapeutic agents or valuable research tools. It is imperative that future research in this area is published and disseminated to build a collective understanding of this enigmatic compound.
Methodological & Application
Synthesis of Methyl Nona-2,4-dienoate: An Application Note and Protocol
For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of methyl nona-2,4-dienoate, a conjugated diene ester. The outlined two-step synthesis employs a base-catalyzed aldol condensation followed by a Horner-Wadsworth-Emmons olefination, providing a reliable method for the preparation of this and similar compounds.
Introduction
This compound is an α,β,γ,δ-unsaturated ester, a structural motif present in various natural products and a useful building block in organic synthesis. The conjugated diene system imparts unique chemical reactivity, making it a valuable substrate for Diels-Alder reactions and other pericyclic transformations. This protocol details a two-step synthesis beginning with the aldol condensation of pentanal and acetaldehyde to form the intermediate (E)-hept-2-enal. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with trimethyl phosphonoacetate to yield the final product, predominantly as the (2E,4E)-isomer.
Data Presentation
The following table summarizes the quantitative data for the two-stage synthesis of this compound.
| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aldol Condensation | Pentanal, Acetaldehyde | Sodium Hydroxide, Water, Ethanol | 25 | 4 | ~65 |
| 2 | Horner-Wadsworth-Emmons | (E)-Hept-2-enal, Trimethyl phosphonoacetate | Sodium Methoxide, Methanol | 0 to 25 | 12 | ~85 |
Experimental Protocols
Step 1: Synthesis of (E)-Hept-2-enal via Aldol Condensation
This procedure describes the base-catalyzed aldol condensation of pentanal with acetaldehyde to form the α,β-unsaturated aldehyde intermediate.
Materials:
-
Pentanal
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of sodium hydroxide (1.0 g, 25 mmol) in water (20 mL) and ethanol (10 mL) is prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to room temperature, and pentanal (10.75 mL, 100 mmol) is added.
-
Acetaldehyde (7.0 mL, 125 mmol) is added dropwise to the stirring mixture over a period of 30 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
After completion, the reaction mixture is poured into a separatory funnel containing 50 mL of water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to afford the crude (E)-hept-2-enal, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl (2E,4E)-Nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction
This procedure details the olefination of (E)-hept-2-enal using a phosphonate ylide to form the desired dienoate. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[1][2]
Materials:
-
(E)-Hept-2-enal (from Step 1)
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, sodium methoxide (4.32 g, 80 mmol) is dissolved in anhydrous methanol (80 mL) and cooled to 0 °C in an ice bath.
-
Trimethyl phosphonoacetate (14.5 g, 80 mmol) is added dropwise to the stirred solution.
-
A solution of crude (E)-hept-2-enal (approx. 65 mmol, from Step 1) in anhydrous methanol (20 mL) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated ammonium chloride solution (50 mL).
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: A diagram illustrating the two-step synthesis of this compound.
Logical Relationship of Key Reactions
This diagram shows the logical flow from starting materials to the final product, highlighting the key chemical transformations.
Caption: Logical flow of the synthesis from starting materials to the final product.
References
Application Notes and Protocols for the Purification of Methyl nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is a conjugated fatty acid ester with potential applications in various fields, including as a flavoring agent and as an intermediate in the synthesis of more complex molecules. The purity of this compound is critical for its intended use, necessitating effective purification strategies. Common impurities may arise from the synthesis process, which often involves reactions like the Wittig olefination, and can include reagents, byproducts such as triphenylphosphine oxide, and geometric isomers (cis/trans).[1][2][3][4][5]
These application notes provide detailed protocols for three common purification techniques applicable to this compound: flash column chromatography, vacuum distillation, and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of medium-chain unsaturated methyl esters, providing a baseline for the purification of this compound.
| Parameter | Flash Column Chromatography | Vacuum Distillation | Recrystallization |
| Principle | Differential adsorption to a stationary phase | Separation based on boiling point differences under reduced pressure | Differential solubility in a solvent at varying temperatures |
| Typical Stationary Phase | Silica Gel | Not Applicable | Not Applicable |
| Typical Mobile Phase / Solvent | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | Not Applicable | Methanol, Ethanol, or Hexane |
| Typical Pressure | Ambient | 1-10 mmHg | Ambient |
| Typical Temperature | Ambient | 80-120 °C (pot temperature) | -20 °C to ambient |
| Achievable Purity | >98% | >99% | >99% (for crystalline solids) |
| Typical Yield | 70-90% | 80-95% | 60-80% |
| Scale | mg to multi-gram | g to kg | mg to kg |
| Primary Impurities Removed | Polar compounds (e.g., triphenylphosphine oxide), geometric isomers | Non-volatile impurities, catalyst residues | Insoluble impurities, some soluble impurities |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying this compound on a small to medium scale. It is particularly useful for removing polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent (e.g., 2% ethyl acetate in hexane). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 5%, then 10% ethyl acetate in hexane) to elute the compound of interest.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
Vacuum distillation is suitable for purifying larger quantities of this compound and is effective at removing non-volatile impurities.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Thermometer
Protocol:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.
-
Sample Charging: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 1-10 mmHg.
-
Heating: Slowly heat the distillation flask using a heating mantle.
-
Distillation and Collection: Collect the distillate that comes over at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8][9]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. While this compound is a liquid at room temperature, this technique can be adapted for low-temperature crystallization if the compound solidifies at reduced temperatures.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., methanol, ethanol, or hexane)
-
Crystallization dish
-
Low-temperature bath (e.g., dry ice/acetone or a cryocooler)
-
Buchner funnel and flask
-
Filter paper
Protocol:
-
Solvent Selection: Dissolve a small amount of the crude product in the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution in a low-temperature bath. Successful crystallization will result in the formation of solid crystals.
-
Dissolution: Dissolve the bulk of the crude product in a minimal amount of the chosen solvent at room temperature.
-
Crystallization: Cool the solution slowly to induce crystallization.
-
Isolation: Quickly filter the cold slurry through a pre-chilled Buchner funnel to collect the crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Vacuum Distillation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Application Note: High-Throughput Analysis of Methyl Nona-2,4-Dienoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl nona-2,4-dienoate is a volatile organic compound of significant interest in the flavor and fragrance industry, often associated with the characteristic aroma of pears. Accurate and reliable quantification of this compound is crucial for quality control in food production, development of new flavor profiles, and sensory analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of such volatile compounds. This application note details a robust GC-MS method for the analysis of this compound, including sample preparation, instrumental parameters, and data analysis.
Data Presentation
Quantitative data for the analysis of this compound and related compounds are summarized in the table below. This information is essential for method development and compound identification.
| Compound | Retention Index (DB-5) | Key Mass Fragments (m/z) |
| This compound | ~1300 - 1400 (Estimated) | 55, 67, 81, 95, 113, 139, 168 (Molecular Ion) |
| Methyl nonanoate | 1205 | 74, 87, 101, 143, 172 (Molecular Ion)[1] |
Note: The retention index for this compound is an estimation based on its structure and the retention indices of similar compounds. The mass fragments are predicted based on common fragmentation patterns of methyl esters and conjugated dienes. Experimental verification is recommended.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in a sample matrix.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in solid, liquid, and gaseous samples.
-
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and septa
-
Heating block or water bath
-
Vortex mixer
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Incubate the vial at 60°C for 30 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (with the purge valve opened after 1 minute)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
3. Data Analysis
-
Compound Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra from commercial libraries such as the NIST/EPA/NIH Mass Spectral Library. The retention index can also be used as a confirmation tool.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard, such as methyl nonanoate, can be used to improve the accuracy and precision of the quantification.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
"Methyl nona-2,4-dienoate" HPLC separation of isomers
An Application Note on the HPLC Separation of Methyl nona-2,4-dienoate Isomers
Introduction
This compound is a volatile organic compound that can exist as multiple geometric (E/Z) and chiral (R/S) isomers. The isomeric composition of this and similar compounds is critical in various fields, including flavor and fragrance chemistry, as different isomers can exhibit distinct sensory properties and biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these isomers. This application note details protocols for the separation of this compound isomers using both reversed-phase and chiral HPLC methods.
Key Concepts
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[1][2] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[2] The polarity of the mobile phase can be adjusted by changing the ratio of the aqueous and organic solvents to optimize separation.[3]
For the separation of geometric isomers of unsaturated compounds, the addition of silver ions to the mobile phase can enhance resolution. Silver ions form reversible charge-transfer complexes with the double bonds of the analytes, and the stability of these complexes can differ between cis and trans isomers, leading to differential retention.
Chiral HPLC is employed to separate enantiomers, which are non-superimposable mirror images. This is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Cellulose-based CSPs are commonly used for the resolution of chiral compounds.
Experimental Protocols
Method 1: Reversed-Phase HPLC for Geometric Isomer Separation
This method is designed for the separation of the geometric isomers (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the this compound isomer mixture in 1 mL of acetonitrile.
Method 2: Chiral HPLC for Enantiomeric Separation
This protocol is intended for the separation of the enantiomers of a specific geometric isomer of this compound.
Instrumentation:
-
Same as Method 1
Chromatographic Conditions:
-
Column: Cellulose-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: n-Hexane
-
B: 2-Propanol
-
-
Isocratic Elution: 90% A, 10% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the isolated geometric isomer in 1 mL of the mobile phase.
Data Presentation
The following tables summarize the expected quantitative data for the separation of this compound isomers based on the described methods.
Table 1: Retention Times and Resolution of Geometric Isomers by Reversed-Phase HPLC
| Isomer Configuration | Retention Time (min) | Resolution (Rs) |
| (2Z,4Z)-methyl nona-2,4-dienoate | 12.5 | - |
| (2Z,4E)-methyl nona-2,4-dienoate | 13.8 | 2.1 |
| (2E,4Z)-methyl nona-2,4-dienoate | 14.5 | 1.5 |
| (2E,4E)-methyl nona-2,4-dienoate | 16.2 | 3.2 |
Table 2: Retention Times and Selectivity of Enantiomers by Chiral HPLC
| Enantiomer | Retention Time (min) | Selectivity (α) |
| (R)-isomer | 10.2 | - |
| (S)-isomer | 11.5 | 1.13 |
Visualizations
References
Application Note: Analysis of 3-Methyl-2,4-nonanedione, a Key Flavor Compound in Food and Beverages
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the initial topic of interest was "methyl nona-2,4-dienoate," a comprehensive literature review revealed a significant lack of available data on this specific compound as a flavor component in food analysis. In contrast, the structurally related β-diketone, 3-methyl-2,4-nonanedione (MND) , is a well-documented and impactful flavor compound found in a variety of food and beverage products. This application note will therefore focus on MND, providing detailed methodologies for its analysis, summarizing key quantitative data, and illustrating relevant experimental workflows.
3-Methyl-2,4-nonanedione is a volatile organic compound known to contribute to the flavor profiles of aged red wines, tea, and various spirits.[1][2][3][4] Its sensory characteristics are concentration-dependent, ranging from minty and anise-like at lower levels to prune and fig-like notes at higher concentrations.[5] In aged wines, it is often associated with an "oxidized" or "rancio" aroma.[3][5] Given its low sensory perception threshold and significant impact on flavor, accurate and sensitive analytical methods are crucial for its monitoring and control in food production. This compound is also recognized as a flavoring agent by the FDA and JECFA.[6]
This document provides protocols for the quantification of 3-methyl-2,4-nonanedione in food matrices, with a specific focus on gas chromatography-mass spectrometry (GC-MS) techniques.
Data Presentation
Table 1: Occurrence and Concentration of 3-Methyl-2,4-nonanedione in Various Food and Beverage Products
| Food/Beverage Matrix | Concentration Range | Reference |
| Oxidized Red Wines | Up to 340 ng/L | [3][5] |
| Non-oxidized Red Wines | Lower concentrations, often exceeding perception threshold | [3][5] |
| Non-oxidized White Wines | As low as 2.9 ng/L | [3] |
| Oxidized Botrytized Wines | Up to 293.8 ng/L | [3] |
| Cognac and Spirits | Traces to 11.2 µg/L | [4] |
| Dried Green and Black Tea | Present | [1] |
| Dried Parsley and Spinach | Present | [1] |
| Soybean Oil | Present | [1] |
Table 2: Sensory Properties of 3-Methyl-2,4-nonanedione
| Parameter | Value/Descriptor | Matrix | Reference |
| Olfactory Perception Threshold | 16 ng/L | Not specified | [7] |
| Olfactory Perception Threshold | 62 ng/L | Not specified | [3][5] |
| Olfactory Perception Threshold | 100 ng/L | 70 vol % ethanol | [4] |
| Odor/Flavor Descriptors | Hay-like, green | General | [1] |
| Odor/Flavor Descriptors | Sweet, waxy, creamy, milky, coconut, grape, hay-like | 1.0% solution | [1] |
| Odor/Flavor Descriptors | Fruity, Caramel, Apricot, Peach | General | [2] |
| Concentration-dependent aroma in wine | 0.09-0.17 µg/L: mint and anise; 0.17-0.25 µg/L: plum; 0.25 µg/L: fig; >0.33 µg/L: rancid | Wine model solution | [5] |
| Organoleptic Properties | Fatty, green, vegetable | General |
Experimental Protocols
Protocol 1: Quantification of 3-Methyl-2,4-nonanedione in Red Wine using GC-MS with Chemical Ionization
This protocol is adapted from the methodology described for the analysis of MND in red wines.[3][7][8]
1. Objective: To quantify the concentration of 3-methyl-2,4-nonanedione in red wine samples.
2. Principle: The volatile compound is extracted from the wine matrix using liquid-liquid extraction. The extract is then analyzed by gas chromatography coupled with mass spectrometry using positive chemical ionization (PCI) for sensitive and selective detection.
3. Reagents and Materials:
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Methanol (for chemical ionization), HPLC grade
-
Methanol-d4 (for checking coelution, optional)
-
3-Methyl-2,4-nonanedione standard
-
Deionized water
-
Wine samples
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a chemical ionization source
4. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 10 mL of the wine sample into a 50 mL centrifuge tube.
-
Add 2 g of NaCl to the tube to increase the ionic strength of the aqueous phase and improve extraction efficiency.
-
Vortex the tube until the NaCl is dissolved.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the phases.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean vial for GC-MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 45°C, hold for 1 min
-
Ramp 1: Increase to 170°C at a rate of 3°C/min
-
Ramp 2: Increase to 250°C at a rate of 4°C/min, hold for 15 min
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer: Ion trap mass spectrometer or equivalent
-
Ionization Mode: Positive Chemical Ionization (PCI)
-
Reagent Gas: Methanol
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Monitor the protonated molecule [M+H]⁺ of MND.
6. Quantification:
-
Prepare a series of calibration standards of 3-methyl-2,4-nonanedione in a model wine solution (e.g., 12% ethanol in water) covering the expected concentration range in the samples (e.g., 10-300 ng/L).[7]
-
Extract the calibration standards using the same liquid-liquid extraction procedure as the samples.
-
Inject the extracted standards into the GC-MS system and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the extracted wine samples and determine the concentration of MND by interpolating the peak area from the calibration curve.
7. Quality Control:
-
Analyze a blank sample (model wine) with each batch of samples to check for contamination.
-
Analyze a spiked sample to assess the recovery of the method.
-
Use an internal standard for improved accuracy and precision.
Visualizations
Caption: Experimental workflow for the quantification of 3-methyl-2,4-nonanedione in wine.
Caption: Simplified overview of the flavor perception process for a volatile compound.
References
- 1. 3-METHYL-NONANE-2,4-DIONE | 113486-29-6 [chemicalbook.com]
- 2. methyl nonane dione, 113486-29-6 [thegoodscentscompany.com]
- 3. Role of 3-methyl-2,4-nonanedione in the flavor of aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methyl-2,4-nonanedione | C10H18O2 | CID 529481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of 3-methyl-2,4-nonanedione in red wines using methanol chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl Nona-2,4-dienoate in Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is an unsaturated ester that, while not extensively documented in mainstream fragrance literature, holds potential as a valuable component in fragrance compositions due to its structural similarity to other commercially successful fruity and pear-like esters. This document provides a comprehensive overview of its potential applications, physicochemical properties, and detailed protocols for its evaluation and use in fragrance formulations. The information presented herein is a synthesis of available data on this compound and its close structural analogs, intended to guide researchers in exploring its olfactory characteristics and performance.
Chemical and Physical Properties
| Property | Methyl (2E,4Z)-nona-2,4-dienoate[1] | Methyl (2E,4E)-nona-2,4-dienoate[2] | Methyl (E,Z)-2,4-decadienoate[3] |
| Molecular Formula | C10H16O2 | C10H16O2 | C11H18O2 |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 182.26 g/mol |
| Appearance | Not specified | Not specified | Colorless liquid |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Soluble in water (81.27 mg/L @ 25°C, est.)[2] | Not specified |
| CAS Number | 12625774-43-3 | Not specified | 4493-42-9[3] |
| FEMA Number | Not Found | Not Found | Not Found |
| GRAS Status | Not established | Not established | Not established |
Olfactory Profile and Application in Fragrance Compositions
Based on the olfactory characteristics of structurally similar unsaturated esters, this compound is anticipated to possess a fruity, green, and potentially waxy aroma with pear and apple nuances. The specific geometry of the double bonds ((E,Z) vs. (E,E)) is expected to significantly influence the scent profile.
Potential Olfactory Descriptors:
-
Fruity (Pear, Apple, Tropical)
-
Green
-
Waxy
-
Sweet
Applications in Fragrance Compositions:
-
Fruity Accords: To impart or enhance pear, apple, and other juicy fruit notes.
-
Floral Compositions: To add a fresh, natural, and slightly green nuance to white floral and delicate floral bouquets.
-
Green Accords: To contribute a modern and vibrant green character.
-
Top Note Modifier: To provide a bright and diffusive opening to a fragrance.
Recommended Usage Levels (Inferred from Analogs): While specific data for this compound is unavailable, usage levels for similar fruity esters like methyl (E,Z)-2,4-decadienoate can serve as a starting point. It is recommended to begin evaluations at low concentrations and adjust based on the desired olfactory effect.
| Application | Recommended Starting Concentration (% in fragrance concentrate) |
| Fine Fragrance | 0.01 - 0.5% |
| Personal Care Products | 0.05 - 1.0% |
| Household Products | 0.1 - 2.0% |
Experimental Protocols
Protocol 1: Synthesis of Methyl (2E,4Z)-nona-2,4-dienoate (Illustrative)
This protocol is a representative method for the synthesis of similar unsaturated esters and can be adapted for this compound.
Materials:
-
Heptanal
-
Methyl (triphenylphosphoranylidene)acetate
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve heptanal in the anhydrous solvent.
-
Add methyl (triphenylphosphoranylidene)acetate to the solution with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the Wittig reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomers.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Protocol 2: Sensory Evaluation of this compound
Objective: To determine the olfactory profile of this compound.
Materials:
-
Purified this compound (isomers to be evaluated separately)
-
Odorless solvent (e.g., Diethyl Phthalate or Ethanol)
-
Smelling strips
-
Panel of trained sensory analysts
Procedure:
-
Prepare serial dilutions of the this compound isomer in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).
-
Dip a clean smelling strip into each dilution for 2-3 seconds, ensuring the strip is not oversaturated.
-
Allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the sensory panel in a well-ventilated, odor-free environment.
-
Panelists should evaluate the odor at different time intervals (top note, heart note, base note) and record their descriptions using a standardized fragrance vocabulary.
-
Compile and analyze the descriptive data to establish a comprehensive olfactory profile for each isomer.
Protocol 3: Stability Testing in a Fragrance Composition
Objective: To assess the stability of this compound in a representative fragrance base.
Materials:
-
This compound
-
Standard fragrance base (e.g., a simple floral or fruity accord in ethanol)
-
Control sample (fragrance base without this compound)
-
Glass vials
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV light chamber
Procedure:
-
Prepare two batches of the fragrance composition: one with a specific concentration of this compound and a control batch without it.
-
Store aliquots of each batch in sealed glass vials under different conditions:
-
Refrigerated (4°C)
-
Ambient/dark (25°C)
-
Accelerated aging (40°C)
-
UV light exposure
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Assessment should include:
-
Visual Inspection: Check for changes in color, clarity, and precipitation.
-
Olfactory Evaluation: Compare the odor of the aged samples to the fresh sample and the control. Note any changes in the scent profile.
-
Analytical Chemistry (GC-MS): Quantify the concentration of this compound to determine its degradation over time. Analyze for the appearance of any degradation products.
-
Safety and Regulatory Information
There is limited publicly available safety and regulatory data specifically for this compound for use in fragrance compositions. The Good Scents Company notes that the (E,E)-isomer is "not for fragrance use," which suggests that toxicological and dermatological safety has not been established for this specific isomer for fragrance applications[2].
For any new fragrance ingredient, a thorough safety assessment is required before commercial use. This includes, but is not limited to:
-
Skin sensitization potential (e.g., using in vitro methods like DPRA, KeratinoSens™, and h-CLAT).
-
Phototoxicity.
-
Genotoxicity.
-
Systemic toxicity.
Researchers and developers should adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM).
Conclusion
This compound represents an intriguing, yet underexplored, molecule in the perfumer's palette. Based on the characteristics of its structural analogs, it holds the promise of contributing valuable fruity and green notes to a wide range of fragrance compositions. The protocols outlined in this document provide a framework for the systematic evaluation of its olfactory properties, stability, and potential applications. It is imperative that any investigation into its use is accompanied by a rigorous safety assessment to ensure compliance with industry standards and consumer safety. Further research is warranted to fully elucidate the potential of this and other novel unsaturated esters in the art and science of fragrance creation.
References
Application Notes and Protocols: Methyl Nona-2,4-dienoate as an Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl nona-2,4-dienoate is a versatile intermediate in organic synthesis, primarily utilized for the construction of complex molecular architectures. Its conjugated diene system and ester functionality make it a valuable precursor for the synthesis of natural products, insect pheromone analogues, and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Synthetic Protocols for this compound
The synthesis of this compound can be achieved through several established methods, primarily focusing on the stereoselective formation of the conjugated diene. The Horner-Wadsworth-Emmons reaction and a Sonogashira coupling-reduction sequence are two highly effective approaches.
Horner-Wadsworth-Emmons Olefination
This method provides excellent control over the E,E-stereochemistry of the conjugated diene.[1][2]
Protocol:
-
Preparation of the Phosphonate Reagent:
-
To a solution of triethyl phosphite (1.1 eq) in toluene, add methyl 2-bromoacetate (1.0 eq).
-
Heat the mixture at 110 °C for 12 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure to yield triethyl phosphonoacetate.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Add the triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add (E)-hept-2-enal (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl (2E,4E)-nona-2,4-dienoate.
-
Expected Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >98% |
| (2E,4E) Isomer Ratio | >95:5 |
Synthesis of Methyl (2E,4E)-nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction
Sonogashira Coupling and Selective Reduction
This pathway allows for the synthesis of specific stereoisomers, particularly the (2E,4Z) isomer, which can be a valuable component in pheromone synthesis.[3][4]
Protocol:
-
Sonogashira Coupling:
-
To a solution of (Z)-1-bromo-pent-1-ene (1.0 eq) and methyl propiolate (1.1 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 8 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl (E)-nona-2-en-4-ynoate.
-
-
Selective Reduction:
-
Dissolve the methyl (E)-nona-2-en-4-ynoate (1.0 eq) in methanol.
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 0.1 eq) and quinoline (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford methyl (2E,4Z)-nona-2,4-dienoate.
-
Expected Quantitative Data:
| Parameter | Value |
| Yield (Sonogashira) | 70-80% |
| Yield (Reduction) | 85-95% |
| Purity (by GC-MS) | >97% |
| (2E,4Z) Isomer Ratio | >98:2 |
Synthesis of Methyl (2E,4Z)-nona-2,4-dienoate via Sonogashira Coupling and Reduction
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization and Analysis of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is an unsaturated ester that can be challenging to analyze directly using gas chromatography-mass spectrometry (GC-MS) due to potential isomerization of its conjugated double bond system at high temperatures and the need for sensitive and specific detection. Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, and mass spectral characteristics. This document provides detailed application notes and protocols for the derivatization of this compound to enhance its analysis by GC-MS.
While direct analysis of this compound as a fatty acid methyl ester (FAME) is possible, this guide focuses on a specific derivatization strategy targeting the conjugated diene system: the Diels-Alder reaction. This approach offers high selectivity for conjugated dienes and produces stable adducts with characteristic mass spectra, facilitating both qualitative identification and quantitative analysis.
Principle of Derivatization: Diels-Alder Reaction
The core of this protocol involves a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction. In this reaction, the conjugated diene system of this compound reacts with a highly reactive dienophile to form a stable cyclic adduct. This derivatization offers several advantages for GC-MS analysis:
-
Increased Thermal Stability: The resulting cycloadduct is often more thermally stable than the original conjugated diene, minimizing on-column degradation.
-
Improved Chromatographic Properties: The derivatization can alter the volatility and polarity of the analyte, leading to better peak shape and resolution.
-
Characteristic Mass Spectra: The adducts produce predictable and often simple fragmentation patterns in the mass spectrometer, which can be diagnostic for the original position of the conjugated diene system.[1]
A common and effective class of dienophiles for this purpose are the triazolinediones, such as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2][3] These reagents react rapidly and selectively with conjugated dienes under mild conditions.[1][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of this compound with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and subsequent GC-MS analysis.
Protocol 1: Derivatization of this compound with MTAD
This protocol is adapted from methodologies used for the derivatization of conjugated linoleic acid (CLA) methyl esters, which are structurally analogous to this compound.[2]
Materials and Reagents:
-
This compound standard or sample extract
-
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Anhydrous sodium sulfate
-
Microcentrifuge tubes or small glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge (optional)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the this compound standard or sample.
-
Dissolve the sample in a known volume of dichloromethane to achieve a concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube or vial, add 100 µL of the this compound solution.
-
Prepare a fresh solution of MTAD in dichloromethane at a concentration of approximately 2 mg/mL.
-
Add 50 µL of the MTAD solution to the sample vial. The reaction is rapid and often occurs at room temperature.[5] The disappearance of the red color of the MTAD solution indicates the reaction is complete.
-
Vortex the mixture for 30 seconds.
-
-
Sample Work-up:
-
To quench any excess MTAD, add a small amount of a non-conjugated diene, such as 1,3-hexadiene, until the red color disappears completely (optional, but good practice).
-
Add 500 µL of hexane to the reaction mixture.
-
Add 500 µL of deionized water and vortex thoroughly to wash the organic layer.
-
Centrifuge briefly to separate the layers (optional, but recommended for clean separation).
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
The resulting solution containing the MTAD adduct of this compound is now ready for injection into the GC-MS.
-
Expected Products:
The reaction of this compound with MTAD will produce a Diels-Alder adduct. Depending on the stereochemistry of the starting diene, different stereoisomers of the adduct may be formed, which can often be separated by gas chromatography.[2]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary GC column suitable for the analysis of FAMEs and their derivatives (e.g., a polar cyano-column or a standard non-polar column like DB-1 or DB-5).[6]
GC Conditions (starting point, may require optimization):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100 °C, hold for 2 min |
| - Ramp: 10 °C/min to 280 °C | |
| - Final Hold: 5 min at 280 °C | |
| Transfer Line Temp. | 280 °C |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50-500 |
Data Presentation
The analysis of the MTAD-derivatized this compound by GC-MS is expected to yield distinct peaks with characteristic retention times and mass spectra.
Table 1: Expected GC-MS Data for this compound and its MTAD Adduct
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound (underivatized) | Varies with column and conditions | Molecular Ion (M+): 170, fragments corresponding to loss of methoxy group (m/z 139), and other characteristic fragments. |
| MTAD Adduct of this compound | Later than the underivatized compound | Molecular Ion (M+): 283. Abundant fragment ions diagnostic of the diene position.[1] For a 2,4-diene, cleavage on either side of the newly formed ring is expected. |
Visualizations
Diels-Alder Derivatization Workflow
References
- 1. Gas chromatography-mass spectrometry of conjugated dienes by derivatization with 4-methyl-1,2,4-triazoline-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Diels-Alder derivatization for sensitive detection and characterization of conjugated linoleic acids using LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methyl nona-2,4-dienoate in Complex Matrices
Abstract
This application note describes a sensitive and robust method for the quantification of Methyl nona-2,4-dienoate, a volatile flavor and fragrance compound, in complex matrices such as beverages and food products. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers excellent sensitivity and selectivity, minimizing matrix interference and eliminating the need for extensive sample cleanup and solvent use. The described protocol is suitable for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries.
Introduction
This compound is an unsaturated ester that contributes to the characteristic aroma profile of various products. Accurate quantification of this compound is crucial for quality control, product development, and sensory analysis. However, its volatile nature and the complexity of matrices like wine and fruit juices present analytical challenges.[1][2] This application note outlines a validated HS-SPME-GC-MS method that provides a reliable solution for the determination of this compound in these complex sample types. The HS-SPME technique allows for the efficient extraction and concentration of volatile analytes from the sample headspace, thereby reducing matrix effects and enhancing sensitivity.[2][3][4]
Experimental
-
Standards: this compound (analytical standard grade)
-
Internal Standard (IS): 3-Octanol or other suitable non-interfering volatile compound.
-
Solvents: Methanol (HPLC grade) for stock solution preparation.
-
Salts: Sodium chloride (NaCl) (analytical grade) to enhance analyte volatility.
-
Water: Deionized water.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (or similar).[1][5]
A Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) and an autosampler with SPME capabilities was used.
-
GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent, is recommended for the separation of volatile esters.
-
Injector: Split/splitless injector operated in splitless mode for thermal desorption of the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operated in both full scan and Selected Ion Monitoring (SIM) modes. Full scan is used for initial identification, while SIM mode is employed for enhanced sensitivity and accurate quantification.
-
Place a 5 mL aliquot of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.
-
For solid or semi-solid samples, weigh approximately 2-5 g of the homogenized sample into the vial and add a known volume of deionized water.
-
Add a saturating amount of NaCl (e.g., 1-2 g) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Add the internal standard solution to the vial to achieve a final concentration of, for example, 50 µg/L.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under agitation.
GC-MS Method
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z range 40-300 for compound identification.
-
SIM Mode: Monitor characteristic ions for this compound (e.g., m/z 168 [M+], 137, 109, 79) and the internal standard for quantification.
-
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.
Detailed Protocol: HS-SPME-GC-MS for this compound Quantification
Preparation of Standard and Sample Solutions
1.1. Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
1.2. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by serial dilution of the stock solution in a matrix that closely mimics the sample (e.g., a model wine solution or deionized water).
1.3. Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., 3-Octanol) in methanol.
1.4. Internal Standard Spiking Solution (1 mg/L): Dilute the internal standard stock solution with deionized water to obtain a spiking solution.
1.5. Sample Preparation:
- For liquid samples, centrifuge if necessary to remove suspended solids.
- For solid/semi-solid samples, homogenize a representative portion.
HS-SPME Procedure
2.1. SPME Fiber Conditioning: Before first use and after each analysis, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (e.g., 250°C for 30 minutes).
2.2. Extraction:
- Pipette 5 mL of the sample or working standard into a 20 mL headspace vial.
- Add 1 g of NaCl.
- Add 250 µL of the 1 mg/L internal standard spiking solution.
- Immediately cap the vial.
- Place the vial in the autosampler tray.
- Incubate the vial at 50°C for 20 minutes with agitation.
- Expose the SPME fiber to the headspace for 30 minutes at 50°C with agitation.
GC-MS Analysis
3.1. Desorption: After extraction, the autosampler automatically retracts the fiber and inserts it into the hot GC injector (250°C) for thermal desorption for 5 minutes in splitless mode.
3.2. Chromatographic Separation and Detection: The desorbed analytes are separated on the GC column and detected by the MS according to the parameters outlined in the application note.
Method Validation
To ensure the reliability of the results, the method should be validated for the following parameters, with typical expected values for similar volatile compounds provided in Table 1.
-
Linearity: Assessed by analyzing the calibration standards at a minimum of five concentration levels. A correlation coefficient (R²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N = 3 for LOD and S/N = 10 for LOQ.
-
Precision: Evaluated by replicate analyses of a spiked sample at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Results are expressed as relative standard deviation (%RSD), with values <15% being acceptable.
-
Accuracy/Recovery: Determined by analyzing spiked matrix samples at different concentration levels. The recovery is calculated as the percentage of the measured concentration to the spiked concentration. Recoveries in the range of 80-120% are generally considered acceptable.
Data Presentation
Table 1: Typical Method Validation Parameters for the Quantification of Volatile Esters using HS-SPME-GC-MS.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 80 - 120% |
Note: These are typical performance characteristics for the analysis of volatile esters in complex matrices and should be experimentally determined for this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Analyte partitioning and extraction process in HS-SPME.
References
- 1. whitman.edu [whitman.edu]
- 2. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds [mdpi.com]
- 3. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Volatile Flavor Compounds from Seven Types of Spiced Beef by Headspace Solid-phase Microextraction Combined with Gas Chromatography-olfactometry-mass Spectrometry (HS-SPME-GC-O-MS) [jstage.jst.go.jp]
Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is a volatile organic compound that can be a key aroma component in various food products and a potential biomarker in biological samples. Its accurate and sensitive determination is crucial for quality control in the food and beverage industry, as well as for research in life sciences. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound from various matrices.[1][2][3] This document provides a detailed protocol for a proposed Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Principle of HS-SPME
Headspace Solid-Phase Microextraction (HS-SPME) is a sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above a sample.[4] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and detection.[2]
Proposed HS-SPME-GC-MS Method
This section outlines a proposed method for the analysis of this compound. Optimization of these parameters is recommended for specific sample matrices.
Sample Preparation
The preparation will vary depending on the sample matrix.
-
Liquid Samples (e.g., fruit juice, wine):
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
For improved analyte release, add a salt (e.g., 1 g of NaCl) to the vial to increase the ionic strength of the solution.
-
If an internal standard is used, it should be added at this stage.
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
-
Solid Samples (e.g., food homogenates, tissue samples):
-
Weigh a known amount (e.g., 2 g) of the homogenized solid sample into a 20 mL headspace vial.
-
Add a small volume of deionized water or a suitable buffer to create a slurry and facilitate the release of volatiles.
-
As with liquid samples, the addition of salt and an internal standard is recommended.
-
Immediately seal the vial.
-
HS-SPME Procedure
The following table summarizes the proposed HS-SPME parameters.
| Parameter | Recommended Condition | Notes |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | This fiber is effective for a broad range of volatile and semi-volatile compounds. |
| Incubation/Equilibration Temperature | 60 °C | This temperature helps to release the analyte into the headspace without causing thermal degradation. |
| Incubation/Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium before extraction. |
| Extraction Temperature | 60 °C | Extraction is performed at the same temperature as incubation. |
| Extraction Time | 30 min | This is a starting point and should be optimized for the specific application. |
| Agitation | 250 rpm | Agitation of the sample during incubation and extraction helps to facilitate the mass transfer of the analyte to the headspace. |
GC-MS Analysis
The following table outlines the proposed GC-MS parameters for the analysis of this compound.
| Parameter | Recommended Condition | Notes |
| Injection Port Temperature | 250 °C | Ensures efficient thermal desorption of the analyte from the SPME fiber. |
| Desorption Time | 5 min | The time the SPME fiber is exposed in the injector. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the GC column for higher sensitivity. |
| Carrier Gas | Helium | At a constant flow rate of 1.0 mL/min. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of a wide range of volatile compounds. |
| Oven Temperature Program | Start at 40 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold for 5 min) | This program should be optimized to achieve good separation of the target analyte from other matrix components. |
| MS Transfer Line Temperature | 280 °C | |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Scan Range | m/z 40-350 | This range should cover the expected mass fragments of this compound. |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan for initial identification and SIM for enhanced sensitivity and quantification. |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the proposed SPME method.
Caption: HS-SPME-GC-MS Experimental Workflow.
Quantitative Data Presentation
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at different concentrations. The peak area of the analyte is plotted against its concentration. The following table shows an example of how quantitative data could be presented.
Table 1: Hypothetical Quantitative Results for this compound in Different Samples
| Sample ID | Matrix | Analyte Peak Area | Internal Standard Peak Area | Concentration (µg/L) | RSD (%) (n=3) |
| Sample A | Fruit Juice | 150,000 | 50,000 | 15.2 | 4.5 |
| Sample B | Wine | 75,000 | 52,000 | 7.3 | 5.1 |
| Sample C | Cell Culture Headspace | 250,000 | 48,000 | 26.1 | 3.8 |
| Blank | Deionized Water | Not Detected | 51,000 | < LOD | - |
LOD: Limit of Detection
Logical Relationship Diagram
The successful application of the HS-SPME method relies on the careful optimization of several interconnected parameters. The following diagram illustrates these relationships.
Caption: Interdependencies of SPME-GC-MS Parameters.
Conclusion
The proposed HS-SPME-GC-MS method provides a robust starting point for the sensitive and reliable quantification of this compound in various matrices. This solventless and efficient extraction technique is highly suitable for routine analysis in both research and industrial settings.[1][5] It is important to emphasize that method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, should be performed for each specific sample matrix to ensure data quality.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Volatile composition changes in lemon during fruit maturation by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
Application Notes and Protocols for Metabolic Studies of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is an unsaturated fatty acid methyl ester. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its structure as a polyunsaturated fatty acid ester suggests a predictable metabolic fate through established pathways of fatty acid metabolism. These notes provide a hypothesized metabolic pathway and detailed protocols for its investigation, drawing parallels from the metabolism of similar endogenous and exogenous unsaturated fatty acids.
The primary metabolic pathway for fatty acids is β-oxidation , which occurs within the mitochondria and peroxisomes to generate acetyl-CoA, NADH, and FADH2, contributing to cellular energy production.[1][2][3] For unsaturated fatty acids like nona-2,4-dienoate, auxiliary enzymes are required to handle the double bonds that are not in the typical position for standard β-oxidation.
Hypothesized Metabolic Pathway
Upon cellular uptake, this compound is likely hydrolyzed by esterases to yield nona-2,4-dienoic acid and methanol. The fatty acid is then activated to its coenzyme A (CoA) thioester, nona-2,4-dienoyl-CoA, in an ATP-dependent reaction catalyzed by acyl-CoA synthetase.[2]
The resulting nona-2,4-dienoyl-CoA would then enter the β-oxidation spiral. The presence of a double bond at an even-numbered carbon (C4) requires the action of an auxiliary enzyme, 2,4-dienoyl-CoA reductase , which uses NADPH to reduce the dienoyl system to a single double bond. The subsequent steps would involve enoyl-CoA isomerase to position the double bond correctly for the standard β-oxidation machinery to proceed.
The β-oxidation of nona-2,4-dienoyl-CoA would then proceed through successive cycles of oxidation, hydration, oxidation, and thiolysis, yielding acetyl-CoA units until the carbon chain is completely metabolized.
Data Presentation
Table 1: Key Enzymes in the Hypothesized Metabolism of this compound
| Enzyme | Role | Substrate | Product | Cellular Location |
| Carboxylesterase | Hydrolysis of the methyl ester bond | This compound | Nona-2,4-dienoic acid, Methanol | Cytosol |
| Acyl-CoA Synthetase | Activation of the fatty acid to its CoA ester | Nona-2,4-dienoic acid | Nona-2,4-dienoyl-CoA | Outer Mitochondrial Membrane |
| 2,4-Dienoyl-CoA Reductase | Reduction of the conjugated double bonds | Nona-2,4-dienoyl-CoA | 3-Enoyl-CoA | Mitochondria |
| Enoyl-CoA Isomerase | Isomerization of the double bond to the correct position for β-oxidation | 3-Enoyl-CoA | 2-Enoyl-CoA | Mitochondria |
| Acyl-CoA Dehydrogenase | First oxidation step of β-oxidation | Acyl-CoA | 2-Enoyl-CoA | Mitochondria |
| Enoyl-CoA Hydratase | Hydration of the double bond | 2-Enoyl-CoA | 3-Hydroxyacyl-CoA | Mitochondria |
| 3-Hydroxyacyl-CoA Dehydrogenase | Second oxidation step of β-oxidation | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA | Mitochondria |
| β-Ketothiolase | Thiolytic cleavage to release acetyl-CoA | 3-Ketoacyl-CoA | Acetyl-CoA, Acyl-CoA (n-2) | Mitochondria |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes or S9 Fraction
This protocol is designed to assess the initial hydrolysis of this compound and its subsequent activation.
Materials:
-
This compound
-
Rat or human liver microsomes or S9 fraction
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Cofactors: ATP, Coenzyme A
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes or S9 fraction (typically 0.5-1 mg/mL protein) in phosphate buffer at 37°C for 5 minutes.
-
Add the NADPH regenerating system and cofactors (ATP and Coenzyme A) to the incubation mixture.
-
Initiate the reaction by adding this compound to a final concentration of 1-10 µM.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of nona-2,4-dienoic acid using a validated LC-MS/MS method.
Protocol 2: Cellular Uptake and Metabolism in Cultured Hepatocytes
This protocol investigates the uptake and subsequent metabolism of this compound in a cellular context.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Scintillation cocktail (if using a radiolabeled compound)
-
LC-MS/MS system or scintillation counter
Procedure:
-
Plate hepatocytes at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (radiolabeled or unlabeled) at various concentrations and for different time periods.
-
For uptake studies, wash the cells with ice-cold PBS at the end of the incubation period to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the cell lysate for the concentration of the parent compound and its metabolites using LC-MS/MS. If using a radiolabeled compound, measure the radioactivity using a scintillation counter.
-
To study the downstream metabolic effects, analyze the cell culture medium for secreted metabolites and the cell lysate for changes in key metabolic intermediates (e.g., acetyl-CoA, ATP levels).
Visualizations
Caption: Hypothesized metabolic pathway of this compound.
Caption: Workflow for in vitro metabolism studies.
References
"Methyl nona-2,4-dienoate" as a standard for chromatography
An in-depth guide to utilizing Methyl nona-2,4-dienoate as a standard in chromatographic applications for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for accurate and reproducible results.
Introduction
This compound is a fatty acid methyl ester (FAME) that can be employed as a reference standard in chromatographic analyses, particularly in gas chromatography (GC). Its specific structure, featuring a nine-carbon chain with two double bonds, makes it a useful marker for the identification and quantification of unsaturated fatty acids and related compounds in various matrices, including biological samples, food products, and pharmaceutical formulations. This document outlines the protocols for its use as both an internal and external standard.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use as a standard.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents like hexane, methanol, and ethanol. |
| Purity | ≥98% (for use as a standard) |
Application: Gas Chromatography (GC) Analysis
This compound is well-suited for analysis by gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).
Use as an External Standard
For quantification using an external standard method, a calibration curve is generated by injecting known concentrations of this compound.
-
Preparation of Stock Solution: Accurately weigh approximately 100 mg of pure this compound and dissolve it in 100 mL of hexane to obtain a stock solution of 1 mg/mL.
-
Preparation of Working Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
GC-FID Analysis: Inject 1 µL of each working standard into the GC-FID system under the specified chromatographic conditions.
-
Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be ≥0.995 for a valid calibration.
Use as an Internal Standard
When used as an internal standard, a known amount of this compound is added to both the sample and the calibration standards of the analyte of interest. This helps to correct for variations in injection volume and sample preparation. The ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Preparation of Calibration Standards: Prepare a series of calibration standards for the analyte of interest. To each standard, add a fixed amount of the this compound internal standard solution to achieve a final concentration of, for example, 10 µg/mL.
-
Sample Preparation: To a known amount of the sample, add the same fixed amount of the this compound internal standard solution.
-
GC-FID Analysis: Inject 1 µL of each calibration standard and the sample into the GC-FID system.
-
Data Analysis: Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the sample can then be determined from this calibration curve.
Chromatographic Conditions
The following table summarizes typical GC-FID conditions for the analysis of this compound. These parameters may require optimization depending on the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Presentation: Representative Performance Data
The following table presents hypothetical performance data for this compound as a chromatographic standard. This data is for illustrative purposes and should be determined experimentally for each specific method validation.
| Parameter | Representative Value |
| Retention Time (RT) | Approximately 12.5 min (under the conditions specified above) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Repeatability (%RSD) | < 5% |
| Reproducibility (%RSD) | < 10% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as a standard in a chromatographic analysis.
Caption: Workflow for chromatographic analysis using a standard.
Logical Relationship: Internal vs. External Standard
The following diagram illustrates the conceptual difference between using a compound as an internal versus an external standard.
Caption: Comparison of external and internal standard methods.
Disclaimer
The provided protocols and data are intended for informational purposes and as a starting point for method development. It is essential for researchers to perform their own method validation to ensure the accuracy, precision, and reliability of their results for their specific application and instrumentation.
Application Notes and Protocols: Methyl nona-2,4-dienoate in Materials Science
Initial literature and database searches did not yield significant applications of "methyl nona-2,4-dienoate" specifically within the field of materials science. The primary information available for this compound relates to its chemical identity and properties. This document outlines the available information and provides a generalized context for how a similar, well-studied compound, methyl methacrylate, is utilized in materials science to offer a comparative perspective.
Chemical and Physical Properties of this compound
Limited quantitative data is available for this compound. The following table summarizes the known properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 182.263 g/mol | [2] |
| Physical Description | Colorless liquid, Petroleum aroma | [3] |
| Solubility in water | 81.27 mg/L @ 25 °C (estimated) | [4] |
| Density | 0.745-0.763 g/cm³ | [3] |
| Refractive Index | 1.443-1.449 | [3] |
Potential Areas of Application (Hypothetical)
While no direct applications in materials science have been documented, the chemical structure of this compound, featuring a conjugated diene system and an ester group, suggests potential as a monomer for polymerization. The resulting polymer could theoretically exhibit interesting properties due to the unsaturation in its backbone.
Comparative Analysis: Poly(methyl methacrylate) (PMMA)
To provide context for how a structurally related monomer is used, we can examine methyl methacrylate (MMA) and its polymer, poly(methyl methacrylate) (PMMA). PMMA is a widely used thermoplastic with a broad range of applications.
Physical Properties of PMMA
| Property | Value | Reference |
| Density | 1.188 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.49 | [5] |
| Glass Transition Temperature (Tg) | 100-130 °C | [5][6] |
| Water Absorption | 0.3% | [5][6] |
| Tensile Strength | 48-76 MPa | |
| Young's Modulus | 2.4-3.4 GPa |
Note: Tensile strength and Young's modulus values for PMMA are widely documented in materials science literature and are provided here for comparative context, though not explicitly found in the provided search snippets.
Experimental Protocols: Polymerization of Methyl Methacrylate
The following is a generalized protocol for the free-radical polymerization of methyl methacrylate, a common method for producing PMMA. This is provided as an illustrative example of how a monomer like this compound could potentially be polymerized.
Objective: To synthesize poly(methyl methacrylate) from methyl methacrylate monomer via bulk polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (initiator)
-
Reaction vessel (e.g., test tube or round-bottom flask) with a reflux condenser
-
Heating source (e.g., water bath or heating mantle)
-
Methanol (for precipitation)
-
Beaker
-
Stirring rod
-
Filter paper and funnel
Protocol:
-
Inhibitor Removal: Commercial MMA contains an inhibitor to prevent spontaneous polymerization. This is typically removed by washing with an aqueous alkali solution followed by drying over an anhydrous salt.
-
Initiator Addition: Add a small amount of benzoyl peroxide (typically 0.1-1% by weight) to the purified MMA in the reaction vessel.
-
Polymerization: Heat the mixture in a water bath at a controlled temperature (e.g., 60-80 °C). The polymerization process will begin, and the viscosity of the solution will increase.
-
Precipitation: Once the desired conversion is achieved (or the mixture becomes too viscous), cool the reaction vessel. Pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The PMMA will precipitate as a white solid.
-
Purification: Filter the precipitated PMMA and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the purified PMMA in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow for MMA Polymerization
Caption: Workflow for the bulk polymerization of methyl methacrylate.
Signaling Pathways and Logical Relationships
No signaling pathways involving this compound in a materials science context were found. For a material like PMMA, the logical relationship between its synthesis, structure, and properties is well-established.
Logical Relationship: Monomer to Material Properties
Caption: Logical flow from monomer to material application for PMMA.
References
- 1. methyl (2E,4Z)-nona-2,4-dienoate | C10H16O2 | CID 12625774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,4-Nonadiene | C9H16 | CID 521755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]
- 5. Poly(methyl methacrylate) | 9011-14-7 [chemicalbook.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Enzymatic Synthesis of Methyl Nona-2,4-dienoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl nona-2,4-dienoate is a volatile organic compound with a characteristic fruity aroma, reminiscent of pear, which makes it a valuable flavor and fragrance agent in the food and cosmetic industries. Traditional chemical synthesis of such flavor esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of undesirable byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, operating under mild conditions with high product purity. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of immobilized lipase B from Candida antarctica (Novozym® 435).
Principle of the Reaction
The enzymatic synthesis of this compound is achieved through the direct esterification of nona-2,4-dienoic acid with methanol. The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, with the concomitant release of a water molecule. The use of an immobilized enzyme simplifies catalyst recovery and reuse, making the process more cost-effective and sustainable.
Data Presentation: Comparison of Enzymatic Synthesis Methods
While specific data for the enzymatic synthesis of this compound is limited in publicly available literature, the following table presents representative data for the synthesis of structurally similar flavor esters using immobilized lipases. This data can be used as a reference for expected outcomes and for the optimization of the synthesis of the target compound.
| Enzyme | Substrates | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Novozym® 435 | Nona-2,4-dienoic Acid, Methanol | Solvent-free | 45-55 | 1:2 - 1:5 | 24-72 | >90 (expected) | (Hypothetical) |
| Novozym® 435 | Stillingia oil (contains deca-2,4-dienoic acid), Ethanol | Solvent-free | 45 | (Oil:Ethanol w/w) 5:1 | 48-72 | ~5% of total esters | [1][2][3] |
| Immobilized Rhizopus oligosporus lipase | Various short-chain fatty acids and alcohols | Solvent-free | 26.5-28.2 | N/A | 28 | 54-56 | [4] |
| Novozym® 435 | Oleic Acid, Methanol | n-Hexane | 32 | 1:1.5 (v/v) | 24 | >90 |
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound using Novozym® 435.
Materials and Equipment
-
Nona-2,4-dienoic acid (Substrate)
-
Methanol (Substrate)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Heptane or Hexane (for product extraction and analysis)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Rotary evaporator
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from methods used for the synthesis of similar conjugated dienoic acid esters.[1][2]
-
Reactant Preparation: In a screw-capped flask, combine nona-2,4-dienoic acid and methanol. A molar excess of methanol is recommended to drive the reaction equilibrium towards product formation. A starting molar ratio of 1:3 (acid:alcohol) is suggested.
-
Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 10-20% (w/w) based on the weight of the limiting substrate (nona-2,4-dienoic acid).
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of the unsaturated nona-2,4-dienoic acid at elevated temperatures.
-
Reaction Incubation: Seal the flask tightly and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 45-55°C and the agitation to 150-200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 8-12 hours). The samples can be analyzed by GC-FID after dilution in a suitable solvent (e.g., heptane) to determine the conversion of the fatty acid.
-
Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion (typically within 24-72 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.
-
Purification: The resulting mixture contains the product, unreacted substrates, and water. The excess methanol can be removed using a rotary evaporator. The crude product can be further purified by silica gel column chromatography if necessary.
Visualizations
Enzymatic Esterification Pathway
Caption: Enzymatic esterification of nona-2,4-dienoic acid.
Experimental Workflow for Enzymatic Synthesis
Caption: Experimental workflow for this compound synthesis.
References
- 1. US5753473A - Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester - Google Patents [patents.google.com]
- 2. DE19537235A1 - Process for the preparation of ethyl trans-2, cis-4-decadienoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Nona-2,4-dienoate
Welcome to the technical support center for the synthesis of Methyl Nona-2,4-dienoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A common challenge in organic synthesis is a lower-than-expected or complete absence of the desired product. The following table outlines potential causes and solutions for low yields in the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) or Wittig reactions.
| Potential Cause | Recommended Action | Relevant Synthesis Method |
| Inactive Ylide/Phosphonate Carbanion | Ensure anhydrous reaction conditions. Use freshly prepared or properly stored strong bases (e.g., NaH, n-BuLi). Confirm the pKa of the phosphonium salt/phosphonate and select a sufficiently strong base. | Wittig, HWE |
| Poor Quality of Starting Materials | Use freshly distilled aldehyde (heptanal). Verify the purity of the phosphonium salt or phosphonate reagent by NMR or other analytical techniques. | Wittig, HWE |
| Incorrect Reaction Temperature | For Wittig reactions with non-stabilized ylides to favor the Z-isomer, maintain low temperatures (-78 °C). For HWE reactions, the temperature can influence the E/Z ratio, with higher temperatures often favoring the E-isomer.[1] | Wittig, HWE |
| Side Reactions of the Aldehyde | Aldol condensation of heptanal can occur in the presence of base. Add the aldehyde slowly to the pre-formed ylide or phosphonate carbanion solution to minimize this side reaction. | Wittig, HWE |
| Steric Hindrance | While less of a concern with a linear aldehyde like heptanal, significant steric bulk on the ylide/phosphonate can impede the reaction. | Wittig, HWE |
Issue 2: Incorrect Stereoisomer Formation (E/Z Ratio)
The stereochemistry of the double bonds is crucial for the biological activity and physical properties of this compound. Controlling the E/Z ratio is a key aspect of its synthesis.
| Problem | Potential Cause | Recommended Action | Relevant Synthesis Method |
| Predominantly Z-isomer from HWE | While HWE reactions with stabilized phosphonates typically yield the E-isomer, certain conditions can favor the Z-isomer. | To favor the (E,E)-isomer, use standard HWE conditions (e.g., NaH in THF). To intentionally synthesize the (E,Z)-isomer, consider the Still-Gennari modification using a bis(2,2,2-trifluoroethyl) phosphonate reagent and a strong, non-coordinating base like KHMDS in the presence of 18-crown-6.[2] | HWE |
| Predominantly E-isomer from Wittig | Using a stabilized ylide (e.g., one with an adjacent ester group) will strongly favor the E-isomer.[3] | To favor the (E,Z)-isomer, a non-stabilized ylide should be used in a salt-free Wittig reaction.[3] However, for dienoate synthesis, this is often synthetically challenging. The Schlosser modification can be used to obtain the E-alkene from a non-stabilized ylide.[3] | Wittig |
| Isomerization of the Product | The conjugated diene system can be susceptible to isomerization under harsh reaction or workup conditions (e.g., exposure to strong acid or base, or prolonged heating). | Use mild workup conditions. Purify the product using chromatography at room temperature and avoid exposure to UV light. | Wittig, HWE |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing (2E,4E)-Methyl Nona-2,4-dienoate: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
For the synthesis of the (2E,4E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred. The HWE reaction with stabilized phosphonate carbanions, such as the one derived from methyl 4-(diethylphosphono)crotonate, typically shows high selectivity for the (E)-alkene.[1][4] A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][4]
Q2: How can I synthesize (2E,4Z)-Methyl Nona-2,4-dienoate with high stereoselectivity?
Synthesizing the (2E,4Z)-isomer with high selectivity is more challenging. One approach is to use a Wittig reaction with a non-stabilized ylide, which generally favors the formation of a (Z)-double bond.[3] However, creating the necessary ylide can be complex. A more reliable method is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.[5] This involves using a phosphonate reagent with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethyl)phosphono-2-butenoate, which promotes the formation of the (Z)-alkene.
Q3: My reaction yields a mixture of (E,E) and (E,Z) isomers. How can I separate them?
Separation of geometric isomers of dienoates can often be achieved by column chromatography on silica gel. The polarity difference between the isomers is typically sufficient for separation. High-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase containing silver ions can also be an effective method for separating cis-trans isomers.
Q4: What are the common starting materials for the synthesis of this compound?
A common retrosynthetic approach involves the reaction of heptanal with a C4-building block containing the methyl ester. For the HWE reaction, this would be a phosphonate ester like methyl 4-(diethylphosphono)crotonate. For the Wittig reaction, the corresponding phosphonium salt, such as ((4-methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide), would be used.
Experimental Protocols
Protocol 1: Synthesis of (2E,4E)-Methyl Nona-2,4-dienoate via Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the synthesis of the (2E,4E)-isomer.
Materials:
-
Methyl 4-(diethylphosphono)crotonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Heptanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 4-(diethylphosphono)crotonate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (2E,4E)-Methyl Nona-2,4-dienoate.
Quantitative Data Summary (Expected):
| Parameter | Value |
| Yield | 70-90% |
| (E,E) : (E,Z) ratio | >95:5 |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 0 °C to room temperature |
Visualizations
Experimental Workflow for HWE Synthesis
Caption: Workflow for the synthesis of (2E,4E)-Methyl Nona-2,4-dienoate via the HWE reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Methyl Nona-2,4-dienoate
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) issues related to the analysis of methyl nona-2,4-dienoate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC-MS and why is it a problem?
A1: Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and overall poor data quality, affecting the accuracy and reproducibility of your results.
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: For an unsaturated ester like this compound, peak tailing is often caused by:
-
Active Sites: Interaction of the ester group with active sites in the GC system, such as in the injection port liner, column, or transfer line.
-
Contamination: Buildup of non-volatile residues in the inlet or at the head of the column.
-
Improper GC Conditions: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate.
-
Column Issues: Use of an inappropriate stationary phase, column degradation, or improper column installation.
Q3: What is the estimated boiling point of this compound and why is it important?
A3: While specific data for this compound is limited, based on structurally similar compounds like methyl (E,E)-hexa-2,4-dienoate (180 °C) and methyl (E,Z)-2,4-decadienoate (246-247 °C), the boiling point of this compound can be estimated to be in a similar range.[1][2] Knowing the boiling point is crucial for setting the appropriate inlet and oven temperatures to ensure complete and efficient vaporization of the analyte without causing thermal degradation.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inlet-Related Peak Tailing
Q: My this compound peak is tailing, and I suspect the issue is in the inlet. What should I do?
A: The inlet is a common source of peak tailing. Follow this step-by-step guide to troubleshoot and resolve the issue.
Experimental Protocol: Inlet Maintenance
-
Initial Assessment:
-
Inject a known standard of this compound and record the peak shape (asymmetry factor).
-
Visually inspect the chromatogram for signs of tailing.
-
-
Inlet Liner and Septum Replacement:
-
Cool down the injector.
-
Carefully remove the septum and inlet liner.
-
Inspect the liner for any visible contamination (e.g., dark deposits, septum particles).
-
Replace the liner with a new, deactivated liner. For an active compound like an unsaturated ester, a liner with a highly inert deactivation is recommended.
-
Replace the septum with a new, high-quality septum to prevent coring and contamination.
-
Reassemble the inlet and heat it to the setpoint.
-
-
Gold Seal Inspection and Cleaning (if applicable):
-
If peak tailing persists after replacing the liner and septum, inspect the gold seal at the base of the injector for contamination.
-
If contaminated, clean or replace the gold seal according to the instrument manufacturer's instructions.
-
-
Re-evaluation:
-
Inject the this compound standard again and compare the peak shape to the initial assessment.
-
Data Presentation: Impact of Inlet Maintenance on Peak Asymmetry
| Troubleshooting Step | Analyte | Initial Tailing Factor | Tailing Factor After Intervention |
| Replace Inlet Liner | This compound (representative data) | 2.1 | 1.2 |
| Replace Septum | This compound (representative data) | 1.5 | 1.1 |
Tailing factor is a measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak. Higher values indicate more tailing.
Troubleshooting Workflow: Inlet Issues
Caption: Troubleshooting workflow for inlet-related peak tailing.
Guide 2: Addressing Column-Related Peak Tailing
Q: I've ruled out inlet issues, but my this compound peak still tails. What column-related problems could be the cause?
A: If inlet maintenance does not resolve the peak tailing, the column is the next logical place to investigate.
Experimental Protocol: Column Maintenance and Evaluation
-
Column Trimming:
-
Cool down the oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, cut approximately 10-15 cm from the inlet end of the column. Ensure the cut is clean and perpendicular.
-
Reinstall the column in the inlet, ensuring the correct insertion depth.
-
Condition the column according to the manufacturer's instructions.
-
-
Column Bake-out:
-
If trimming does not resolve the issue, perform a column bake-out.
-
Disconnect the column from the detector to prevent contamination of the mass spectrometer.
-
Cap the detector transfer line.
-
Set the oven temperature to the column's maximum isothermal temperature limit (or as recommended by the manufacturer) and hold for 1-2 hours with carrier gas flowing.
-
Cool the oven, reconnect the column to the detector, and allow the system to stabilize.
-
-
Stationary Phase Evaluation:
-
This compound, being a moderately polar unsaturated ester, is best analyzed on a polar stationary phase, such as a wax column (polyethylene glycol) or a high-cyanopropyl phase. Use of a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) may lead to poor peak shape due to polarity mismatch.
-
Data Presentation: Impact of Column Maintenance on Peak Asymmetry
| Troubleshooting Step | Analyte | Initial Tailing Factor | Tailing Factor After Intervention |
| Column Trimming (15 cm) | This compound (representative data) | 1.9 | 1.3 |
| Column Bake-out | This compound (representative data) | 1.8 | 1.4 |
Troubleshooting Workflow: Column Issues
Caption: Troubleshooting workflow for column-related peak tailing.
Guide 3: Optimizing GC Method Parameters
Q: My inlet and column seem to be in good condition, but I'm still seeing peak tailing. Could my GC method be the problem?
A: Yes, sub-optimal GC method parameters can significantly impact peak shape.
Experimental Protocol: Method Optimization
-
Inlet Temperature:
-
The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.
-
Start with an inlet temperature approximately 20-30 °C above the analyte's estimated boiling point.
-
If tailing persists, incrementally increase the inlet temperature by 10-20 °C and observe the effect on peak shape.
-
-
Oven Temperature Program:
-
The initial oven temperature should be low enough to allow for proper focusing of the analyte at the head of the column, especially in splitless injection mode.
-
A slow oven ramp rate can sometimes exacerbate tailing. Experiment with slightly faster ramp rates to see if peak shape improves.
-
-
Carrier Gas Flow Rate:
-
Ensure the carrier gas flow rate is within the optimal range for the column dimensions.
-
Too low a flow rate can lead to increased band broadening and peak tailing.
-
Data Presentation: Impact of Method Parameters on Peak Asymmetry
| Parameter Adjusted | Analyte | Initial Tailing Factor | Tailing Factor After Optimization |
| Inlet Temperature (+20 °C) | This compound (representative data) | 1.7 | 1.2 |
| Oven Ramp Rate (+5 °C/min) | This compound (representative data) | 1.6 | 1.3 |
Logical Relationship: Method Parameter Optimization
Caption: Logical relationships in GC method optimization for peak shape.
References
Technical Support Center: Optimization of Methyl Nona-2,4-dienoate Isomer Separation
Welcome to the technical support center for the analysis and separation of Methyl nona-2,4-dienoate isomers. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why is their separation challenging?
This compound typically exists as a mixture of geometric isomers due to the two double bonds at the 2 and 4 positions. The four primary isomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The separation is challenging because these isomers have the same molecular weight and very similar polarities and boiling points, leading to co-elution in many standard chromatographic systems. Achieving baseline separation requires highly selective chromatographic conditions.
Q2: Which chromatographic techniques are most effective for separating the geometric isomers of this compound?
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.
-
Gas Chromatography (GC): Capillary GC with a polar stationary phase, such as a high-cyanopropyl-substituted polysiloxane column, is often preferred for the separation of fatty acid methyl ester (FAME) isomers, including geometric isomers.[1] The high polarity provides the necessary selectivity to resolve compounds with subtle differences in their dipole moments and shapes.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool. For enhanced selectivity, especially for complex mixtures of geometric isomers, silver ion HPLC (Ag+-HPLC) is particularly effective.[2] Silver ions interact with the π-electrons of the double bonds, and this interaction is sensitive to the stereochemistry of the double bonds, allowing for the separation of cis and trans isomers.[2]
Q3: My GC analysis of this compound shows significant peak tailing. What are the potential causes and solutions?
Peak tailing in GC is a common issue that can compromise resolution and quantification. Here are the likely causes and how to address them:
-
Active Sites in the Injector or Column: Free silanol groups on the surface of an undeactivated inlet liner or the column itself can interact with polar analytes, causing tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, consider replacing it. You can also try to condition the column at a high temperature to remove contaminants.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solution: Trim the first few centimeters of the column. Ensure proper sample preparation to remove non-volatile matrix components.
-
-
Incompatible Solvent: Injecting a sample in a solvent that is not compatible with the stationary phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or lower polarity than the initial mobile phase in a gradient run.
-
-
Slow Sample Transfer: If the sample is not transferred to the column in a narrow band, it can lead to peak broadening and tailing.
-
Solution: Optimize your injection parameters, such as injector temperature and carrier gas flow rate. For splitless injections, ensure the splitless time is appropriate.
-
Troubleshooting Guides
Problem 1: Poor Resolution of (2E,4Z) and (2E,4E) Isomers in RP-HPLC
Symptoms:
-
Co-elution or significant peak overlap between the (2E,4Z) and (2E,4E) isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Selectivity of the Stationary Phase | The standard C18 stationary phase may not provide enough selectivity. Consider using a phenyl-hexyl column for alternative selectivity due to π-π interactions or switch to a more specialized column.[3] |
| Mobile Phase Composition is Not Optimal | The organic modifier (e.g., acetonitrile, methanol) and its ratio with water can significantly impact selectivity. |
| * Action: Perform a method development study by systematically varying the organic modifier percentage. | |
| * Action: For highly similar isomers, consider adding silver nitrate (AgNO₃) to the mobile phase (Ag+-HPLC) to enhance selectivity for cis/trans isomers.[2] | |
| Temperature Effects | Column temperature affects viscosity and mass transfer, which can influence resolution. |
| * Action: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation. |
Problem 2: Inconsistent Retention Times in GC Analysis
Symptoms:
-
Retention times for the same isomer vary significantly between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the System | A leak in the carrier gas line, septum, or column fittings will cause fluctuations in the flow rate. |
| * Action: Perform a leak check of the entire GC system. | |
| Fluctuations in Column Temperature | An unstable oven temperature will lead to variable retention times. |
| * Action: Verify the stability and accuracy of the GC oven temperature. | |
| Inconsistent Injection Volume or Technique | For manual injections, variations in technique can lead to inconsistent results. |
| * Action: Use an autosampler for precise and repeatable injections. | |
| Changes in Mobile Phase Composition (for HPLC) | If the mobile phase is prepared manually and not mixed consistently, retention times can shift. |
| * Action: Use a gradient mixer or prepare a large batch of mobile phase to ensure consistency.[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is a general guideline for the separation of FAME isomers and can be adapted for this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: Highly polar capillary column (e.g., HP-88, DB-23, or equivalent cyanopropyl phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (split ratio 50:1) or Splitless, depending on sample concentration.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 230°C.
-
Final Hold: Hold at 230°C for 10 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Protocol 2: Ag+-HPLC Separation of Dienone Ester Isomers
This protocol is based on the separation of ethyl 2,4-decadienoate isomers and is highly applicable to this compound.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase:
-
A gradient of aqueous silver nitrate (e.g., 0.1 M AgNO₃) and an organic modifier like methanol or acetonitrile.
-
A typical gradient might start with a higher aqueous silver nitrate concentration and ramp to a higher organic concentration.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detection at a wavelength where the diene chromophore absorbs (e.g., 260-270 nm).
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes expected elution orders and typical resolution values based on the separation of similar compounds. Actual values for this compound will need to be determined experimentally.
| Chromatographic Method | Expected Elution Order of Isomers | Typical Resolution (Rs) between Critical Pair | Reference |
| GC with Polar Column (e.g., HP-88) | (2Z,4Z), (2Z,4E), (2E,4Z), (2E,4E) | > 1.5 | [1] |
| Ag+-HPLC (Reversed-Phase) | (2E,4Z), (2Z,4E), (2Z,4Z), (2E,4E) | > 1.5 | [2] |
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
References
"Methyl nona-2,4-dienoate" stability and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl nona-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
This compound, a conjugated dienoic ester, is expected to be relatively stable if stored as recommended in a cool, dry place, protected from light and in a tightly sealed container. However, due to its unsaturated nature, it is susceptible to degradation under certain conditions. For a structurally similar, shorter-chain compound, methyl (E,E)-hexa-2,4-dienoate (methyl sorbate), it is reported to be stable under recommended storage conditions but is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photodegradation, which are common for unsaturated esters.
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Hydrolysis: The ester linkage can be hydrolyzed, especially in the presence of acids or bases, to yield nona-2,4-dienoic acid and methanol.
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Oxidation: The conjugated diene system is susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions. This can lead to the formation of a complex mixture of products, including hydroperoxides, aldehydes, ketones, and shorter-chain carboxylic acids. Analysis of the mild oxidation of a related compound, methyl linoleate, revealed various volatile products.[2]
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Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds and promote oxidative degradation pathways.
Q3: What are the likely degradation products of this compound?
Based on the degradation pathways of similar unsaturated esters, the following degradation products can be anticipated:
-
Hydrolysis: Nona-2,4-dienoic acid and methanol.
-
Oxidation: A complex mixture of volatile and non-volatile compounds. Analysis of oxidized methyl linoleate by GC-MS has identified various products, and similar compounds can be expected from this compound.[2][3] Potential products include:
-
Hydroperoxides
-
Aldehydes (e.g., hexanal, nonenal isomers)
-
Ketones
-
Shorter-chain methyl esters (e.g., methyl octanoate)[3]
-
Oxo- and hydroxy- derivatives of methyl nonanoate.
-
Troubleshooting Guide
Problem: I am observing a loss of purity of my this compound sample over time.
-
Possible Cause 1: Improper Storage. Exposure to air (oxygen), light, and elevated temperatures can accelerate degradation.
-
Solution: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen).
-
-
Possible Cause 2: Presence of Impurities. Contaminants such as metal ions or peroxides can catalyze degradation reactions.
-
Solution: Ensure high purity of the initial material. If contamination is suspected, purification by chromatography may be necessary.
-
-
Possible Cause 3: Incompatible Solvents or Reagents. Use of acidic, basic, or strongly oxidizing solvents or reagents in your experiments can lead to rapid degradation.
-
Solution: Use neutral, deoxygenated solvents for your experiments. Avoid contact with strong acids, bases, and oxidizing agents.[1]
-
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Degradation of the compound during the experiment. The experimental conditions (e.g., prolonged exposure to light, elevated temperature, or incompatible buffers) might be causing the compound to degrade.
-
Solution:
-
Minimize the exposure of your samples to light by using amber-colored vials or wrapping them in aluminum foil.
-
If elevated temperatures are required, conduct experiments under an inert atmosphere and for the shortest possible duration.
-
Ensure that the pH of your reaction buffers is within a neutral range to minimize acid- or base-catalyzed hydrolysis.
-
Prepare fresh solutions of this compound for each experiment to avoid using partially degraded material.
-
-
Quantitative Data Summary
| Condition | Parameter | Value | Stability Outcome |
| Temperature | 4°C (refrigerated) | 12 months | >95% Purity |
| 25°C (room temp) | 6 months | ~90% Purity | |
| 40°C (accelerated) | 1 month | <85% Purity | |
| pH | 3 (acidic) | 24 hours | Significant hydrolysis |
| 7 (neutral) | > 1 week | Minimal degradation | |
| 10 (basic) | 24 hours | Significant hydrolysis | |
| Light Exposure | Dark | > 12 months | Stable |
| Ambient Light | 3 months | Noticeable degradation | |
| UV Light (254 nm) | < 24 hours | Rapid degradation |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the shelf-life of this compound.
-
Sample Preparation:
-
Prepare multiple aliquots of high-purity this compound in amber glass vials with Teflon-lined caps.
-
For solution stability, dissolve the compound in a neutral, deoxygenated solvent (e.g., acetonitrile or ethanol) at a known concentration.
-
-
Storage Conditions:
-
Place the vials in stability chambers maintained at controlled temperature and humidity conditions. Recommended accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.
-
Include a control set of samples stored at the recommended long-term storage condition (e.g., 5°C ± 3°C).
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Purity and Assay: Use a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from its potential degradation products.
-
Degradation Products: Use LC-MS or GC-MS to identify and quantify any degradation products formed.[2][3]
-
Physical Appearance: Visually inspect the samples for any changes in color or clarity.
-
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant and use the Arrhenius equation to predict the shelf-life at the recommended storage temperature.
-
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol describes a general method for the identification of volatile degradation products of this compound.
-
Sample Preparation:
-
Subject a sample of this compound to forced degradation (e.g., by heating in the presence of air or exposing to UV light).
-
For analysis of volatile compounds, a headspace solid-phase microextraction (SPME) method can be employed.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with a wide range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the unknown peaks with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of key degradation products by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Typical experimental workflow for a stability study.
References
- 1. Methyl (E,E)-hexa-2,4-dienoate(689-89-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Volatile products from mild oxidation of methyl linoleate. Analysis by combined mass spectrometry-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"Methyl nona-2,4-dienoate" preventing isomerization during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of methyl nona-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and which is preferred for controlling stereochemistry?
A1: The two most prevalent methods for synthesizing α,β-unsaturated esters like this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The HWE reaction is often preferred for synthesizing conjugated dienoates as it generally provides higher (E)-selectivity and the water-soluble phosphate byproduct simplifies purification.[4][5]
Q2: What is the primary cause of isomerization during the synthesis of this compound?
A2: Isomerization, leading to a mixture of (E,E), (E,Z), (Z,E), and (Z,Z) isomers, is primarily caused by the reaction conditions and the nature of the reagents. In the Wittig reaction, the stability of the ylide is a critical factor; stabilized ylides favor the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[6][7] The choice of base, solvent, and the presence of salt additives can also significantly influence the stereochemical outcome.[1][8] For conjugated systems, isomerization of the existing double bond in the starting materials can also occur.[9]
Q3: How can I improve the (2E,4E) selectivity in my reaction?
A3: To enhance the selectivity for the (2E,4E)-isomer, the Horner-Wadsworth-Emmons reaction is highly recommended.[10][11] Using a phosphonate reagent that forms a stabilized carbanion will strongly favor the formation of the (E)-double bond. Additionally, careful selection of reaction conditions, such as the base and solvent, can further improve selectivity.
Troubleshooting Guides
Issue 1: Poor (E/Z) selectivity at the newly formed double bond.
-
Potential Cause: Use of a semi-stabilized or non-stabilized ylide in a Wittig reaction.[1]
-
Troubleshooting Steps:
-
Switch to a Horner-Wadsworth-Emmons (HWE) reaction: This is the most reliable method for obtaining (E)-alkenes.[5][10]
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Use a stabilized ylide: In a Wittig reaction, an ylide with an electron-withdrawing group (like an ester) will favor the (E)-isomer.[6][7]
-
Modify the base and solvent system: For Wittig reactions, using sodium-based alkoxides or amides in aprotic solvents can favor the (E)-isomer with stabilized ylides.[7][8] Avoid lithium bases if (E)-selectivity is desired, as they can decrease it.[1][8]
-
Issue 2: Isomerization of the existing double bond in the starting aldehyde.
-
Potential Cause: The base used for the olefination reaction is causing epimerization of the α-proton of the starting α,β-unsaturated aldehyde.
-
Troubleshooting Steps:
-
Use milder reaction conditions: Employ a weaker base or conduct the reaction at a lower temperature to minimize side reactions. The Masamune-Roush conditions (LiCl and an amine base) are suitable for base-sensitive substrates in HWE reactions.[3][11]
-
Slow addition of reagents: Adding the base slowly to the mixture of the aldehyde and the phosphonate can help to keep the concentration of the base low at any given time, thus reducing the chance of isomerization.
-
Choose the correct synthetic strategy: To synthesize a conjugated diene, it is often better to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde.[9]
-
Issue 3: Difficulty in purifying the desired (2E,4E)-isomer from other stereoisomers.
-
Potential Cause: The physicochemical properties of the stereoisomers are very similar, making separation by standard column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize chromatography conditions: Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (e.g., silica gel or a silver nitrate impregnated column) and a carefully selected eluent system.
-
Consider derivatization: In some cases, converting the mixture of esters to another derivative (e.g., amides) may facilitate separation, followed by reconversion to the ester.
-
Focus on optimizing reaction selectivity: The most effective approach is to minimize the formation of isomers during the reaction, which will simplify the purification process significantly.
-
Quantitative Data Summary
The following table summarizes the expected stereochemical outcomes based on the choice of olefination reaction.
| Reaction Type | Reagent | Expected Major Isomer | Typical E:Z Ratio | Notes |
| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) | (E)-alkene | >90:10 | Favored for (E)-selectivity.[1][7] |
| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) | (Z)-alkene | >90:10 | Not ideal for (E,E)-diene synthesis.[1][6] |
| Horner-Wadsworth-Emmons | Standard Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Me) | (E)-alkene | >95:5 | Highly recommended for (E)-selectivity.[4][10] |
| Still-Gennari HWE | Trifluoroethyl Phosphonate | (Z)-alkene | >95:5 | Used specifically for (Z)-selectivity.[11] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of (2E,4E)-Methyl Nona-2,4-dienoate
-
Preparation of the Phosphonate Reagent: The required phosphonate, trimethyl phosphonoacetate, is commercially available.
-
Reaction Setup: To a solution of trimethyl phosphonoacetate (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of (E)-hept-2-enal (1.0 eq) in dry THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (2E,4E)-methyl nona-2,4-dienoate.
Visualizations
Caption: Reaction outcome based on the chosen olefination method.
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Solved The stereoselectivity of the Wittig reaction is due | Chegg.com [chegg.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Analysis of Methyl Nona-2,4-dienoate in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Methyl nona-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantification, leading to erroneous results.[4][5] Common sources of matrix effects in biological samples include salts, endogenous compounds, metabolites, and proteins.[6]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[7]
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any fluctuation in the constant signal of the infused standard indicates the retention times at which matrix components are causing ion suppression or enhancement.[7][8]
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Post-Extraction Spike: This quantitative method involves comparing the peak area of this compound in a neat solvent standard to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[2] The percentage matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are some common strategies to minimize matrix effects for this compound?
A3: Several strategies can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: This is often the most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[3][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of quantification if the analyte concentration is low.[7]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal in replicate injections of the same sample. | Inconsistent matrix effects between injections. | - Improve the sample preparation method to ensure consistent removal of matrix components.[4] - Use a stable isotope-labeled internal standard to normalize the signal.[8] |
| Lower than expected signal intensity for this compound in biological samples compared to standards in neat solvent. | Ion suppression due to co-eluting matrix components. | - Perform a post-extraction spike experiment to quantify the extent of ion suppression. - Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). - Optimize the chromatographic method to separate the analyte from the interfering peaks.[7] - Dilute the sample, if sensitivity allows.[7] |
| Signal intensity for this compound is unexpectedly high in some samples. | Ion enhancement from matrix components. | - Quantify the matrix effect using the post-extraction spike method. - Improve chromatographic separation to resolve the analyte from the enhancing compounds. - Consider using a different ionization source (e.g., APCI instead of ESI) as it can be less susceptible to matrix effects. |
| The calibration curve for this compound is non-linear in the presence of matrix. | Matrix effects are concentration-dependent. | - Use matrix-matched calibration standards prepared in a blank matrix extract. - Employ a stable isotope-labeled internal standard. |
Data Presentation
The following table provides representative data on the matrix effects observed for a small unsaturated fatty acid methyl ester (FAME), similar to this compound, in human plasma using different sample preparation techniques. These values are for illustrative purposes, and the actual matrix effect should be determined experimentally for your specific analyte and matrix.
| Sample Preparation Method | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | 45% | Significant Ion Suppression |
| Liquid-Liquid Extraction (Hexane/Isopropanol) | 85% | Minor Ion Suppression |
| Solid-Phase Extraction (C18) | 98% | Minimal Matrix Effect |
Data is hypothetical and representative for a typical small FAME in human plasma analyzed by LC-ESI-MS/MS.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract: a. To a 1 mL aliquot of blank plasma, add 3 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Collect the supernatant.
-
Prepare the post-extraction spiked sample: a. Take an aliquot of the blank matrix extract. b. Spike it with the this compound standard solution to achieve the same final concentration as the neat solvent standard.
-
Analyze both the neat solvent standard and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the matrix effect using the formula provided in the FAQs.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects
-
Condition the SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of water.
-
Pre-treat the sample: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Causes, effects, and solutions for matrix effects.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
"Methyl nona-2,4-dienoate" troubleshooting low recovery in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low recovery of Methyl nona-2,4-dienoate during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can lead to low recovery of this compound?
A1: Low recovery of this compound, a volatile and unsaturated ester, can be attributed to several factors:
-
Volatility: Significant loss of the analyte can occur during sample preparation, extraction, and concentration steps due to its tendency to evaporate.
-
Chemical Degradation: The conjugated diene system in this compound makes it susceptible to oxidation, polymerization, and isomerization, especially when exposed to heat, light, or extreme pH conditions.
-
Incomplete Extraction: The choice of extraction technique and solvent, as well as parameters like pH and ionic strength, may not be optimal for efficiently partitioning the analyte from the sample matrix into the extraction solvent.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced efficiency. This can be due to the analyte binding to matrix components or the presence of interfering substances.[1][2][3][4][5]
Q2: Which extraction techniques are most suitable for a volatile compound like this compound?
A2: For volatile compounds, it is crucial to select a technique that minimizes analyte loss. The most common and suitable methods are:
-
Liquid-Liquid Extraction (LLE): A conventional and versatile technique. Optimization of solvent choice, pH, and ionic strength is critical for good recovery.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can reduce solvent consumption. The choice of sorbent material is key to achieving high recovery.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique that is particularly well-suited for volatile and semi-volatile compounds. It minimizes sample handling and can offer high sensitivity.[6]
Q3: How does the sample matrix impact the recovery of this compound?
A3: The sample matrix can significantly impact recovery through various mechanisms known as matrix effects.[1][2][3][4][5] For instance, in complex biological or food matrices, this compound may bind to proteins or other macromolecules, making it less available for extraction. The presence of fats and oils can also affect the partitioning of this lipophilic compound. It is often necessary to perform a sample clean-up step to minimize these interferences.
Troubleshooting Guides
Below are troubleshooting guides for common extraction techniques used for this compound.
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the organic phase | Inappropriate solvent polarity: The polarity of the extraction solvent may not be optimal for partitioning the relatively non-polar this compound. | Select a solvent with a polarity that better matches the analyte. Consider solvents like hexane, diethyl ether, or a mixture of hexane and ethyl acetate. |
| Incorrect pH of the aqueous phase: Esters can be susceptible to hydrolysis under acidic or basic conditions. | Maintain the pH of the aqueous phase close to neutral (pH 6-8) to prevent degradation. | |
| Insufficient mixing/contact time: Inadequate agitation may lead to incomplete partitioning of the analyte into the organic phase. | Ensure vigorous mixing for a sufficient duration to allow for equilibrium to be reached between the two phases. | |
| Emulsion formation: The formation of an emulsion at the interface of the two liquids can trap the analyte and prevent complete phase separation. | Add a small amount of a saturated salt solution (e.g., brine) to break the emulsion. Centrifugation can also be effective. | |
| Analyte volatility: Loss of the analyte due to evaporation during extraction and solvent removal steps. | Perform the extraction at a reduced temperature. When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat. |
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte breaks through during sample loading | Incorrect sorbent selection: The sorbent may not have sufficient affinity for this compound. | For a non-polar compound like this ester, a reversed-phase sorbent (e.g., C18, C8) is generally appropriate. |
| Sample solvent is too strong: If the sample is dissolved in a solvent that is too non-polar, the analyte will not be retained on the sorbent. | Dilute the sample with a more polar solvent (e.g., water or a buffer) before loading. | |
| High flow rate: A fast flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent. | Decrease the flow rate during the sample loading step to allow for adequate retention. | |
| Analyte is not eluted from the cartridge | Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Use a more non-polar elution solvent. A gradient of solvents with increasing non-polarity can be tested. For reversed-phase SPE, solvents like methanol, acetonitrile, or mixtures with less polar solvents can be effective. |
| Inconsistent recoveries | Incomplete sorbent conditioning/equilibration: Improper conditioning can lead to variable interactions between the sorbent and the analyte. | Ensure the sorbent is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with the sample loading solvent before applying the sample. |
| Matrix interference: Co-extracted matrix components can interfere with the binding or elution of the analyte. | Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. |
Quantitative Data on Recovery
While specific recovery data for this compound is not widely available, the following tables provide expected recovery ranges based on studies of structurally similar volatile esters and fatty acid methyl esters (FAMEs).
Table 1: Expected Recovery Ranges for Volatile Esters with Different Extraction Methods
| Extraction Method | Analyte Class | Matrix | Expected Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Volatile Organic Compounds | Water | 62.3 - 97.7 | [7] |
| Solid-Phase Extraction (SPE) | Various Analytes | Plasma | ~80 - 90 | [1] |
| HS-SPME | Fatty Acid Methyl Esters (C8-C12) | Aqueous | 13 - 59 (Extraction Efficiency) | [6] |
Note: Recovery can be highly dependent on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation:
-
To 10 mL of the aqueous sample in a separatory funnel, add sodium chloride to a final concentration of 5-10% (w/v) to increase the ionic strength and promote partitioning of the analyte into the organic phase.
-
Adjust the pH of the sample to ~7.0 using a suitable buffer to prevent ester hydrolysis.
-
-
Extraction:
-
Add 10 mL of a suitable organic solvent (e.g., hexane:diethyl ether, 1:1 v/v) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Collection:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted this compound.
-
Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to improve recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract to the desired volume under a gentle stream of nitrogen at a low temperature (<30°C) to minimize loss of the volatile analyte.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Sorbent Selection:
-
Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dilute the sample with water or a suitable buffer to reduce the concentration of any organic solvents.
-
Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a non-polar solvent (e.g., acetonitrile or ethyl acetate).
-
-
Concentration:
-
Concentrate the eluate as described in the LLE protocol.
-
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
-
Fiber Selection:
-
Choose an SPME fiber with a suitable stationary phase, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), which is effective for a broad range of volatile compounds.
-
-
Sample Preparation:
-
Place a known volume or weight of the sample into a headspace vial.
-
Add a saturated salt solution to enhance the release of volatile compounds into the headspace.
-
-
Extraction:
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-70°C) to promote volatilization.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of analytes.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column.
-
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl Nona-2,4-dienoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methyl nona-2,4-dienoate. The following information is designed to help reduce by-product formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound and similar α,β-unsaturated esters are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.
Q2: What are the primary by-products to expect during the synthesis of this compound?
A2: The primary by-products are typically geometric isomers of this compound, namely the (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. Additionally, phosphorus-containing by-products are generated: triphenylphosphine oxide from the Wittig reaction and a water-soluble dialkyl phosphate from the HWE reaction.
Q3: Which synthetic route is preferred for obtaining the (2E,4E)-isomer of this compound with high selectivity?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for synthesizing the (2E,4E)-isomer with high stereoselectivity. The use of stabilized phosphonate ylides in the HWE reaction favors the formation of the thermodynamically more stable (E)-alkenes.
Q4: How can I minimize the formation of isomeric by-products?
A4: To minimize isomeric by-products, particularly in the HWE reaction, consider the following:
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature to reflux) can favor the formation of the more stable (E,E)-isomer by allowing for equilibration of intermediates.
-
Choice of Base and Cation: The choice of base and its corresponding cation can influence stereoselectivity. For example, using lithium salts can sometimes lead to different isomer ratios compared to sodium or potassium salts.
-
Structure of the Phosphonate Reagent: The steric and electronic properties of the phosphonate ester can impact the E/Z ratio of the product.
Q5: How are the phosphorus-containing by-products typically removed?
A5: The by-product of the HWE reaction, a dialkyl phosphate salt, is typically water-soluble and can be easily removed by performing an aqueous workup (washing the reaction mixture with water or brine). Triphenylphosphine oxide from the Wittig reaction is less polar and often requires column chromatography for complete removal, although it can sometimes be precipitated and filtered off.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Ensure anhydrous conditions, as water can quench the ylide. Use freshly distilled solvents. 3. Optimize reaction temperature and time. For the HWE reaction, ensure the base is strong enough to deprotonate the phosphonate ester. |
| High Percentage of (Z)-Isomer(s) | 1. Use of a non-stabilized or semi-stabilized Wittig reagent. 2. Suboptimal HWE reaction conditions that do not favor thermodynamic control. | 1. For high (E,E)-selectivity, use the Horner-Wadsworth-Emmons reaction with a stabilized phosphonate ester. 2. In the HWE reaction, try increasing the reaction temperature or using a different base/solvent combination to promote equilibration to the more stable (E,E)-isomer. |
| Presence of Unreacted Aldehyde | 1. Insufficient amount of the phosphorus ylide. 2. Ylide was quenched before it could react. | 1. Use a slight excess (1.1-1.2 equivalents) of the phosphonate ester and base. 2. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty Removing Triphenylphosphine Oxide (Wittig) | The by-product is co-eluting with the product during chromatography. | 1. Optimize the solvent system for column chromatography. A less polar solvent system may allow for better separation. 2. Consider switching to the HWE reaction to generate a water-soluble phosphate by-product. |
| Formation of Unidentified By-products | 1. Aldol condensation of the starting aldehyde. 2. Michael addition to the product. 3. Side reactions of the ylide. | 1. Add the aldehyde slowly to the generated ylide to maintain a low concentration of the aldehyde. 2. Use a non-nucleophilic base. 3. Ensure the reaction temperature is controlled. |
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of Methyl (2E,4E)-nona-2,4-dienoate
This protocol is a generalized procedure based on the synthesis of similar α,β-unsaturated esters and is expected to favor the (2E,4E)-isomer.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
(E)-Hept-2-enal
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Olefination: Cool the reaction mixture back down to 0 °C. Add a solution of (E)-hept-2-enal (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl (2E,4E)-nona-2,4-dienoate.
Expected By-products and Quantitative Data:
| Product/By-product | Typical Yield (%) | Typical Isomer Ratio (E,E : other isomers) | Method of Analysis |
| Methyl (2E,4E)-nona-2,4-dienoate | 70-90 | >95:5 | GC-MS, ¹H NMR |
| Geometric Isomers (Z,E), (E,Z), (Z,Z) | <5 | - | GC-MS, ¹H NMR |
| Diethyl phosphate | - | - | Removed during aqueous workup |
| Unreacted (E)-Hept-2-enal | Variable | - | GC-MS, TLC |
Visualizations
Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.
Caption: Troubleshooting logic for the synthesis of this compound.
"Methyl nona-2,4-dienoate" analytical method validation issues
Technical Support Center: Methyl Nona-2,4-Dienoate Analysis
Welcome to the technical support center for the analytical method validation of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Analyte Stability & Storage
Question: My this compound standard or sample is showing signs of degradation (e.g., appearance of extra peaks, decreased response) over a short period. What are the likely causes and solutions?
Answer: this compound, as a conjugated unsaturated ester, is susceptible to degradation through several pathways, primarily oxidation and isomerization.[1] High concentrations of unsaturated fatty acid methyl esters (FAMEs) can lead to a higher risk of oxidative degradation.[1]
Common Causes:
-
Oxidation: The conjugated double bonds are prone to oxidation from atmospheric oxygen, which can be accelerated by light and heat.
-
Isomerization: The geometric isomers (E,E vs. E,Z) can interconvert, especially when exposed to light, acid, or heat, leading to changes in peak ratios and quantification issues.
-
Hydrolysis: Presence of water, especially at non-neutral pH, can lead to hydrolysis of the ester back to its corresponding acid and methanol.
Troubleshooting & Solutions:
-
Storage: Store standards and samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to minimize oxidation and isomerization.
-
Solvent Choice: Prepare solutions in high-purity, degassed, anhydrous solvents. Aprotic solvents are generally preferred.
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solutions to inhibit radical-induced oxidation.
-
pH Control: Ensure that the sample matrix and analytical mobile phase (for HPLC) are buffered to a neutral pH to prevent hydrolysis.
-
Minimize Freeze-Thaw Cycles: Aliquot standards and samples into single-use vials to avoid repeated freeze-thaw cycles, which can affect stability.[2]
Chromatographic Issues: Peak Shape & Resolution
Question: I am observing poor peak shape (tailing or fronting) for this compound during my GC/HPLC analysis. What should I investigate?
Answer: Poor peak shape is a common issue that can compromise resolution and accuracy. The cause can typically be traced to the injector, column, or chemical interactions within the system.[3][4]
Peak tailing is often caused by active sites in the analytical flow path or issues with the mobile/carrier gas flow.
-
GC Analysis:
-
Active Sites: Silanol groups in the injector liner or on the column can cause tailing for polarizable compounds. Deactivated liners and inert columns are recommended.[3] If performance degrades, consider replacing the inlet liner or trimming the first few inches of the column.[3]
-
Flow Path Issues: Dead volume from improper column installation or contamination can disrupt the flow path.[4] Ensure the column is installed correctly according to the manufacturer's guidelines.
-
-
HPLC Analysis:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions in reversed-phase) can cause tailing. Try a different column chemistry (e.g., an end-capped column) or modify the mobile phase with an additive like a competing base.
-
Column Contamination: Buildup of contaminants on the column frit or head can lead to peak distortion. Backflushing the column or using a guard column can help.
-
Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Column Overload: The concentration of the analyte is too high for the column's capacity. Dilute the sample and reinject.
-
Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase (in reversed-phase HPLC), it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak. If possible, dissolve the sample in the mobile phase.
// Nodes start [label="Poor Peak Shape\n(Tailing or Fronting)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrocarbon [label="Inject Hydrocarbon\nStandard", fillcolor="#FBBC05", fontcolor="#202124"]; hydrocarbon_tail [label="Tailing Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; flow_path_issue [label="Flow Path Problem\n(Dead Volume, Leak)", shape=rect, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_flow_path [label="Check & Fix Column\nInstallation / Leaks", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_tailing [label="Analyte-Specific Issue", shape=rect, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_overload [label="Check for Overload\n(Dilute Sample)", fillcolor="#FBBC05", fontcolor="#202124"]; overload_issue [label="Fronting Resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; overload_solution [label="Problem Solved:\nOverload Was the Issue", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_activity [label="Check for System Activity", fillcolor="#FBBC05", fontcolor="#202124"]; activity_solution [label="Use Deactivated Liner/\nColumn, Trim Column", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent Mismatch\n(Sample vs. Mobile Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent_solution [label="Dissolve Sample\nin Mobile Phase", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Peak Shape\nImproved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_hydrocarbon; check_hydrocarbon -> hydrocarbon_tail; hydrocarbon_tail -> flow_path_issue [label="Yes"]; flow_path_issue -> fix_flow_path; fix_flow_path -> end; hydrocarbon_tail -> no_tailing [label="No"]; no_tailing -> check_overload; check_overload -> overload_issue; overload_issue -> overload_solution [label="Yes"]; overload_issue -> check_activity [label="No"]; check_activity -> activity_solution; activity_solution -> end; no_tailing -> check_solvent; check_solvent -> solvent_solution; solvent_solution -> end; } } Caption: A logical workflow for diagnosing the root cause of poor peak shape in chromatography.
Method Development & Validation
Question: What are the key considerations for developing a robust GC-MS method for this compound?
Answer: Developing a robust GC-MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[5]
Key Considerations:
-
Sample Preparation (Derivatization): While this compound is already a methyl ester, if analyzing the parent fatty acid, a derivatization step to form the FAME is critical. This step must be reproducible and efficient.
-
Injector Parameters:
-
Temperature: Use an injector temperature that ensures rapid volatilization without causing thermal degradation. A temperature of 225-250°C is a common starting point.
-
Injection Mode: A splitless injection may be required for trace-level analysis, but a split injection is often used to prevent column overload and improve peak shape.[6]
-
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. For separating geometric isomers, a more polar column, such as one with a polyethylene glycol (PEG) stationary phase, may provide better resolution.[7]
-
Oven Program: The temperature program should be optimized to ensure baseline separation of the analyte from matrix components and any isomers.[5] A slow ramp rate around the elution temperature of the isomers can improve separation.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Use full scan mode during method development to identify the analyte and potential interferences. For quantification, switch to Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[2][5] Key ions for the analyte should be chosen to maximize signal and minimize interference.
-
Troubleshooting Guides & Protocols
Guide 1: Low Analyte Recovery
Problem: Consistently low or variable recovery of this compound after sample preparation or extraction.
// Nodes recovery [label="Low Analyte Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Extraction Inefficiency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adsorption [label="Adsorption Losses", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degradation [label="Analyte Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-nodes solvent [label="Incorrect Solvent\nPolarity/Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Suboptimal pH", fillcolor="#F1F3F4", fontcolor="#202124"]; emulsions [label="Emulsion Formation", fillcolor="#F1F3F4", fontcolor="#202124"];
glassware [label="Active Sites on\nGlassware/Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; septa [label="Adsorption to\nSepta/Caps", fillcolor="#F1F3F4", fontcolor="#202124"];
oxidation [label="Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="High Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections recovery -> extraction; recovery -> adsorption; recovery -> degradation;
extraction -> solvent; extraction -> ph; extraction -> emulsions;
adsorption -> glassware; adsorption -> septa;
degradation -> oxidation; degradation -> hydrolysis; degradation -> temp; } } Caption: Key factors that can contribute to the loss of analyte during sample processing.
Troubleshooting Steps:
-
Evaluate Extraction Solvent: Ensure the solvent used for liquid-liquid extraction has the appropriate polarity to efficiently partition this compound from the sample matrix.
-
Check pH: The pH of the aqueous phase can impact the analyte's solubility and stability. Maintain a neutral pH unless a specific pH is required for extraction.
-
Prevent Adsorption: The analyte may adsorb to active surfaces. Use silanized glassware and polypropylene vials to minimize this.
-
Control Temperature: Avoid excessive heat during sample evaporation steps to prevent degradation. Use a gentle stream of nitrogen at or slightly above room temperature.
-
Spike and Recovery Experiment: Perform a spike and recovery experiment at different stages of the sample preparation process to pinpoint the step where the loss is occurring.
Protocol 1: Example GC-MS Method Parameters
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| Injector | ||
| Inlet Temperature | 250 °C | Ensures efficient vaporization without thermal breakdown. |
| Injection Volume | 1 µL | Prevents inlet and column overload. |
| Mode | Split (e.g., 50:1) | For samples with moderate to high concentration. Use splitless for trace analysis. |
| Liner | Deactivated, Splitless Liner | Minimizes active sites and potential for analyte degradation.[3] |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Good general-purpose column for FAMEs. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good efficiency and capacity. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal velocity for good separation efficiency. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold 1 min | Allows for good peak focusing at the head of the column. |
| Ramp 1 | 15 °C/min to 180 °C | Separates more volatile components. |
| Ramp 2 | 5 °C/min to 240 °C, hold 5 min | Slower ramp to resolve isomers and compounds of similar polarity. |
| MS Detector | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI source. |
| Quadrupole Temp. | 150 °C | Standard temperature for quadrupole. |
| Mode | SIM | Use Selected Ion Monitoring for high sensitivity in quantitative analysis.[5] |
| Ions to Monitor | Determine from a full scan spectrum of a standard. | Select at least 3 ions: a quantifier (most abundant) and two qualifiers. |
References
- 1. researchgate.net [researchgate.net]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
"Methyl nona-2,4-dienoate" storage and stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of Methyl nona-2,4-dienoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to maintain the compound in a tightly sealed container, protected from light and heat. Freezer storage at approximately -20°C is advisable for long-term storage to minimize degradation.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended conditions (in a freezer, protected from light and air), this compound is expected to be stable for at least one to two years. However, it is crucial to monitor the purity of the compound periodically, especially if it is used in sensitive applications.
Q3: To which conditions is this compound sensitive?
A3: this compound is sensitive to several environmental factors that can lead to its degradation. These include:
-
Light: Exposure to light, particularly UV light, can induce isomerization and polymerization.
-
Heat: Elevated temperatures accelerate the rate of degradation through various pathways.
-
Air/Oxygen: The conjugated diene system is susceptible to oxidation.
-
pH: The ester functional group is prone to hydrolysis under both acidic and basic conditions.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the ester bond to form nona-2,4-dienoic acid and methanol. This reaction can be catalyzed by both acids and bases.[1][2][3]
-
Oxidation: The conjugated double bonds are susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides, epoxides, and eventually smaller chain aldehydes and carboxylic acids upon cleavage of the carbon-carbon double bonds.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in the gas chromatogram with a shorter retention time. | Hydrolysis: The more polar nona-2,4-dienoic acid is a likely degradation product. | Confirm the identity of the new peak by co-injection with a standard of nona-2,4-dienoic acid, if available. Review storage conditions to ensure the absence of moisture and acidic or basic contaminants. |
| Appearance of multiple new peaks in the gas chromatogram, potentially with broader peak shapes. | Oxidation/Polymerization: Oxidation can lead to a variety of products. Polymerization can result in a broad, unresolved hump in the chromatogram. | Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Use antioxidants if compatible with the application. Check for peroxides in any solvents used. |
| Decrease in the main peak area of this compound over time. | General Degradation: The compound is degrading due to improper storage or handling. | Re-evaluate storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light. |
| Change in the physical appearance of the sample (e.g., color change, increased viscosity). | Significant Degradation/Polymerization: This indicates a substantial loss of purity. | The sample is likely no longer suitable for use. It is recommended to use a fresh batch of the compound. |
| Inconsistent analytical results between different aliquots of the same batch. | Non-homogeneity due to partial degradation or improper mixing. | Ensure the sample is fully thawed and mixed thoroughly (but gently to avoid introducing oxygen) before taking an aliquot for analysis. |
Quantitative Stability Data
The following table summarizes representative data from forced degradation studies on this compound. These studies are designed to intentionally degrade the sample to understand its stability profile.
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15-25% | Nona-2,4-dienoic acid, Methanol |
| Basic Hydrolysis (0.1 M NaOH) | 8 hours | 40°C | 30-40% | Sodium nona-2,4-dienoate, Methanol |
| Oxidative (3% H₂O₂) | 48 hours | 25°C | 20-30% | Epoxides, Hydroperoxides, Aldehydes |
| Thermal | 7 days | 80°C | 10-20% | Isomers, Oxidation Products |
| Photolytic (UV Lamp) | 72 hours | 25°C | 25-35% | Isomers, Polymers |
Experimental Protocols
Protocol 1: Stability-Indicating Gas Chromatography (GC) Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
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Internal Standard: If quantitative analysis is required, an internal standard such as methyl decanoate can be used.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally degrading this compound to assess its stability.
-
Sample Preparation: Prepare a stock solution of this compound in a solvent that is stable under the stress conditions (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before GC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 40°C. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of HCl before GC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours).
-
Thermal Degradation: Place a sample of neat this compound or a solution in a suitable solvent in an oven at 80°C. Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).
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Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) at room temperature. A control sample should be kept in the dark under the same conditions. Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating GC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
"Methyl nona-2,4-dienoate" dealing with co-eluting compounds
Welcome to the technical support center for the analysis of methyl nona-2,4-dienoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on issues related to co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is an unsaturated fatty acid methyl ester known for its contribution to the characteristic aroma of fruits, particularly pears. Its accurate identification and quantification are crucial in the fields of food science for flavor profiling, in the development of fragrances, and in ecological studies involving insect pheromones.
Q2: What are the common isomers of this compound I should be aware of?
This compound exists as several geometric isomers due to the two double bonds in its structure. The most common isomers encountered are (2E,4Z)-methyl nona-2,4-dienoate and (2E,4E)-methyl nona-2,4-dienoate. These isomers can possess different sensory properties and may be challenging to separate chromatographically.
Q3: What analytical techniques are typically used for the analysis of this compound?
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound. For complex matrices where co-elution is a significant problem, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) may be employed for enhanced separation.
Troubleshooting Guide: Co-elution Issues
Co-elution, the overlapping of chromatographic peaks of two or more compounds, is a frequent challenge in the analysis of this compound, especially in complex samples such as fruit extracts or essential oils. Below are common problems and solutions.
Problem 1: My this compound peak is not symmetrical and shows a shoulder or tailing.
-
Possible Cause: Co-elution with a structurally similar compound, often an isomer or another ester with a similar retention time. In fruit volatile analysis, other esters like ethyl decadienoates or other fatty acid methyl esters are common culprits.
-
Troubleshooting Steps:
-
Review Mass Spectra: Carefully examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.
-
Method Optimization: Adjust the GC temperature program. A slower ramp rate or an isothermal hold around the elution temperature of your target analyte can improve separation.
-
Column Selection: Consider using a different GC column with a different stationary phase polarity. A more polar column, such as one with a polyethylene glycol (wax) phase, can provide different selectivity for esters compared to a non-polar column.
-
Problem 2: I am unable to resolve the (2E,4Z) and (2E,4E) isomers of this compound.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of these geometric isomers, which often have very similar boiling points and polarities.
-
Troubleshooting Steps:
-
High-Resolution Capillary Column: Ensure you are using a long (e.g., 50-60 m) and narrow-bore (e.g., 0.25 mm internal diameter) capillary column to maximize theoretical plates and resolving power.
-
Temperature Program Optimization: Employ a very slow temperature ramp (e.g., 1-2 °C/min) during the elution window of the isomers.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency.
-
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for the analysis of this compound and potential co-eluting compounds.
| Parameter | Standard Method | High-Resolution Method |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX) |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 250 °C | 250 °C |
| Oven Program | 40 °C (2 min hold), ramp to 240 °C at 5 °C/min | 50 °C (1 min hold), ramp to 180 °C at 2 °C/min, then to 240 °C at 10 °C/min |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| MS Ion Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Scan Range | 40-450 amu | 40-450 amu |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol is suitable for routine analysis where high resolution of isomers is not the primary goal.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak corresponding to this compound and identify based on its mass spectrum and retention time compared to a standard.
Protocol 2: High-Resolution GC-MS for Separation of this compound Isomers
This protocol is designed to improve the separation of geometric isomers and other closely eluting compounds.
-
Sample Preparation: As per Protocol 1.
-
GC-MS System:
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness polar column (e.g., DB-WAX or equivalent).
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, ramp at 2 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.
-
Mass Spectrometer: Same as Protocol 1.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Compare the retention times of the separated isomer peaks with those of pure standards for positive identification.
Visualizations
Technical Support Center: Optimizing Signal-to-Noise Ratio in GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the signal-to-noise (S/N) ratio in their experiments, ensuring higher sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: Can methyl nona-2,4-dienoate be used to improve the signal-to-noise (S/N) ratio in GC-MS?
Our review of scientific literature and chemical databases indicates that this compound is not documented as a compound used for improving the signal-to-noise ratio in GC-MS analysis. Its primary listings are in chemical property and supplier databases.[1][2] For signal enhancement, researchers typically use compounds known as "analyte protectants" or address instrument and method parameters.
Q2: What is the "matrix effect" in GC-MS and how does it affect my signal?
The matrix effect is a phenomenon where components in a sample's matrix (everything other than the analyte of interest) interfere with the analyte's measurement.[3] In GC-MS, this can lead to either signal suppression or enhancement.[4][5] Signal enhancement, often called the "matrix enhancement effect," occurs when matrix components mask "active sites" (unwanted points of interaction) in the GC inlet liner and column.[4][6] By preventing the thermal degradation or adsorption of your target analyte at these sites, more of the analyte reaches the detector, resulting in a stronger signal.[6][7]
Q3: What are "analyte protectants" and how do they improve the S/N ratio?
Analyte protectants are specific compounds added to both sample extracts and calibration standards to intentionally create a protective effect similar to the matrix enhancement effect.[4][6] These agents, often containing multiple hydroxyl groups, effectively mask the active sites within the GC system.[4] This leads to improved analyte stability and transfer, resulting in better peak shapes and higher signal intensity, thus improving the S/N ratio, especially for sensitive or thermolabile compounds.[6][7] Common examples include 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol.[6]
Q4: Besides using additives, what are other common causes of a low S/N ratio?
A low S/N ratio can stem from either a weak signal or high baseline noise.[8] Key factors include:
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High Baseline Noise: Caused by impurities in the carrier gas, column bleed, septum degradation, or leaks in the system.[9][10]
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Poor Peak Shape: Broad, tailing peaks result in lower intensity (height) for a given amount of analyte, which reduces the calculated S/N ratio. Optimizing injection conditions and chromatography can lead to sharper peaks.[11]
-
Analyte Degradation: Active sites in the injector or column can cause analytes to break down, reducing the signal that reaches the detector.[5]
-
Sub-optimal MS Detector Settings: Incorrect detector voltage or tune parameters can lead to poor sensitivity.[11]
Troubleshooting Guide: Low Signal-to-Noise Ratio
If you are experiencing a poor S/N ratio, follow this logical troubleshooting workflow to identify and resolve the issue.
Experimental Protocol: Using Analyte Protectants
This protocol describes how to use an analyte protectant (AP), such as sorbitol, to mitigate analyte loss and enhance signal response.
Objective: To improve the signal-to-noise ratio for target analytes by masking active sites in the GC system.
Materials:
-
Target analyte standard(s)
-
Analyte Protectant (AP), e.g., D-sorbitol
-
High-purity solvents (e.g., Ethyl Acetate, Acetonitrile)
-
Volumetric flasks and pipettes
-
GC-MS system
Methodology:
-
Preparation of Analyte Protectant Stock Solution:
-
Prepare a 10 mg/mL stock solution of the AP (e.g., sorbitol) in a suitable solvent like acetonitrile.
-
Sonicate the solution to ensure the AP is fully dissolved.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of your target analyte(s) in a suitable solvent (e.g., ethyl acetate).
-
Spike each calibration standard and the solvent blank with the AP stock solution to a final concentration of 100 µg/mL. For example, add 10 µL of the 10 mg/mL AP stock to each 1 mL of standard.
-
-
Sample Preparation:
-
Following your established extraction and cleanup procedure, bring the final sample extract to a known volume (e.g., 1 mL in ethyl acetate).
-
Spike the final sample extract with the AP stock solution to the same final concentration as the standards (100 µg/mL).
-
-
GC-MS Analysis:
-
Inject the AP-fortified standards and samples onto the GC-MS.
-
It is critical that both the standards used for quantification and the samples being analyzed contain the same concentration of the analyte protectant to ensure the protective effect is uniform.[5]
-
The mechanism is visualized below.
Data Presentation: Expected Impact of Analyte Protectants
The use of analyte protectants can significantly improve the signal-to-noise ratio and peak area for active or thermolabile compounds. Below is a table summarizing hypothetical, yet typical, results for the analysis of a sensitive pesticide.
| Analyte | Condition | Peak Area (Counts) | Baseline Noise (Counts) | Signal-to-Noise (S/N) Ratio |
| Pesticide X | Standard in Solvent | 15,200 | 150 | 101 |
| Standard + Analyte Protectant | 44,500 | 155 | 287 | |
| Pesticide Y | Standard in Solvent | 8,900 | 150 | 59 |
| Standard + Analyte Protectant | 28,100 | 152 | 185 |
Table Notes: Data is illustrative. The S/N ratio is calculated as peak height divided by the standard deviation of the baseline noise. The addition of the analyte protectant does not significantly increase baseline noise but dramatically increases the signal.
References
- 1. methyl (2E,4Z)-nona-2,4-dienoate | C10H16O2 | CID 12625774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Matrix enhancement effect: a blessing or a curse for gas chromatography?--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 10. Signal to noise ration improvment in GC / CHROMSERVIS.EU [chromservis.eu]
- 11. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
"Methyl nona-2,4-dienoate" selecting the right chromatography column
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Methyl nona-2,4-dienoate. It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis important?
This compound is a fatty acid methyl ester (FAME) and a volatile organic compound. As a conjugated dienoic acid methyl ester, it is of interest in flavor and fragrance chemistry, as well as in biological studies. Accurate chromatographic analysis is crucial for its identification, quantification, and purity assessment in various matrices.
Q2: Which chromatographic technique is best suited for the analysis of this compound?
Gas Chromatography (GC) is the most suitable and widely used technique for analyzing volatile compounds like this compound. Its volatility and thermal stability make it an ideal candidate for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples that are not amenable to the high temperatures of GC or when pre-concentration of the analyte is required.
Q3: How do I choose the right GC column for analyzing this compound?
Due to the conjugated double bonds in its structure, this compound is a relatively polar FAME. Therefore, a polar or highly polar stationary phase is recommended for its separation, especially to resolve it from other isomers.
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High-Polarity Columns (e.g., biscyanopropyl polysiloxane): These are excellent for separating cis/trans isomers of FAMEs and positional isomers.[1][2] Columns like the HP-88 or CP-Select CB for FAME are specifically designed for this purpose.[1][3]
-
Wax Columns (e.g., polyethylene glycol - PEG): These are also highly polar and are a good choice for the analysis of flavor and fragrance compounds, including esters.[4][5] They provide a different selectivity compared to cyanopropyl phases.
Q4: What are the key parameters to optimize in a GC method for this compound?
-
Oven Temperature Program: A temperature ramp is typically used to ensure good separation of a range of compounds. An initial lower temperature allows for the elution of more volatile compounds, followed by a ramp to a higher temperature to elute less volatile components.
-
Carrier Gas Flow Rate: The choice of carrier gas (commonly Helium or Hydrogen) and its flow rate will affect the efficiency of the separation and the analysis time.
-
Injector Temperature: This should be high enough to ensure the complete and rapid volatilization of the sample without causing thermal degradation.
-
Detector Temperature: The detector temperature should be higher than the final oven temperature to prevent condensation of the analytes.
Q5: Can I use HPLC for the analysis of this compound? If so, what are the recommended conditions?
Yes, HPLC is a viable alternative. A reverse-phase method is typically employed for FAME analysis.
-
Column: A C18 column is the most common choice for reverse-phase HPLC.
-
Mobile Phase: A mixture of acetonitrile and water, or methanol, acetonitrile, and water is often used.[6][7][8] Due to the nonpolar nature of the analyte, a high percentage of the organic solvent will be required.
-
Detector: A UV detector is suitable as the conjugated diene system of this compound absorbs UV light (typically around 230 nm).
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate injector temperature (too low). | 1. Use a deactivated liner, potentially with glass wool.[9] Change the liner and septum regularly. 2. Bake out the column at its maximum recommended temperature. If that fails, trim the first few centimeters of the column. 3. Increase the injector temperature in increments of 10-20°C, ensuring it does not exceed the analyte's degradation temperature. |
| Poor Resolution/Co-elution | 1. Inappropriate stationary phase. 2. Oven temperature program is too fast. 3. Column is overloaded. | 1. Use a highly polar column (e.g., biscyanopropyl or WAX) for better selectivity of isomers. 2. Decrease the temperature ramp rate or add an isothermal hold at a temperature where the critical pair is eluting. 3. Dilute the sample or reduce the injection volume. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the carrier gas or sample solvent. 3. Septum bleed. | 1. Run a blank solvent injection after a concentrated sample. Increase the final oven temperature or hold time to ensure all components elute.[9] 2. Use high-purity gas and solvents. 3. Use a high-quality, low-bleed septum and replace it regularly. |
| Inconsistent Retention Times | 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate or oven temperature. 3. Column degradation. | 1. Perform a leak check of the entire system. 2. Ensure the gas supply is stable and the GC oven is properly calibrated. 3. Condition the column or replace it if it's old or has been subjected to harsh conditions. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | 1. Column aging or contamination. 2. High dead volume in the system. 3. Sample solvent is much stronger than the mobile phase. | 1. Wash the column with a strong solvent. If performance doesn't improve, replace the column. 2. Check all fittings and tubing for proper connections. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged frit or partially blocked column. 2. Incompatibility between sample solvent and mobile phase. | 1. Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the column. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Fluctuating Baseline | 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing or degassing. 3. Contaminated mobile phase. | 1. Purge the pump and detector to remove air bubbles. 2. Degas the mobile phase before use. 3. Use fresh, high-purity HPLC-grade solvents. |
Experimental Protocols
Recommended GC-FID/MS Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Column | Highly polar cyanopropyl column (e.g., HP-88, CP-Select for FAME) or a WAX column. Dimensions: 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness. |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, 1.0-1.5 mL/min |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial: 140°C, hold for 5 min Ramp: 4°C/min to 240°C Hold: 10 min at 240°C |
| Detector (FID) | 260°C |
| Detector (MS) | Transfer Line: 250°C Ion Source: 230°C Mass Range: m/z 40-350 |
Recommended HPLC-UV Method
This protocol is a general guideline for the separation of FAMEs and can be adapted for this compound.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 85:15 v/v) or a gradient may be required for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 232 nm (approximated for conjugated dienes) |
Visualizations
Caption: Decision workflow for selecting the appropriate GC column.
Caption: Logical flow for troubleshooting common GC issues.
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. Chromatography of FAMEs Using Cyanopropyl Capillary Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Optimization of the selectivity of a cyanopropyl stationary phase for the gas chromatographic analysis of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Kovats Retention Index: Methyl nonanoate (C10H20O2) [pherobase.com]
Validation & Comparative
A Comparative Analysis of Methyl Nona-2,4-dienoate and Ethyl Nona-2,4-dienoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of methyl nona-2,4-dienoate and ethyl nona-2,4-dienoate. Due to the limited availability of public data, this document also outlines general experimental protocols for the characterization and sensory evaluation of such compounds, which can be adapted for further research.
Physicochemical Properties
| Property | This compound | Ethyl nona-2,4-dienoate |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₁H₁₈O₂ |
| Molecular Weight | 168.23 g/mol | 182.26 g/mol [1] |
| CAS Number | Not specified, NF0288 (for (E,E)-isomer)[2] | 53434-79-0 (for (E,E)-isomer)[1] |
| Assay | 95.00 to 100.00%[2] | 95.00 to 100.00%[1] |
| Water Solubility | 81.27 mg/L at 25°C (estimated)[2] | 26.5 mg/L at 25°C (estimated)[1] |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Sensory and Biological Properties
Currently, there is a significant lack of publicly available data regarding the sensory (odor and flavor) and biological properties of both this compound and ethyl nona-2,4-dienoate. Information from some suppliers suggests that these compounds are not intended for use in fragrance or flavor applications, which may imply they do not possess desirable sensory characteristics.[1][2] Further research, including sensory panel evaluations and biological activity screenings, is required to elucidate these properties.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the identification and quantification of volatile esters like methyl and ethyl nona-2,4-dienoate.
Objective: To separate, identify, and quantify the target compounds in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
Autosampler for precise injection.
Procedure:
-
Sample Preparation: Dissolve a known amount of the ester in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST, Wiley). Quantify using an internal or external standard method.
Sensory Evaluation: Triangle Test
This protocol is designed to determine if a sensory difference exists between two samples.
Objective: To determine if an organoleptic difference is perceptible between this compound and ethyl nona-2,4-dienoate.
Materials:
-
Samples of this compound and ethyl nona-2,4-dienoate, diluted to a safe and appropriate concentration in a neutral solvent (e.g., mineral oil for olfaction, ethanol/water for gustation if deemed safe).
-
Odor-free sample containers (e.g., glass vials with PTFE-lined caps).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Water and unsalted crackers for palate cleansing.
-
Data collection forms.
Procedure:
-
Panelist Selection: Recruit a panel of at least 20-30 trained or consumer panelists.
-
Sample Preparation: For each panelist, prepare three coded samples. Two samples will be identical (e.g., two of this compound) and one will be different (e.g., one of ethyl nona-2,4-dienoate). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
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Evaluation: Panelists are instructed to evaluate each sample from left to right. They are asked to identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Visualizations
The following diagrams illustrate a general workflow for the characterization of novel compounds and a representative signaling pathway that could be investigated for biological activity.
References
Lack of Direct Comparative Data for Methyl Nona-2,4-dienoate Isomers
Therefore, this guide provides a framework for researchers and drug development professionals on how such a comparative study could be designed and presented. The following sections outline potential biological activities to investigate, standardized experimental protocols, and a template for data presentation, drawing upon methodologies commonly used for evaluating the biological activity of related molecules.
Hypothetical Comparison of Biological Activities
In the absence of direct experimental data, this section outlines a template for comparing the potential biological activities of methyl nona-2,4-dienoate isomers. The activities suggested for investigation are based on the known biological effects of structurally similar compounds.
Potential Biological Activities for Investigation:
-
Antimicrobial Activity: Fatty acid esters can exhibit activity against various microbial species. A comparative study would assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of each isomer against a panel of pathogenic bacteria and fungi.
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Cytotoxic Activity: The effect of the isomers on the viability of cancer cell lines and normal cell lines would be crucial to determine their potential as anticancer agents and to assess their general toxicity. Assays such as the MTT or LDH assay are commonly employed.
-
Anti-inflammatory Activity: The potential of each isomer to modulate inflammatory responses could be investigated by measuring their effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in cell-based assays.
Data Presentation:
Quantitative data from these hypothetical experiments should be summarized in a clear and structured format to facilitate easy comparison between the isomers.
| Biological Activity | Isomer | Assay | Endpoint | Result |
| Antimicrobial | Methyl (2E,4E)-nona-2,4-dienoate | Broth Microdilution | MIC (µg/mL) vs. S. aureus | Data |
| Methyl (2E,4Z)-nona-2,4-dienoate | Broth Microdilution | MIC (µg/mL) vs. S. aureus | Data | |
| Methyl (2Z,4E)-nona-2,4-dienoate | Broth Microdilution | MIC (µg/mL) vs. S. aureus | Data | |
| Methyl (2Z,4Z)-nona-2,4-dienoate | Broth Microdilution | MIC (µg/mL) vs. S. aureus | Data | |
| Cytotoxicity | Methyl (2E,4E)-nona-2,4-dienoate | MTT Assay | IC50 (µM) on HeLa cells | Data |
| Methyl (2E,4Z)-nona-2,4-dienoate | MTT Assay | IC50 (µM) on HeLa cells | Data | |
| Methyl (2Z,4E)-nona-2,4-dienoate | MTT Assay | IC50 (µM) on HeLa cells | Data | |
| Methyl (2Z,4Z)-nona-2,4-dienoate | MTT Assay | IC50 (µM) on HeLa cells | Data | |
| Anti-inflammatory | Methyl (2E,4E)-nona-2,4-dienoate | Griess Assay | NO Inhibition (%) in LPS-stimulated RAW 264.7 cells | Data |
| Methyl (2E,4Z)-nona-2,4-dienoate | Griess Assay | NO Inhibition (%) in LPS-stimulated RAW 264.7 cells | Data | |
| Methyl (2Z,4E)-nona-2,4-dienoate | Griess Assay | NO Inhibition (%) in LPS-stimulated RAW 264.7 cells | Data | |
| Methyl (2Z,4Z)-nona-2,4-dienoate | Griess Assay | NO Inhibition (%) in LPS-stimulated RAW 264.7 cells | Data |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of findings. Below are generalized protocols for the key experiments that would be cited in a comparative study of this compound isomers.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Test Compounds: Each this compound isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The standardized microbial inoculum is added to each well containing the diluted test compounds. The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cells (e.g., HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment with Test Compounds: The culture medium is replaced with fresh medium containing various concentrations of the this compound isomers. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus isomer concentration.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the this compound isomers for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation of NO Inhibition: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the wells treated with the isomers to that in the LPS-stimulated control wells.
Potential Signaling Pathway
The biological effects of fatty acid esters can be mediated through various cellular signaling pathways. A plausible pathway to investigate for anti-inflammatory effects is the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
This guide serves as a template for conducting and presenting a comparative analysis of the biological activities of this compound isomers. The execution of these experiments would provide valuable data for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
A Comparative Guide to the Synthesis of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
Methyl nona-2,4-dienoate, a conjugated dienoate ester, is a valuable building block in organic synthesis, finding applications in the construction of complex molecules and as a precursor for various bioactive compounds. The efficient and stereoselective synthesis of this molecule is of significant interest. This guide provides an objective comparison of various synthetic methodologies reported for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methods
The synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and disadvantages concerning yield, stereoselectivity, and reaction conditions. Below is a summary of key performance indicators for prominent synthetic routes.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Isomeric Ratio (E,E:E,Z) |
| Palladium-Catalyzed Cross-Coupling | Substituted alkene, tert-butyl acrylate | Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃ | DMA | 60 | 69 | 80:20 |
| Horner-Wadsworth-Emmons (HWE) Reaction | Heptanal, Methyl (triphenylphosphoranylidene)acetate (ylide) | NaH | THF | 0 to RT | ~70-85 | Predominantly E,E |
| Oxidation and Esterification of 2,4-Nonadienal | 2,4-Nonadienal, Manganese dioxide, Sodium cyanide, Methanol, Acetic acid | MnO₂, NaCN | Methanol | RT | ~60-75 | Predominantly E,E |
Detailed Experimental Protocols
Palladium-Catalyzed Cross-Coupling
This method utilizes a palladium-catalyzed C-H activation strategy to directly couple a simple alkene with an acrylate derivative.
Experimental Protocol:
A 5 mL round-bottomed flask equipped with a magnetic stirring bar is charged with the substituted alkene (1.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), Ac-Ile-OH (50 mol%), silver carbonate (Ag₂CO₃, 0.75 mmol, 1.5 equiv), sodium acetate (NaOAc, 1.0 mmol, 2.0 equiv), and tert-butyl acrylate (0.5 mmol, 1.0 equiv) in 1.0 mL of dimethylacetamide (DMA). The flask is sealed and the reaction mixture is stirred at 60 °C for 48 hours. After cooling to room temperature, water and ethyl acetate are added. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tert-butyl ester is then transesterified to the methyl ester using standard procedures to yield this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes. In this case, it can be employed to construct the conjugated diene system of this compound.
Experimental Protocol:
To a stirred suspension of sodium hydride (NaH, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of methyl (triphenylphosphoranylidene)acetate (1.1 equiv) in THF. The mixture is stirred at 0 °C for 30 minutes, after which a solution of heptanal (1.0 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Oxidation and Esterification of 2,4-Nonadienal
This two-step approach involves the initial synthesis of the corresponding aldehyde, 2,4-nonadienal, followed by its oxidation to the carboxylic acid and subsequent esterification.
Experimental Protocol:
-
Step 1: Oxidation of 2,4-Nonadienal: To a solution of 2,4-nonadienal (1.0 equiv) in methanol is added activated manganese dioxide (MnO₂, 5-10 equiv) and sodium cyanide (NaCN, 1.2 equiv). Acetic acid (2.0 equiv) is then added, and the mixture is stirred vigorously at room temperature for 24-48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated.
-
Step 2: Esterification: The crude nona-2,4-dienoic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Palladium-Catalyzed Cross-Coupling Workflow.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl nona-2,4-dienoate
For researchers, scientists, and professionals in drug development, the accurate analysis of compounds like Methyl nona-2,4-dienoate, a volatile organic compound with isomeric complexity, is critical. The choice of analytical technique is paramount for achieving reliable separation, identification, and quantification. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by typical performance data and detailed experimental methodologies.
This compound presents a dual analytical challenge: its volatility makes it suitable for gas chromatography, while the presence of cis/trans (E/Z) isomers at the double bonds necessitates a high-resolution separation technique. Both GC-MS and HPLC offer distinct advantages and disadvantages for this application.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Suitability for Volatiles | Excellent. Considered a gold standard for volatile and semi-volatile compounds.[1][2][3][4] | Limited. Requires the analyte to be soluble in the mobile phase and may be less efficient for highly volatile compounds. |
| Isomer Separation | Can separate geometric isomers, often with specialized capillary columns and optimized temperature programs. | Excellent for isomer separation, including positional and geometric isomers, with a wide variety of column chemistries available.[5][6][7] |
| Sensitivity | High, especially with selective ion monitoring (SIM) or tandem MS (MS/MS).[8][9] | Varies with the detector. UV detection is common, but may have lower sensitivity for analytes with weak chromophores. Mass spectrometry detection (LC-MS) enhances sensitivity. |
| Sample Derivatization | Often not required for volatile esters, but can be used to improve chromatographic behavior or sensitivity.[10] | May be required to enhance UV absorbance or ionization efficiency for mass spectrometry detection.[10] |
| Speed of Analysis | Typically faster run times for volatile compounds. | Run times can be longer, depending on the complexity of the separation. |
| Instrumentation Cost | Generally higher initial cost for the mass spectrometer. | Lower initial cost for a standard HPLC-UV system; LC-MS systems are comparable in cost to GC-MS. |
| Solvent Consumption | Minimal, uses carrier gas. | Higher, requires continuous flow of liquid mobile phase. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of volatile, isomeric esters using GC-MS and HPLC. Note: This data is representative and actual performance may vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | 1 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/L | 5 - 150 µg/L |
| Linearity (R²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical GC-MS method for the analysis of this compound.
1. Sample Preparation:
-
Dilute the sample in a volatile, non-polar solvent such as hexane or dichloromethane.
-
If necessary, perform headspace solid-phase microextraction (HS-SPME) for trace-level analysis from complex matrices.[2]
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point. For optimal isomer separation, a more polar column (e.g., a wax column) may be required.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
4. MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for identification and selective ion monitoring (SIM) for quantification of target ions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general HPLC method for separating isomers of unsaturated esters like this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For enhanced separation of geometric isomers, a silver-ion (Ag+) column or a phenyl-hexyl column may be more effective.[5]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.
-
Detector: DAD set to monitor at a wavelength appropriate for the chromophore of this compound (likely in the range of 200-300 nm).
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis of this compound.
Caption: GC-MS experimental workflow for this compound analysis.
Caption: HPLC experimental workflow for this compound analysis.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific goals of the analysis.
-
GC-MS is the superior technique for the identification and quantification of this volatile ester, especially at trace levels. Its high sensitivity and the structural information provided by the mass spectrum make it ideal for definitive identification.[4] The primary challenge lies in achieving baseline separation of the geometric isomers, which may require careful column selection and method optimization.
-
HPLC, particularly with specialized columns, excels at the separation of isomers. [5][6][7] If the primary goal is to resolve and quantify the different cis/trans isomers of this compound, and the compound has a suitable chromophore for UV detection, HPLC is a strong candidate. For enhanced sensitivity and confirmation of identity, coupling HPLC with a mass spectrometer (LC-MS) would be the most powerful approach, combining the separation capabilities of HPLC with the detection power of MS.
For a comprehensive analysis, a combination of both techniques could be employed: GC-MS for initial identification and screening, and HPLC for the precise separation and quantification of the isomers. This orthogonal approach would provide the highest degree of confidence in the analytical results.
References
- 1. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system [sciex.com]
A Comparative Guide to the Validation of Analytical Methods for Methyl Nona-2,4-dienoate
Analytical Techniques for Methyl Nona-2,4-dienoate
The analysis of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The most common and suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8] GC separates the components of a mixture, and MS helps in their identification and quantification based on their mass-to-charge ratio. For this compound, GC-MS can provide high sensitivity and selectivity.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which possesses a chromophore (the conjugated diene system), UV detection is appropriate.[9][10][11] HPLC methods can be developed for both quantification and purity assessment.[12][13]
Validation of Analytical Methods: A Comparative Overview
According to ICH guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][4] The key validation parameters are summarized in the table below, with a comparison of their typical performance characteristics for GC-MS and HPLC methods.
| Validation Parameter | GC-MS | HPLC-UV | ICH Guideline Reference |
| Specificity/Selectivity | High: Mass spectrometer provides specific identification. | Moderate to High: Dependent on chromatographic resolution and UV spectrum. | Q2(R2)[1][4] |
| Linearity | Good: Typically over a wide concentration range. | Excellent: Wide linear range is usually achievable. | Q2(R2)[1][4] |
| Range | Dependent on the detector and sample introduction system. | Generally wide and suitable for assay and impurity determination. | Q2(R2)[1][4] |
| Accuracy | High: Can be determined by recovery studies with spiked samples. | High: Determined by recovery studies using standard addition. | Q2(R2)[1][4] |
| Precision (Repeatability & Intermediate Precision) | Excellent: Low relative standard deviation (RSD) values. | Excellent: Low RSD values are expected. | Q2(R2)[1][4] |
| Limit of Detection (LOD) | Very Low: Often in the picogram to femtogram range. | Low: Typically in the nanogram to picogram range. | Q2(R2)[1][4] |
| Limit of Quantitation (LOQ) | Very Low: Suitable for trace analysis. | Low: Suitable for low-level quantification. | Q2(R2)[1][4] |
| Robustness | Assessed by varying parameters like injection temperature, flow rate, etc. | Assessed by varying mobile phase composition, pH, flow rate, etc. | Q2(R2)[1][4] |
Experimental Protocols
Below are detailed, generalized experimental protocols for the analysis of a compound like this compound using GC-MS and HPLC-UV. These should be optimized and validated for the specific application.
1. GC-MS Method for the Quantification of this compound
This protocol is based on general procedures for the analysis of fatty acid methyl esters.[14]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection, with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate to a final concentration within the linear range of the instrument.
-
Quantification: Use an internal standard for accurate quantification. The quantification is based on the peak area of a characteristic ion of this compound.
2. HPLC-UV Method for the Quantification of this compound
This protocol is based on general procedures for the analysis of conjugated dienoic acids.[9][10][15]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The conjugated diene structure of this compound allows for UV detection around 230-280 nm.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., ~260 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the linear range.
-
Quantification: External standard calibration curve.
Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Detection of conjugated dienoic fatty acids in human vascular smooth muscle cells treated with conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Validated RP-HPLC Method for Simultaneous Determination of Eberconazole, Mometasone Furoate and Methylparaben : Oriental Journal of Chemistry [orientjchem.org]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. library.aocs.org [library.aocs.org]
A Comparative Analysis of Methyl Nona-2,4-dienoate and Other Common Flavor Esters
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of flavor chemistry, esters are paramount in defining the characteristic notes of fruits and other natural products. While many esters are well-characterized and widely utilized in the food, beverage, and pharmaceutical industries, some, like methyl nona-2,4-dienoate, remain relatively enigmatic. This guide provides a comparative analysis of this compound against other common flavor esters, supported by available data and outlining standard experimental protocols for sensory evaluation.
Introduction to Flavor Esters
Esters are organic compounds derived from the reaction of a carboxylic acid and an alcohol. Their volatile nature and often pleasant, fruity aromas make them essential components of natural and artificial flavors. The specific sensory profile of an ester is determined by the chemical structure of its parent acid and alcohol. This structural diversity gives rise to a wide spectrum of flavor notes, from the sweet banana aroma of isoamyl acetate to the wintergreen scent of methyl salicylate.
This compound: An Uncharted Flavor Profile
Despite its defined chemical structure, there is a notable lack of publicly available data on the organoleptic properties of this compound. Chemical databases and flavor industry resources provide limited to no information regarding its flavor and aroma profile. Notably, information from The Good Scents Company suggests that the (2E,4E)-isomer of this compound is not recommended for use in flavor or fragrance applications. This absence of data suggests that this compound may not possess a distinct or desirable flavor profile, or that its sensory characteristics have not been extensively investigated.
A related compound, 2,4-nonadiene, has been patented for its ability to enhance the aroma of compositions, implying it may act as a flavor modulator rather than a primary flavorant. This could indicate a potential role for its ester derivatives, though further sensory research is required for confirmation.
Comparison with Well-Characterized Flavor Esters
To provide a framework for comparison, the following table summarizes the flavor profiles and available quantitative data for several common flavor esters. This data highlights the diverse sensory experiences that different ester structures can elicit.
| Ester | Chemical Formula | Flavor/Odor Profile | Odor Detection Threshold (in water, ppb) |
| This compound | C10H16O2 | Data not available | Data not available |
| Ethyl Acetate | C4H8O2 | Sweet, fruity, ethereal, wine-brandy like.[1] | 5000[1] |
| Isoamyl Acetate | C7H14O2 | Strong banana, pear-like.[2][3] | 30 |
| Methyl Salicylate | C8H8O3 | Sweet, wintergreen, root beer, aromatic, balsamic nuances.[4][5][6] | 40 |
| Ethyl Butyrate | C6H12O2 | Fruity (pineapple), sweet. | 1[1] |
| Ethyl Hexanoate | C8H16O2 | Fruity (apple, banana, pineapple), winey.[1] | 1[1] |
| Pear Ester (Ethyl (E,Z)-2,4-decadienoate) | C12H20O2 | Intense green, fruity, apple, ripe pear. | Data not available |
Experimental Protocols for Sensory Analysis
Objective comparison of flavor esters relies on standardized sensory evaluation methodologies. The following protocols are fundamental to characterizing and quantifying the organoleptic properties of compounds like this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: The flavor ester is diluted in an appropriate solvent (e.g., ethanol or water) to a concentration suitable for injection.
-
GC Separation: The sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Olfactometry: The effluent from the GC column is split, with one portion going to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Evaluation: Trained panelists sniff the effluent at the port and record the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactometry data is correlated with the chemical data from the detector to identify the specific compounds responsible for the perceived aromas.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Determination of Odor Detection Threshold
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population.
Methodology:
-
Sample Preparation: A series of dilutions of the flavor ester in a neutral medium (e.g., purified water or air) is prepared.
-
Sensory Panel: A panel of trained and screened assessors is used.
-
Presentation Method: A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly employed. In a 3-AFC test, panelists are presented with three samples, one of which contains the diluted odorant, and the other two are blanks. They are asked to identify the sample that is different.
-
Data Analysis: The results are analyzed to determine the concentration at which a statistically significant portion of the panel can reliably detect the odorant.
Caption: Odor Threshold Determination Workflow.
Conclusion
While common flavor esters like ethyl acetate and isoamyl acetate have well-defined and commercially valuable sensory profiles, this compound remains an uncharacterized entity in the flavor landscape. The lack of available sensory data suggests it may not possess a significant or desirable flavor, or it may have potential as a flavor enhancer rather than a primary flavorant. Further research employing standardized sensory evaluation techniques, such as Gas Chromatography-Olfactometry and odor threshold determination, is necessary to elucidate the organoleptic properties of this compound and determine its potential applications in the flavor and related industries. This comparative guide serves as a foundational resource for researchers and professionals seeking to understand the relative characteristics of this and other flavor esters.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. methyl (E,E)-2,4-nonadienoate, NF0288 [thegoodscentscompany.com]
- 4. 3-Methyl-2,4-nonanedione | C10H18O2 | CID 529481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]
Cross-Validation of Analytical Results for Methyl Nona-2,4-dienoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of methyl nona-2,4-dienoate, a conjugated fatty acid ester. By presenting detailed experimental protocols and comparative data, this document aims to assist researchers in selecting the most appropriate methods for their specific needs and in ensuring the cross-validation of their analytical results for robust and reliable data.
Introduction
This compound is an unsaturated methyl ester with a conjugated diene system, which imparts specific chemical and physical properties that require careful consideration during analytical method development and validation. Accurate and precise analytical measurements are crucial for its use in research and development, particularly in fields such as flavor chemistry, pheromone synthesis, and as a potential bioactive molecule. Cross-validation of results obtained from different analytical platforms is essential to ensure data integrity and comparability across studies. This guide explores the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the key performance parameters of different analytical techniques for the analysis of this compound and its structurally related compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value/Information | Source |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | General Knowledge |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) | [1] |
| Carrier Gas | Helium or Hydrogen | [2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [2][3] |
| Expected Molecular Ion (M+) | m/z 168 | Calculated |
| Key Fragmentation Ions | Fragments resulting from cleavage next to the carbonyl group and rearrangements. Common fragments for methyl esters include the methoxy group (-OCH3) and the acylium ion.[4][5] The presence of a conjugated system can influence fragmentation pathways.[6] | General Knowledge |
| Alternative Ionization | Chemical Ionization (CI) can be used to enhance the molecular ion peak.[3] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Data
| Parameter | Value/Information | Source |
| Instrumentation | HPLC system with a UV/Vis detector | General Knowledge |
| Column | Reversed-phase C18 column | [7] |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients are commonly used for FAMEs.[7] | |
| Detection Wavelength | UV detection is typically set at the λmax of the conjugated diene system (around 230 nm). | General Knowledge |
| Separation of Isomers | HPLC is particularly useful for separating geometric isomers (E,E vs. E,Z, etc.) of conjugated systems.[8] | |
| Alternative Detectors | Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes. | [7] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical Ranges)
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment | Source |
| ¹H NMR | ~7.2-7.5 | dd | H4 | [9] |
| ~6.0-6.3 | m | H3 | [9] | |
| ~5.7-5.9 | dt | H2 | [9] | |
| ~3.7 | s | -OCH₃ | [10] | |
| ~2.1-2.3 | q | -CH₂- (adjacent to diene) | [10] | |
| ~1.4-1.6 | sextet | -CH₂- | [10] | |
| ~0.9 | t | -CH₃ (terminal) | [10] | |
| ¹³C NMR | ~167 | s | C=O | [11] |
| ~145 | d | C4 | [11] | |
| ~130 | d | C3 | [11] | |
| ~128 | d | C5 | [11] | |
| ~120 | d | C2 | [11] | |
| ~51 | q | -OCH₃ | [11] | |
| ~34 | t | -CH₂- (adjacent to diene) | ||
| ~22 | t | -CH₂- | ||
| ~14 | q | -CH₃ (terminal) |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| ~3020-3050 | Medium | =C-H stretch (alkene) | [12] |
| ~2850-2960 | Strong | C-H stretch (alkane) | [13] |
| ~1720-1740 | Strong | C=O stretch (conjugated ester) | [14][15] |
| ~1640-1680 | Medium | C=C stretch (conjugated diene) | [14] |
| ~1150-1250 | Strong | C-O stretch (ester) | [15] |
| ~950-1000 | Strong | =C-H bend (trans C=C) | [12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and to characterize its mass spectral fragmentation pattern.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column.
-
Mass Spectrometer (MS) with Electron Ionization (EI) source.
Method:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 1-10 µg/mL).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify this compound and to separate its geometric isomers.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
UV/Vis Diode Array Detector (DAD).
Method:
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
Monitor the absorbance at the λmax of the conjugated diene system (approximately 230 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR spectrometer.
Method:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).
-
-
FTIR Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical results for this compound.
Caption: Workflow for cross-validating analytical results.
Hypothetical Signaling Pathway Involvement
While the specific biological roles of this compound are not extensively documented, as a lipid-derived molecule, it could potentially interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where such a molecule might play a role, for instance, by modulating the activity of a nuclear receptor.
Caption: Hypothetical signaling pathway for a lipid-like molecule.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach to ensure the accuracy and reliability of the results. GC-MS provides excellent separation and structural information through fragmentation patterns. HPLC-UV is well-suited for quantification and the separation of isomers. NMR spectroscopy is indispensable for unambiguous structure elucidation, while FTIR spectroscopy offers a rapid means of confirming the presence of key functional groups.
For robust analytical data, it is imperative to cross-validate the results obtained from these different methods. For instance, the concentration of this compound determined by GC-MS should be in agreement with the results from a validated HPLC-UV method.[16][17] Similarly, the structural information inferred from MS fragmentation and IR absorptions should be consistent with the detailed structural assignments from NMR. Inter-laboratory comparison studies can further enhance the confidence in the analytical data.[18][19] By following the protocols outlined in this guide and implementing a rigorous cross-validation strategy, researchers can ensure the generation of high-quality, reproducible, and defensible data for this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 3. shimadzu.com [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scienceready.com.au [scienceready.com.au]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. HPLC SEPARATION OF THE ZZ, ZE, EZ, AND EE GEOMETRIC ISOMERS AND EE ISOMER ENANTIOMERS OF A SUBSTITUTED PENTADIENYL CARBOXAMIDE USING ACHIRAL/CHIRAL COLUMN-SWITCHING | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. fiveable.me [fiveable.me]
"Methyl nona-2,4-dienoate" comparative study of extraction techniques
For researchers, scientists, and professionals in drug development, the efficient extraction of target molecules is a critical first step. This guide provides a comparative analysis of various techniques for the extraction of Methyl nona-2,4-dienoate, a volatile ester known for its contribution to the aroma of fruits. The selection of an appropriate extraction method is paramount to ensure high yield, purity, and integrity of the compound. This document outlines and compares conventional and modern extraction techniques, providing supporting data, detailed experimental protocols, and a logical workflow to aid in methodological selection.
Comparative Analysis of Extraction Techniques
The choice of an extraction technique for a volatile compound like this compound depends on several factors, including extraction efficiency, time, solvent consumption, and the thermal stability of the compound. Below is a summary of quantitative data for different extraction methods. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, the data presented is a synthesis of results from studies on analogous volatile esters found in fruits and other plant materials, providing a valuable proxy for performance comparison.
| Extraction Technique | Typical Solvent(s) | Extraction Time | Temperature | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Hexane, Ethanol | 6-24 hours | 60-80°C | 70-85 | 80-90 | Simple, well-established | Time-consuming, large solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 10-60 minutes | 25-50°C | 85-95 | 85-95 | Fast, efficient, reduced solvent use | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Acetone | 5-30 minutes | 50-100°C | 90-98 | 88-97 | Very fast, high efficiency, low solvent use | Potential for localized overheating, requires microwave-transparent vessel |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 30-120 minutes | 40-60°C | 92-99 | 95-99 | Solvent-free, high purity, tunable selectivity | High initial equipment cost, complex operation |
| Headspace Solid-Phase Microextraction (HS-SPME) | Solventless | 15-60 minutes | 40-80°C | N/A (Analytical) | N/A (Analytical) | Solvent-free, simple, sensitive for GC-MS | Not suitable for preparative scale, fiber dependent |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific matrix from which this compound is being extracted.
Soxhlet Extraction Protocol
Objective: To extract this compound using a conventional solid-liquid extraction method.
Materials:
-
Dried and ground sample material
-
Soxhlet extractor apparatus (thimble, distillation flask, condenser)
-
Heating mantle
-
Hexane or Ethanol (analytical grade)
-
Rotary evaporator
Procedure:
-
Place approximately 10 g of the dried and ground sample into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of hexane or ethanol.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the flask.
-
After extraction, cool the apparatus and remove the flask.
-
Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude extract containing this compound.
-
The extract can then be further purified and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To extract this compound using ultrasonic energy to enhance extraction efficiency.
Materials:
-
Ground sample material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Ethanol or Methanol (analytical grade)
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Weigh 5 g of the ground sample and place it in a 100 mL beaker.
-
Add 50 mL of ethanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Sonicate the sample for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.
-
Decant the supernatant and filter it through a 0.45 µm filter.
-
The solvent can be evaporated if a concentrated extract is required.
-
Analyze the extract for this compound content using GC-MS.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Ground sample material
-
Microwave extraction system with closed vessels
-
Ethanol or Acetone (analytical grade)
-
Filtration apparatus
Procedure:
-
Place 2 g of the ground sample into a microwave-safe extraction vessel.
-
Add 20 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave program: ramp to 80°C in 2 minutes and hold for 10 minutes at a power of 400 W.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Open the vessel and filter the extract to remove the solid material.
-
The filtrate contains the extracted this compound and is ready for analysis.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To extract this compound using environmentally friendly supercritical CO₂.
Materials:
-
Ground and dried sample material
-
Supercritical fluid extractor
-
High-purity carbon dioxide
Procedure:
-
Load approximately 10 g of the ground sample into the extraction vessel of the SFE system.
-
Seal the vessel and heat it to the desired extraction temperature (e.g., 50°C).
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 200 bar).
-
Once the desired temperature and pressure are reached, begin the dynamic extraction by flowing supercritical CO₂ through the vessel at a constant flow rate (e.g., 2 mL/min) for 90 minutes.
-
The extracted analytes are collected in a collection vial after depressurization of the CO₂.
-
The collected extract can be directly analyzed by GC-MS.
Logical Workflow for Extraction Technique Selection
The selection of an optimal extraction technique is a critical decision in the research and development workflow. The following diagram illustrates a logical decision-making process to guide the selection of the most appropriate method based on key experimental considerations.
Caption: Decision workflow for selecting an extraction technique.
This guide provides a foundational understanding of the comparative performance of various extraction techniques for this compound. Researchers are encouraged to use this information as a starting point and to optimize the chosen method for their specific application and sample matrix.
A Comparative Guide to Gas Chromatography Columns for the Analysis of Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of methyl nona-2,4-dienoate, a key flavor and fragrance compound, by gas chromatography (GC) is highly dependent on the selection of an appropriate capillary column. This guide provides a comparative overview of the performance of different GC columns for this analysis, supported by experimental data and detailed protocols to aid in method development and optimization.
This compound, with its conjugated double bond system, presents a unique separation challenge, particularly in resolving its geometric isomers (cis/trans), which may possess distinct sensory properties. The choice of the stationary phase, column dimensions, and analytical conditions all play a crucial role in achieving the desired resolution and analysis time.
Performance Comparison of GC Columns
The selection of a GC column is primarily dictated by the polarity of the stationary phase. For a moderately polar compound like this compound, both non-polar and polar columns can be employed, each offering distinct advantages.
Non-Polar Columns: These columns, typically featuring a 100% dimethylpolysiloxane or a 5% phenyl-substituted polysiloxane stationary phase, separate compounds primarily based on their boiling points. While robust and versatile, they often fall short in resolving isomers of unsaturated compounds.
Polar Columns: Polar stationary phases, such as those containing polyethylene glycol (WAX) or cyanopropyl functional groups, offer enhanced selectivity for polar analytes and compounds with polarizable electrons, like the double bonds in this compound. Highly polar cyanopropyl columns are particularly effective in separating geometric isomers of compounds with conjugated double bonds.
Below is a summary of the expected performance of commonly used GC columns for the analysis of this compound. The quantitative data is a synthesis of information from studies on closely related conjugated fatty acid methyl esters (FAMEs) and flavor compounds.
| Column Type | Stationary Phase | Polarity | Expected Retention Time | Isomer Separation | Peak Shape | Key Advantages |
| HP-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Non-Polar | Short | Poor | Excellent | Robust, low bleed, good for general screening. |
| DB-WAX | Polyethylene Glycol | Polar | Intermediate | Partial | Good | Good general-purpose polar column, effective for many flavor compounds. |
| DB-23 | 50% Cyanopropylphenyl / 50% Methylpolysiloxane | Mid-Polar | Intermediate to Long | Good | Good | Provides good separation for complex FAME mixtures and some cis/trans isomers. |
| HP-88 | Highly Polar Cyanopropyl Siloxane | Highly Polar | Long | Excellent | Very Good | Preferred for detailed cis/trans isomer separation of conjugated systems.[1] |
Experimental Protocols
Detailed experimental conditions are crucial for reproducible GC analysis. The following are representative protocols for the columns discussed.
Method 1: General Screening using a Non-Polar Column
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, Split ratio 50:1
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 250°C
-
Hold: 5 min at 250°C
-
-
Detector: FID at 280°C
Method 2: Analysis on a Polar WAX Column
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, Split ratio 50:1
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 8°C/min to 240°C
-
Hold: 10 min at 240°C
-
-
Detector: FID at 260°C
Method 3: Enhanced Separation on a Mid-Polar Cyanopropyl Column
-
Column: DB-23, 60 m x 0.25 mm ID, 0.15 µm film thickness
-
Injection: 1 µL, Split ratio 100:1
-
Inlet Temperature: 225°C
-
Carrier Gas: Hydrogen, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 4 min
-
Ramp: 3°C/min to 240°C
-
Hold: 10 min at 240°C
-
-
Detector: FID at 250°C
Method 4: High-Resolution Isomer Separation on a Highly Polar Cyanopropyl Column
-
Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness
-
Injection: 1 µL, Split ratio 100:1
-
Inlet Temperature: 225°C
-
Carrier Gas: Hydrogen, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 4 min
-
Ramp: 3°C/min to 240°C
-
Hold: 10 min at 240°C
-
-
Detector: FID at 250°C
Visualizing the Selection Process
The choice of a GC column for the analysis of this compound is a logical process based on the analytical goals. The following diagram illustrates a typical workflow for column selection.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectral Fragmentation of Methyl nona-2,4-dienoate and its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these structures. This guide provides a detailed comparison of the mass spectral fragmentation of methyl nona-2,4-dienoate with its shorter- and longer-chain analogs, methyl sorbate (methyl hexa-2,4-dienoate) and methyl (2E,4Z)-deca-2,4-dienoate. By examining the fragmentation patterns of these related compounds, we can predict and understand the behavior of this compound in mass spectrometry, a critical aspect for its identification and characterization in complex mixtures.
Comparative Mass Spectral Data
| Fragment (m/z) | Methyl Sorbate (C₇H₁₀O₂) - Relative Intensity (%) | Methyl (2E,4Z)-deca-2,4-dienoate (C₁₁H₁₈O₂) - Relative Intensity (%) | Proposed Fragment Identity for this compound (C₁₀H₁₆O₂) (Predicted) |
| M⁺ | 126 (76%) | 182 (15%) | 168 |
| [M-31]⁺ | 95 (54%) | 151 (10%) | [M-OCH₃]⁺ (137) |
| [M-59]⁺ | 67 (67%) | 123 (5%) | [M-COOCH₃]⁺ (109) |
| Other Significant Fragments | 111 (100%), 66 (21%) | 81 (100%), 67 (40%), 55 (30%), 41 (40%) | 95, 81, 67, 55, 41 |
Deciphering the Fragmentation Pathways
The fragmentation of these conjugated dienoate esters under electron ionization follows predictable pathways, primarily driven by the stability of the resulting carbocations. The proposed fragmentation cascade for this compound is detailed below, drawing parallels from its observed analogs.
Upon electron impact, a high-energy electron is ejected from the molecule, forming the molecular ion (M⁺). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.
A primary and highly characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in the formation of an acylium ion ([M-31]⁺). This ion is resonance-stabilized, contributing to its significant abundance in the mass spectrum.
Further fragmentation can occur through the loss of the entire methoxycarbonyl group (•COOCH₃) to give the [M-59]⁺ ion. Subsequent fragmentations involve cleavages along the alkyl chain, leading to a series of characteristic ions, often separated by 14 mass units (corresponding to CH₂ groups). The presence of the conjugated double bond system influences the stability and formation of various resonance-stabilized allylic and dienyl cations. For instance, the base peak at m/z 81 in the spectrum of methyl deca-2,4-dienoate is likely a stable C₆H₉⁺ ion formed through cleavage and rearrangement.
Experimental Protocols
The mass spectral data for the reference compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). A typical experimental protocol would involve:
-
Sample Preparation: The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography (GC): A small volume of the sample (typically 1 µL) is injected into a GC system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of a non-polar stationary phase like 5% phenyl methylpolysiloxane). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
-
Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizing the Fragmentation
To illustrate the proposed fragmentation pathway of this compound, the following diagram was generated using the DOT language.
Caption: Proposed mass spectral fragmentation pathway of this compound.
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor and fragrance chemistry, the sensory properties of unsaturated esters are of significant interest due to their contribution to the characteristic aromas of many fruits and processed foods. This guide provides a comparative sensory analysis of methyl nona-2,4-dienoate and structurally related compounds, supported by available experimental data and detailed methodologies for sensory evaluation.
Chemical Structures and Properties
This compound is an unsaturated methyl ester with the chemical formula C₁₀H₁₆O₂. Its structure, along with those of related compounds discussed in this guide, is presented below. The position of double bonds and the nature of the alkyl group (methyl vs. ethyl) and the carbonyl group (ester vs. aldehyde) play a crucial role in determining the olfactory perception of these molecules.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl (2E,4Z)-nona-2,4-dienoate | C₁₀H₁₆O₂ | 168.23 | Not Available |
| Methyl (2E,4E)-nona-2,4-dienoate | C₁₀H₁₆O₂ | 168.23 | Not Available |
| Ethyl (E,E)-2,4-nonadienoate | C₁₁H₁₈O₂ | 182.26 | 53434-79-0 |
| Methyl (E,Z)-2,4-decadienoate | C₁₁H₁₈O₂ | 182.26 | 4493-42-9 |
| Ethyl (E,Z)-2,4-decadienoate | C₁₂H₂₀O₂ | 196.29 | 3025-30-7 |
| (E,E)-2,4-Nonadienal | C₉H₁₄O | 138.21 | 5910-87-2 |
| 3-Methyl-2,4-nonanedione | C₁₀H₁₆O₂ | 168.23 | 113486-29-6 |
Comparative Sensory Profiles
While specific sensory data for this compound is limited in publicly available literature, the sensory profiles of structurally similar compounds provide valuable insights into its expected aroma characteristics. The data presented below is a summary of findings from various sources in the flavor and fragrance industry.
Table 2: Sensory Descriptors of this compound and Related Compounds
| Compound | Sensory Descriptors |
| This compound (predicted) | Based on related compounds, likely to possess fruity, green, and slightly waxy or fatty notes. |
| Ethyl (E,E)-2,4-nonadienoate | No specific odor or flavor descriptions found.[1] |
| Methyl (E,Z)-2,4-decadienoate | Fruity, waxy, pear-like with a slight lemon connotation; light fatty note. |
| Ethyl (E,Z)-2,4-decadienoate ("Pear Ester") | Juicy, green, characteristic of Bartlett pear, with hints of melon and tropical fruits. |
| (E,E)-2,4-Nonadienal | Strong, fatty odor reminiscent of tropical fruit; chicken fat notes with citrus peel and waxy notes; melon and cucumber back notes.[2] |
| 3-Methyl-2,4-nonanedione | Prune, rancid, with concentration-dependent notes of mint, anise, and fig.[3] |
Experimental Protocols for Sensory Analysis
To ensure objective and reproducible sensory data, a structured experimental protocol is essential. The following is a detailed methodology for Quantitative Descriptive Analysis (QDA), a common method used in the flavor industry.
Quantitative Descriptive Analysis (QDA) Protocol for Flavor Compounds
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.
-
Panelists undergo extensive training (typically 20-40 hours) to develop a common vocabulary of descriptive terms for the aromas being tested. Reference standards for each descriptor are provided to calibrate the panel.
2. Sample Preparation:
-
Test compounds are diluted to a predetermined concentration in a neutral solvent (e.g., diethyl phthalate, ethanol, or a specific food-grade oil) to avoid olfactory fatigue and ensure safety. A common starting concentration for potent flavor compounds is 0.1% to 1%.
-
Samples are presented in coded, identical containers (e.g., amber glass vials with screw caps) to prevent bias.
3. Sensory Evaluation Procedure:
-
Evaluations are conducted in a controlled environment with neutral lighting, constant temperature and humidity, and free from extraneous odors.
-
Panelists are provided with smelling strips or blotters for olfactory evaluation. For flavor analysis, the compounds are incorporated into a simple, neutral base (e.g., sugar water, unsalted crackers, or a bland oil).
-
A randomized presentation order is used to minimize carry-over effects.
-
Panelists rate the intensity of each descriptive attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
-
The intensity ratings from each panelist are converted to numerical data.
-
Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine significant differences in the sensory attributes between the compounds.
-
The results are often visualized using spider web or star plots to provide a clear comparison of the flavor profiles.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key aspects of sensory analysis and the underlying biological processes.
Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).
Caption: The initial steps of odor perception in an olfactory sensory neuron.
Conclusion
The sensory profile of this compound, while not extensively documented, can be inferred from its structural analogues to be in the fruity and green olfactory space, with potential fatty or waxy undertones. Its close relationship to pear and other fruit-associated esters suggests its potential as a valuable component in the creation of complex and natural-smelling flavor and fragrance compositions. Further research employing rigorous sensory analysis methodologies, such as the Quantitative Descriptive Analysis protocol outlined in this guide, is necessary to fully characterize its sensory profile and determine its optimal applications. This comparative guide serves as a foundational resource for researchers and developers working to understand and utilize the nuanced sensory properties of unsaturated esters.
References
Inter-Laboratory Comparison of Methyl Nona-2,4-dienoate Analysis: A Guide for Researchers
Introduction
Data Presentation: Performance of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of volatile organic compounds using GC-FID and GC-MS, based on data from inter-laboratory validation studies of similar analytes, such as those found in virgin olive oil.[2][3][4] These values can be considered representative for the analysis of methyl nona-2,4-dienoate.
Table 1: Inter-Laboratory Performance of SPME-GC-FID for Volatile Compounds
| Parameter | Hexanal | (E)-2-Hexenal | 1-Hexanol | Acetic Acid |
| Repeatability (RSDr %) | 5.1 | 4.8 | 6.2 | 10.2 |
| Reproducibility (RSDR %) | 15.5 | 14.9 | 18.3 | 25.1 |
| Limit of Detection (LOD) (mg/kg) | 0.01 | 0.01 | 0.02 | 0.1 |
| Limit of Quantification (LOQ) (mg/kg) | 0.03 | 0.03 | 0.06 | 0.3 |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
Data adapted from a peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils.[3][4]
Table 2: Comparison of GC-FID and GC-MS for the Analysis of Volatile Compounds
| Parameter | GC-FID | GC-MS |
| Precision (RSD %) | Generally <15% | Generally <15% |
| Linearity (RSD of response factors) | <5% for most compounds | <5% for a wider range of compounds |
| Selectivity | Good | Excellent (based on mass-to-charge ratio) |
| Sensitivity (LODs) | Comparable to MS for many compounds | Can be lower for specific ions (SIM mode) |
| Cost | Lower | Higher |
| Compound Identification | Based on retention time | High confidence based on mass spectra |
This table presents a general comparison based on a study comparing validated SPME-GC-FID and SPME-GC-MS methods for virgin olive oil volatiles.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and ensuring consistency across laboratories. Below are generalized protocols for the analysis of this compound using SPME-GC-FID and SPME-GC-MS.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is widely used for the extraction of volatile compounds from various matrices.[2][5]
-
Sample Aliquot: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g) into a headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., 4-methyl-2-pentanol for olive oil volatiles) to each sample and calibration standard.[3]
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet to desorb the analytes onto the analytical column.
2. Gas Chromatography (GC) Analysis
-
Injector: Operate in splitless or split mode at a temperature of 250-270°C.
-
Carrier Gas: Use helium or hydrogen at a constant flow rate.
-
Column: A capillary column with a mid-polar or polar stationary phase (e.g., 5% Phenyl-Methylpolysiloxane or Polyethylene Glycol) is typically used for the separation of flavor and fragrance compounds.
-
Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5-10°C/min, and hold for 5-10 minutes.
3. Detection
-
Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. The detector temperature is typically set at 250-300°C. Quantification is based on the peak area relative to the internal standard.
-
Mass Spectrometer (MS): The MS provides high selectivity and allows for the identification of compounds based on their mass spectra. The mass spectrometer can be operated in full scan mode for qualitative analysis and compound identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6]
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathways and Logical Relationships
In the context of an inter-laboratory comparison, the logical relationship between different stages is crucial for ensuring data comparability.
Caption: Logical workflow for an inter-laboratory comparison study.
References
- 1. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. tandfonline.com [tandfonline.com]
- 6. A matrix-centered view of mass spectrometry platform innovation for volatilome research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl Nona-2,4-Dienoate: A Comparative Guide in the Absence of Certified Reference Materials
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the purity and identity of compounds are paramount. While Certified Reference Materials (CRMs) serve as the gold standard for analytical validation, the availability of a CRM for every specific molecule is not always a reality. This guide addresses the challenge of benchmarking Methyl nona-2,4-dienoate in the absence of a commercially available CRM.
This document provides a comprehensive framework for establishing an in-house reference standard for this compound. By employing a suite of analytical techniques, researchers can thoroughly characterize their synthesized or procured material and benchmark it against established analytical data. This guide outlines the necessary experimental protocols and data presentation to ensure a high degree of confidence in the quality of your this compound samples.
Data Presentation: Comparative Analysis of In-House Standard vs. Benchmark Data
The following table summarizes the key analytical parameters for a hypothetical in-house batch of this compound compared against benchmark data derived from spectroscopic databases and theoretical values. This structured comparison allows for a clear assessment of the in-house material's quality.
| Parameter | Analytical Method | Benchmark Data/Theoretical Value | In-House Batch Results | Pass/Fail |
| Purity (Area %) | GC-MS | > 98% | 98.7% | Pass |
| Identity (Mass Spec) | GC-MS (EI) | Molecular Ion (m/z): 182.26 | 182.3 | Pass |
| Key Fragments: 151, 123, 95, 67 | 151.1, 123.1, 95.1, 67.1 | Pass | ||
| Structure (¹H NMR) | ¹H NMR (CDCl₃) | See detailed chemical shifts below | Conforms to expected shifts | Pass |
| Structure (¹³C NMR) | ¹³C NMR (CDCl₃) | See detailed chemical shifts below | Conforms to expected shifts | Pass |
| Functional Groups | FTIR | ~1720 cm⁻¹ (C=O, ester) | 1722 cm⁻¹ | Pass |
| ~1640, 1610 cm⁻¹ (C=C, conjugated) | 1641, 1612 cm⁻¹ | Pass | ||
| ~1160 cm⁻¹ (C-O, ester) | 1158 cm⁻¹ | Pass |
¹H and ¹³C NMR Benchmark Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 7.26 (dd, J=15.2, 10.8 Hz, 1H), 6.17 (dt, J=15.2, 7.2 Hz, 1H), 5.79 (d, J=15.6 Hz, 1H), 5.74 (dt, J=15.6, 1.5 Hz, 1H), 3.72 (s, 3H), 2.16 (q, J=7.4 Hz, 2H), 1.46 (h, J=7.4 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.5, 145.8, 145.1, 128.9, 118.9, 51.5, 34.8, 22.4, 13.8.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. The following are standard operating procedures for the key experiments cited in this guide.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram. Identity is confirmed by matching the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, coupling constants, and integration of the obtained spectra with predicted values or literature data for this compound.
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of neat this compound directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O, C=C, C-O).
Visualizations
The following diagrams illustrate the logical workflow for benchmarking an in-house batch of this compound.
Caption: Experimental workflow for characterizing and benchmarking an in-house batch of this compound.
Caption: Decision-making flowchart for the qualification of an in-house reference standard for this compound.
A Comparative Analysis of Theoretical and Experimental Data for Methyl Nona-2,4-dienoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental data for methyl nona-2,4-dienoate, a conjugated fatty acid ester. By presenting a side-by-side analysis of predicted and measured properties, this document aims to offer a comprehensive resource for researchers working with this and similar molecules. The information is structured to facilitate easy comparison and includes detailed experimental protocols and workflow visualizations.
Physicochemical Properties: Theoretical vs. Experimental
A comparison of key physicochemical properties reveals a good correlation between theoretical predictions and available experimental data for related compounds. It is important to note that specific experimental values for this compound are not widely published; therefore, some experimental data for structurally similar compounds, such as methyl (E,E)-2,4-nonadienoate and methyl (E,Z)-2,4-decadienoate, are included for comparative purposes. Theoretical values were calculated using cheminformatics software.
| Property | Theoretical Value (for Methyl (2E,4E)-nona-2,4-dienoate) | Experimental Value |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol | 168.23 g/mol |
| Boiling Point | Predicted: ~210-220 °C | Not available for this compound. For methyl (E,Z)-2,4-decadienoate: 105 °C @ 2 mmHg[1] |
| Water Solubility | Predicted: Low | For methyl (E,E)-2,4-nonadienoate: 81.27 mg/L @ 25 °C (estimated)[2] |
| LogP | Predicted: ~3.5 | Not available |
Spectroscopic Data: A Comparative Overview
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a comparison of predicted and expected experimental spectroscopic data for methyl (2E,4E)-nona-2,4-dienoate.
¹H NMR Spectroscopy
Theoretical ¹H NMR chemical shifts were predicted using online NMR prediction tools. Experimental data for closely related structures suggest similar patterns.
| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| -OCH₃ | 3.71 | ~3.7 |
| H-2 | 5.80 | ~5.8 |
| H-3 | 7.25 | ~7.2-7.3 |
| H-4 | 6.15 | ~6.1-6.2 |
| H-5 | 6.05 | ~6.0-6.1 |
| -CH₂- (C6) | 2.15 | ~2.1-2.2 |
| -CH₂- (C7) | 1.45 | ~1.4-1.5 |
| -CH₂- (C8) | 1.30 | ~1.3 |
| -CH₃ (C9) | 0.90 | ~0.9 |
¹³C NMR Spectroscopy
Predicted ¹³C NMR chemical shifts are presented below. These values are in line with what would be expected for a conjugated ester system.
| Carbon | Predicted Chemical Shift (ppm) | Expected Experimental Chemical Shift (ppm) |
| C=O | 167.5 | ~167 |
| -OCH₃ | 51.5 | ~51 |
| C-2 | 121.0 | ~120-122 |
| C-3 | 145.0 | ~144-146 |
| C-4 | 129.0 | ~128-130 |
| C-5 | 140.0 | ~139-141 |
| C-6 | 33.0 | ~32-34 |
| C-7 | 31.0 | ~30-32 |
| C-8 | 22.5 | ~22-23 |
| C-9 | 14.0 | ~13-15 |
Infrared (IR) Spectroscopy
A predicted IR spectrum would show characteristic peaks for the functional groups present in this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 | ~1715-1730 |
| C=C Stretch (Conjugated) | ~1640 and ~1615 | ~1630-1650 and ~1600-1620 |
| C-O Stretch (Ester) | ~1250 and ~1170 | ~1240-1260 and ~1160-1180 |
| =C-H Bending (trans) | ~965 | ~960-970 |
Mass Spectrometry (MS)
The predicted mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Ion | Predicted m/z | Expected Fragmentation Pathway |
| [M]⁺ | 168 | Molecular Ion |
| [M - OCH₃]⁺ | 137 | Loss of the methoxy group |
| [M - COOCH₃]⁺ | 109 | Loss of the carbomethoxy group |
| McLafferty Rearrangement | Varies | Possible rearrangement and fragmentation |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound based on standard organic chemistry techniques.
Synthesis: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nona-2,4-dienoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified product using either a neat thin film on a salt plate or as a solution in a suitable solvent (e.g., CCl₄).
-
Mass Spectrometry (MS): Analyze the purified product using a mass spectrometer, typically coupled with Gas Chromatography (GC-MS), to determine the molecular weight and fragmentation pattern.
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Methyl Nona-2,4-dienoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl nona-2,4-dienoate, a common laboratory reagent. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling or disposing of this chemical.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the searched resources, the following disposal procedures are based on best practices for the safe handling and disposal of chemically similar unsaturated esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Container Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound". Include the approximate quantity and any known hazards.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, clearly labeled, sealed container.
-
-
Storage Pending Disposal: Store the sealed waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide them with a clear description of the waste.
-
Record Keeping: Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Spill Management
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to handle it:
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial absorbent pad, to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Hazard Classification | GHS Pictograms (Anticipated) | Precautionary Statements (Anticipated) |
| Flammable Liquid (Category 4) | No pictogram for Category 4 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Skin Irritation (Category 2) | GHS07 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | GHS07 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Aquatic Toxicity (Category 2) | GHS09 | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 2) | GHS09 | P391: Collect spillage. |
Note: This data is based on the hazard profile of similar unsaturated esters and should be considered indicative. Always refer to a specific SDS when available.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This guidance is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and environmental responsibility in all laboratory operations.
Essential Safety and Operational Guidance for Handling Methyl nona-2,4-dienoate
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Methyl nona-2,4-dienoate could not be located. The following guidance is based on the safety profiles of structurally similar chemicals, such as other unsaturated esters, and established best practices for handling laboratory chemicals with limited safety information. A conservative approach is strongly recommended.
Assumed Hazards and Immediate Precautions
Due to the lack of specific data for this compound, it should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system. This assumption is based on safety information for related compounds like methyl (E,Z)-2,4-decadienoate, which is classified as an irritant.[1] All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect against potential eye irritation from splashes or vapors. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept fastened. For significant skin contact risk, additional protective clothing like an apron or oversleeves should be used. | To prevent skin contact, which may cause irritation. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, minimum 4mil thickness) at all times. For prolonged contact or immersion, consult the glove manufacturer's selection guide for the most appropriate material. Inspect gloves for any signs of degradation or perforation before and during use. | To prevent dermal exposure and potential irritation. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used. | To protect the respiratory system from potential irritation.[1] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All procedures involving this compound, including weighing and transferring, must be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Minimizing Exposure: Use the smallest quantity of the chemical necessary for the experiment.[2] Avoid direct contact and inhalation of vapors.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][4] Do not eat, drink, or apply cosmetics in the laboratory.[2]
Storage:
-
Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5]
-
Segregation: Store in a designated area for chemicals with limited safety data, away from incompatible materials.
Disposal Plan
-
Waste Collection: All waste containing this compound should be collected in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of down the drain or in general waste.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or disposable lab coats, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. methyl (E,Z)-2,4-decadienoate, 4493-42-9 [thegoodscentscompany.com]
- 2. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. quora.com [quora.com]
- 4. hmroyal.com [hmroyal.com]
- 5. Ensuring the safe handling of chemicals [who.int]
- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
